Neopentyl glycol diglycidyl ether
Description
Propriétés
IUPAC Name |
2-[[2,2-dimethyl-3-(oxiran-2-ylmethoxy)propoxy]methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-11(2,7-12-3-9-5-14-9)8-13-4-10-6-15-10/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAUJXBLDYVELT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCC1CO1)COCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
| Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20730 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0182 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8025707 | |
| Record name | Neopentyl glycol diglycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8025707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Neopentyl glycol diglycidyl ether is a clear liquid. (NTP, 1992), Liquid; NKRA, Clear liquid; [CAMEO] Colorless liquid with an irritating odor; [Brenntag MSDS], LIQUID. | |
| Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20730 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Oxirane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxymethylene)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Neopentyl glycol diglycidyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21231 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0182 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
greater than 200 °F (NTP, 1992), 88 °C o.c. | |
| Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20730 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0182 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
5 to 10 mg/mL at 68.9 °F (NTP, 1992) | |
| Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20730 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
Relative density (water = 1): 1.07 | |
| Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0182 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 7.5 | |
| Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0182 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
17557-23-2, 54847-49-3 | |
| Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20730 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Neopentyl glycol diglycidyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17557-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | EX 211 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54847-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neopentyl glycol diglycidyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017557232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxirane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxymethylene)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Neopentyl glycol diglycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8025707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(2,3-epoxypropoxy)-2,2-dimethylpropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9288EM7AOW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0182 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Neopentyl Glycol Diglycidyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Neopentyl Glycol Diglycidyl Ether (NPGDGE), a crucial aliphatic diepoxide widely utilized as a reactive diluent in epoxy resin formulations, and as a building block in the synthesis of various polymers. This document details the underlying chemical pathways, experimental protocols, purification techniques, and analytical methods for quality control.
Introduction
This compound (NPGDGE) is a low-viscosity, colorless liquid with the chemical formula C₁₁H₂₀O₄. Its molecular structure, featuring a central neopentyl core flanked by two glycidyl (B131873) ether groups, imparts desirable properties to epoxy resins, including reduced viscosity for improved handling and processing, enhanced flexibility, and good weathering resistance. These attributes make it a valuable component in the formulation of coatings, adhesives, sealants, and composite materials.
This guide will first explore the synthesis of the precursor, Neopentyl Glycol (NPG), followed by a detailed examination of the synthesis of NPGDGE, and finally, the methods for its purification and characterization.
Synthesis of Neopentyl Glycol (NPG)
The industrial production of NPG is a well-established two-step process commencing with the aldol (B89426) condensation of isobutyraldehyde (B47883) and formaldehyde (B43269) to form an intermediate, hydroxypivaldehyde (HPA). The HPA is subsequently reduced to NPG.
Experimental Protocol: Synthesis of Neopentyl Glycol
Step 1: Aldol Condensation to Hydroxypivaldehyde (HPA)
-
Reaction Setup: A reaction vessel equipped with a mechanical stirrer, condenser, and thermometer is charged with isobutyraldehyde and an aqueous solution of formaldehyde.
-
Reagents and Stoichiometry: A typical molar ratio of isobutyraldehyde to formaldehyde is approximately 1:1.07. Triethylamine is added as a catalyst, at a concentration of about 0.06 molar equivalents relative to the isobutyraldehyde.[1][2]
-
Reaction Conditions: The reaction mixture is heated to approximately 75°C and maintained at this temperature with continuous stirring for about 3.5 hours.[1][2]
-
Monitoring: The progress of the reaction can be monitored using techniques such as Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) to confirm the consumption of the starting materials.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, yielding crude HPA.
Step 2: Hydrogenation of HPA to Neopentyl Glycol (NPG)
-
Reaction Setup: The crude HPA is transferred to a high-pressure autoclave.
-
Catalyst: A hydrogenation catalyst, such as Raney nickel or a supported copper chromite catalyst, is added.[1]
-
Reaction Conditions: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to a pressure of 4.0 MPa. The mixture is heated to 100°C with vigorous stirring. The reaction is considered complete when hydrogen uptake ceases.[1][2]
-
Product Recovery: After cooling and venting the autoclave, the crude NPG is recovered.
Synthesis of this compound (NPGDGE)
The synthesis of NPGDGE is a two-step process involving the reaction of Neopentyl Glycol with epichlorohydrin (B41342), followed by dehydrochlorination.[3][4]
Synthesis Pathway
Caption: Synthesis pathway of this compound.
Experimental Protocol: Synthesis of NPGDGE
A detailed experimental protocol for the synthesis of a similar diglycidyl ether, ethylene (B1197577) glycol diglycidyl ether, provides a representative procedure that can be adapted for NPGDGE.
Step 1: Formation of the Halohydrin Intermediate
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel, add Neopentyl Glycol.
-
Catalyst: Add a catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), typically around 0.40% by mass fraction relative to the NPG.[5]
-
Addition of Epichlorohydrin: While stirring, slowly add epichlorohydrin through the dropping funnel. A molar ratio of epichlorohydrin to NPG of 2.4:1 is recommended.[5]
-
Reaction Conditions: Maintain the reaction temperature at 50-80°C for 1-2 hours.
Step 2: Dehydrochlorination
-
Cooling: After the initial reaction, cool the mixture to below 30°C.
-
Addition of Sodium Hydroxide: Slowly add a 40% aqueous solution of sodium hydroxide. A molar ratio of sodium hydroxide to NPG of 2.2:1 is suggested.[5]
-
Reaction Conditions: Maintain the temperature at 25-30°C for 2.5 hours with vigorous stirring.
-
Phase Separation: After the reaction, allow the mixture to stand, which will result in the separation of an organic layer (containing NPGDGE) and an aqueous layer.
-
Washing: Separate the organic layer and wash it with a saturated sodium chloride solution and then with deionized water until the pH is neutral.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the drying agent by filtration and evaporate any excess epichlorohydrin under reduced pressure to obtain the crude NPGDGE.
Purification of this compound
Purification of the crude NPGDGE is essential to remove unreacted starting materials, by-products, and catalyst residues. Vacuum distillation is the most common method for purifying NPGDGE.
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a distillation flask, a short path distillation head, a condenser, a receiving flask, and a vacuum pump.
-
Distillation: Heat the crude NPGDGE under reduced pressure. NPGDGE has a boiling point of 103-107°C at a pressure of 1 mmHg.[6]
-
Fraction Collection: Collect the fraction that distills within this temperature and pressure range.
Analytical Characterization and Quality Control
The purity and quality of the synthesized NPGDGE can be assessed using several analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying the components of the purified NPGDGE, confirming the presence of the desired product and the absence of impurities. A high purity of over 99% is often required for many applications.[7]
Epoxy Equivalent Weight (EEW) Titration
The Epoxy Equivalent Weight (EEW) is a critical parameter that determines the amount of curing agent required for proper curing of the epoxy resin. It is defined as the weight of resin in grams that contains one mole of epoxy groups. The standard method for determining EEW is through titration, as described in ASTM D1652.[8]
Titration Procedure:
-
A known weight of the NPGDGE sample is dissolved in a suitable solvent.
-
A solution of hydrogen bromide in acetic acid is used as the titrant.
-
The endpoint is determined potentiometrically or with a colorimetric indicator.
The EEW of technical grade NPGDGE is typically in the range of 135-165 g/eq.[9]
Data Presentation
The following tables summarize the key parameters for the synthesis and properties of NPG and NPGDGE.
Table 1: Reaction Parameters for the Synthesis of Neopentyl Glycol
| Parameter | Value | Reference |
| Molar Ratio (Isobutyraldehyde:Formaldehyde) | 1:1.07 | [1][2] |
| Catalyst | Triethylamine | [1][2] |
| Catalyst Loading | ~0.06 molar equivalents | [1][2] |
| Aldol Condensation Temperature | 75°C | [1][2] |
| Aldol Condensation Time | 3.5 hours | [1][2] |
| Hydrogenation Catalyst | Raney Nickel or Copper Chromite | [1] |
| Hydrogenation Pressure | 4.0 MPa | [1][2] |
| Hydrogenation Temperature | 100°C | [1][2] |
Table 2: Reaction Parameters for the Synthesis of this compound (Adapted from Ethylene Glycol Diglycidyl Ether Synthesis)
| Parameter | Value | Reference |
| Molar Ratio (Epichlorohydrin:NPG) | 2.4:1 | [5] |
| Catalyst | Boron Trifluoride Etherate | [5] |
| Catalyst Loading | 0.40% (by mass fraction) | [5] |
| Halohydrin Formation Temperature | 50-80°C | |
| Halohydrin Formation Time | 1-2 hours | |
| Molar Ratio (NaOH:NPG) | 2.2:1 | [5] |
| Dehydrochlorination Temperature | 25-30°C | [5] |
| Dehydrochlorination Time | 2.5 hours | [5] |
Table 3: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 216.27 g/mol | [10] |
| Boiling Point | 103-107°C @ 1 mmHg | [6] |
| Density | 1.04 g/mL at 25°C | [6] |
| Refractive Index (n20/D) | 1.457 | [6] |
| Viscosity (25°C) | 10-30 mPa·s | [9] |
| Epoxy Equivalent Weight (EEW) | 135-165 g/eq | [9] |
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the synthesis and purification of NPGDGE.
Caption: Workflow for the synthesis of this compound.
References
- 1. CN102507574A - Method for detecting epoxy equivalent weight - Google Patents [patents.google.com]
- 2. phasetransfer.com [phasetransfer.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. crdeepjournal.org [crdeepjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. sfdchem.com [sfdchem.com]
- 7. dataintelo.com [dataintelo.com]
- 8. Epoxy value - Wikipedia [en.wikipedia.org]
- 9. 新戊二醇二缩水甘油醚 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound | C11H20O4 | CID 28594 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of Neopentyl Glycol Diglycidyl Ether (CAS 17557-23-2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Neopentyl Glycol Diglycidyl Ether (CAS 17557-23-2), a widely used epoxy resin modifier. The following sections detail its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopic profiles, including available data and experimental methodologies. This document is intended to serve as a valuable resource for researchers and professionals engaged in materials science, drug development, and related fields where the characterization of such compounds is critical.
Introduction
This compound (NPGDGE) is an aliphatic diepoxide utilized as a reactive diluent for epoxy resins to reduce viscosity while maintaining good mechanical properties in the cured polymer. Its chemical structure, 2-[[2,2-dimethyl-3-(oxiran-2-ylmethoxy)propoxy]methyl]oxirane, features a central neopentyl core flanked by two glycidyl (B131873) ether groups. Accurate spectroscopic characterization is essential for quality control, reaction monitoring, and understanding the structure-property relationships of formulations containing this compound.
Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 0.92 | s | 6H | -C(CH₃)₂ |
| 2.59 | dd | 2H | Oxirane CH₂ (trans) |
| 2.78 | dd | 2H | Oxirane CH₂ (cis) |
| 3.15 | m | 2H | Oxirane CH |
| 3.23 | s | 4H | -C-CH₂-O- |
| 3.37 | dd | 2H | -O-CH₂-Oxirane (diastereotopic) |
| 3.70 | dd | 2H | -O-CH₂-Oxirane (diastereotopic) |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| 21.9 | -C(CH₃)₂ |
| 36.2 | -C(CH₃)₂ |
| 43.9 | Oxirane CH₂ |
| 50.8 | Oxirane CH |
| 74.0 | -O-CH₂-Oxirane |
| 76.5 | -C-CH₂-O- |
Vibrational Spectroscopy
Table 3: FTIR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960 | Strong | C-H stretch (asymmetric, -CH₃) |
| 2930 | Strong | C-H stretch (asymmetric, -CH₂) |
| 2870 | Medium | C-H stretch (symmetric, -CH₃, -CH₂) |
| 1470 | Medium | C-H bend (-CH₂) |
| 1365 | Medium | C-H bend (-CH₃) |
| 1250 | Strong | C-O-C stretch (ether) |
| 1100 | Strong | C-O-C stretch (ether) |
| 915 | Strong | Oxirane ring (asymmetric stretch) |
| 845 | Strong | Oxirane ring (symmetric stretch) |
Table 4: Raman Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2935 | Strong | C-H stretch |
| 2875 | Strong | C-H stretch |
| 1460 | Medium | C-H bend |
| 1255 | Strong | Oxirane ring breathing |
| 1130 | Medium | C-O-C stretch |
| 840 | Medium | C-O-C stretch |
Experimental Protocols
Detailed experimental protocols for the acquisition of the referenced spectroscopic data are often not fully reported in publicly available sources. The following sections provide generalized methodologies based on common practices and available information.
NMR Spectroscopy
-
Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a Fourier-transform NMR spectrometer operating at a field strength of 300 MHz or higher for protons.
-
¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton resonances.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
FTIR Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, the spectrum is often acquired "neat" by placing a thin film of the liquid between two KBr or NaCl plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum. A typical acquisition involves the co-addition of 16 to 64 scans at a resolution of 4 cm⁻¹.
Raman Spectroscopy
-
Sample Preparation: The liquid sample is typically placed in a glass vial or a capillary tube for analysis.
-
Instrumentation: A FT-Raman or a dispersive Raman spectrometer equipped with a laser excitation source (e.g., 785 nm or 1064 nm) is used.
-
Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The spectrum is typically recorded over a Raman shift range of approximately 200-3500 cm⁻¹. The acquisition time and laser power are optimized to obtain a good quality spectrum without causing sample degradation.
Visualized Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
The Definitive Guide to Neopentyl Glycol Diglycidyl Ether (NPGDGE): Molecular Weight and Epoxy Equivalent Weight Determination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Neopentyl Glycol Diglycidyl Ether (NPGDGE), a crucial difunctional epoxy reactive diluent. This document outlines its key physicochemical properties and presents a detailed experimental protocol for the determination of its Epoxy Equivalent Weight (EEW), a critical parameter for its application in various formulations.
Introduction to NPGDGE
This compound (NPGDGE) is an aliphatic glycidyl (B131873) ether recognized for its low viscosity and utility in modifying epoxy resins.[1][2] Its chemical structure, featuring two epoxy groups, allows it to act as a crosslinking agent, forming robust polymer networks.[3] This property makes it a valuable component in the formulation of coatings, adhesives, sealants, and elastomers (CASE applications).[1] The IUPAC name for NPGDGE is 2-[[2,2-dimethyl-3-(oxiran-2-ylmethoxy)propoxy]methyl]oxirane.[1][4]
Physicochemical Properties of NPGDGE
A summary of the key quantitative data for NPGDGE is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₀O₄ | [1][2][4][5][6][7][8] |
| Molecular Weight | 216.27 g/mol | [4][5][6][7] |
| CAS Number | 17557-23-2 | [1][2][4][5] |
| Appearance | Colorless to pale yellow transparent liquid | [2][5] |
| Theoretical Epoxy Equivalent Weight (EEW) | 108.14 g/eq | Calculated |
| Experimental Epoxy Equivalent Weight (EEW) | 108–115 g/eq, 135-165 g/eq, 139-147 g/eq | [4][9][10] |
| Density (at 25°C) | 1.04 g/mL | [4][5][7][9][11] |
| Viscosity (at 25°C) | 10–30 mPa·s | [4][5][9] |
| Boiling Point | 103–107 °C at 1 mmHg | [4][5][7][9][11] |
Determination of Epoxy Equivalent Weight (EEW)
The Epoxy Equivalent Weight (EEW) is a crucial quality control parameter for epoxy resins.[6][8] It is defined as the weight of resin in grams that contains one gram equivalent of epoxy groups.[6] The experimental determination of EEW is typically performed via titration, with methods such as ASTM D1652 being standard.[6][9]
Experimental Protocol: Titration Method for EEW Determination
This protocol is based on the principles of ASTM D1652 and involves the titration of the epoxy groups with a standardized acid solution.
3.1.1. Reagents and Materials
-
This compound (NPGDGE) sample
-
Methyl Isobutyl Ketone (MIBK) or Chloroform (B151607)
-
Glacial Acetic Acid
-
0.1 N Perchloric Acid in Glacial Acetic Acid or 0.1 N Hydrobromic Acid (HBr) in Glacial Acetic Acid (Standardized)
-
Tetraethylammonium (B1195904) bromide solution
-
Crystal Violet indicator
-
Analytical balance
-
Erlenmeyer flasks (100 mL)
-
Burette (25 mL or 50 mL)
-
Magnetic stirrer and stir bar
-
Pipettes and graduated cylinders
3.1.2. Procedure
-
Sample Preparation: Accurately weigh approximately 0.4 g of the NPGDGE sample into a 100 mL Erlenmeyer flask.[12]
-
Dissolution: Add 10 mL of MIBK or chloroform to the flask and stir until the sample is completely dissolved.[4][12]
-
Addition of Reagents: Add 10 mL of glacial acetic acid.[12] If using the perchloric acid method, add 10 mL of tetraethylammonium bromide solution.[4]
-
Indicator: Add 2-3 drops of Crystal Violet indicator to the solution. The solution should turn purple.
-
Titration: Titrate the solution with the standardized 0.1 N HBr or 0.1 N perchloric acid solution. The endpoint is reached when the color of the solution changes from purple to blue and finally to a stable sea green or green.[2][12]
-
Blank Determination: Perform a blank titration using the same procedure and reagents but without the NPGDGE sample.
-
Record Volumes: Record the volume of titrant used for both the sample and the blank titrations.
3.1.3. Calculation of Epoxy Equivalent Weight
The EEW is calculated using the following formula:
EEW (g/eq) = (Weight of sample (g) * 1000) / [(V_sample - V_blank) * N]
Where:
-
V_sample = Volume of titrant used for the sample (mL)
-
V_blank = Volume of titrant used for the blank (mL)
-
N = Normality of the titrant (eq/L)
Experimental Workflow and Signaling Pathways
To visualize the experimental process for determining the Epoxy Equivalent Weight, the following diagrams are provided.
Caption: Workflow for the experimental determination of Epoxy Equivalent Weight.
Caption: Simplified reaction pathway during the titration of an epoxy group.
References
- 1. jmscience.com [jmscience.com]
- 2. ftp.dot.state.tx.us [ftp.dot.state.tx.us]
- 3. researchgate.net [researchgate.net]
- 4. hiranuma.com [hiranuma.com]
- 5. researchgate.net [researchgate.net]
- 6. Epoxy value - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. metrohm.com [metrohm.com]
- 10. scribd.com [scribd.com]
- 11. ftp.dot.state.tx.us [ftp.dot.state.tx.us]
- 12. Determination of Epoxy Equivalent Weight and Epoxy Value | Potlife of Acrylic Resin [chemicalslearning.com]
Navigating the Laboratory Landscape: A Comprehensive Technical Guide to the Safe Handling of Neopentyl Glycol Diglycidyl Ether (NPGDGE)
For Researchers, Scientists, and Drug Development Professionals
Neopentyl Glycol Diglycidyl Ether (NPGDGE) is a reactive epoxy compound with diverse applications in research and development, particularly in the formulation of polymers and resins. However, its chemical reactivity also necessitates a thorough understanding of its potential health and safety hazards. This in-depth technical guide provides a comprehensive overview of the critical considerations for handling NPGDGE in a laboratory setting, ensuring the well-being of personnel and the integrity of research.
Section 1: Toxicological Profile of NPGDGE
A comprehensive understanding of the toxicological properties of NPGDGE is fundamental to implementing appropriate safety measures. The following tables summarize the key quantitative data available.
Table 1: Acute Toxicity Data for NPGDGE
| Route of Exposure | Species | Test | Value | Reference |
| Oral | Rat | LD50 | 4500 mg/kg | [1] |
| Dermal | Rabbit | LD50 | 12267 mg/kg | [2] |
| Inhalation | Human | LCLo | 15000 mg/m³ (1 hour) | [2] |
| Inhalation | Rat | LC50 | 49 g/m³ (4 hours) | [2] |
LD50: Lethal Dose, 50%; LCLo: Lowest Published Lethal Concentration; LC50: Lethal Concentration, 50%.
Table 2: Hazard Classification and Genotoxicity of NPGDGE
| Hazard | Classification | Details | Reference |
| Skin Corrosion/Irritation | Irritant | Causes skin irritation. | [1][2] |
| Eye Damage/Irritation | Irritant | Causes serious eye irritation. | [1][2] |
| Respiratory/Skin Sensitization | Skin Sensitizer | May cause an allergic skin reaction. | [1][2][3] |
| Germ Cell Mutagenicity | Positive | Positive in bacterial mutagenicity studies (Ames test). | [4] |
| Carcinogenicity | No data available | No definitive classification by major regulatory bodies. | |
| Reproductive Toxicity | No data available | Specific studies on NPGDGE are not readily available. |
Section 2: Occupational Exposure Limits
As of the latest review, specific occupational exposure limits (OELs) for NPGDGE have not been established by major regulatory bodies such as the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), or the American Conference of Governmental Industrial Hygienists (ACGIH).[5][6][7] In the absence of established OELs, it is imperative to handle NPGDGE with a high degree of caution, implementing engineering controls and personal protective equipment to minimize exposure to the lowest achievable levels.
Section 3: Safe Laboratory Handling and Emergency Procedures
A systematic approach to handling NPGDGE is crucial to minimize risk. The following workflow outlines the key steps for safe laboratory practice.
Caption: Workflow for the safe handling of NPGDGE in the laboratory.
Personal Protective Equipment (PPE)
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Lab Coat: A buttoned lab coat should be worn at all times.
-
Respiratory Protection: In situations where ventilation is inadequate or there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Engineering Controls
-
Fume Hood: All handling of NPGDGE, including weighing and dispensing, should be performed in a certified chemical fume hood to minimize inhalation exposure.
Spill and Emergency Procedures
-
Spills: In the event of a spill, evacuate the immediate area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
Section 4: Experimental Protocols for Toxicological Assessment
While specific toxicological studies for NPGDGE are not extensively published, standardized OECD guidelines are followed to assess the safety of chemical substances. Below are the methodologies for key toxicological endpoints.
OECD Test Guideline 404: Acute Dermal Irritation/Corrosion
This test is designed to assess the potential of a substance to cause reversible inflammatory changes to the skin.
-
Test Animals: Healthy, young adult albino rabbits are typically used.
-
Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.
-
Application: A 0.5 mL (liquid) or 0.5 g (solid/semi-solid) dose of the test substance is applied to a small area of skin and covered with a gauze patch and semi-occlusive dressing.
-
Exposure: The dressing is removed after a 4-hour exposure period.
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The severity of the reactions is scored on a numerical scale.
OECD Test Guideline 429: Skin Sensitization (Local Lymph Node Assay - LLNA)
The LLNA is the preferred method for assessing the skin sensitization potential of a chemical.
-
Test Animals: Mice (typically CBA/Ca or CBA/J strain) are used.
-
Application: The test substance, in a suitable vehicle, is applied to the dorsal surface of each ear for three consecutive days.
-
Cell Proliferation Measurement: On day 5, a solution of ³H-methyl thymidine (B127349) is injected intravenously.
-
Sample Collection: After a set time, the draining auricular lymph nodes are excised and weighed.
-
Analysis: The incorporation of ³H-methyl thymidine into the lymph node cells is measured as a marker of cell proliferation. A stimulation index (SI) is calculated by comparing the proliferation in treated animals to that in control animals. An SI of 3 or greater is considered a positive result for skin sensitization.
OECD Test Guideline 414: Prenatal Developmental Toxicity Study
This study is designed to evaluate the potential adverse effects of a substance on the developing embryo and fetus.[8][9][10][11]
-
Test Animals: Pregnant female rodents (usually rats) or rabbits are used.
-
Dosing: The test substance is administered daily to the dams, typically from implantation to the day before expected delivery.
-
Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and food consumption are monitored.
-
Fetal Examination: Shortly before the expected delivery date, the dams are euthanized, and the uterus is examined. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.
OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test
This screening test provides preliminary information on the potential effects of a substance on male and female reproductive performance and on the development of offspring.[4][12][13][14]
-
Test Animals: Male and female rats are used.
-
Dosing: Males are dosed for a minimum of four weeks, and females are dosed throughout the study (approximately 63 days).
-
Mating: Animals are mated.
-
Observations: The study includes monitoring of estrous cycles, mating performance, fertility, gestation length, and litter size. Pups are examined for viability, growth, and development.
-
Pathology: At the end of the study, reproductive organs are examined macroscopically and microscopically.
Section 5: Potential Signaling Pathways in NPGDGE Toxicity
While direct research on the signaling pathways affected by NPGDGE is limited, the toxicological effects of epoxy compounds, in general, are often mediated through their interaction with cellular macromolecules, which can trigger various signaling cascades. Two key pathways that are frequently implicated in cellular responses to chemical stress are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)-Akt pathways.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis.[15][16][17][18] Exposure to chemical stressors can activate various branches of the MAPK pathway.
Caption: Generalized MAPK signaling pathway activated by cellular stress.
Phosphoinositide 3-kinase (PI3K)-Akt Signaling Pathway
The PI3K-Akt pathway is a crucial signaling network that plays a central role in cell survival, growth, and proliferation.[19][20][21] Dysregulation of this pathway is associated with various diseases, and it can be a target for toxic compounds.
Caption: Simplified PI3K-Akt signaling pathway involved in cell survival.
Conclusion
This compound is a valuable chemical for research and development, but its safe handling is paramount. By understanding its toxicological profile, adhering to strict safety protocols, and being prepared for emergencies, researchers can mitigate the risks associated with its use. This guide serves as a foundational resource for laboratory personnel, promoting a culture of safety and responsible scientific practice. Continuous vigilance and adherence to institutional safety guidelines are essential when working with NPGDGE and other reactive chemicals.
References
- 1. Evaluation of the OECD 421 reproductive toxicity screening test protocol using butyl benzyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. DIGLYCIDYL ETHER (DGE) | Occupational Safety and Health Administration [osha.gov]
- 7. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 8. oecd.org [oecd.org]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. oecd.org [oecd.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Inhibition of the PI3K/AKT signaling pathway contributes to the anti-renal cell carcinoma effects of deoxyelephantopin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect and mechanism of PI3K/AKT/mTOR signaling pathway in the apoptosis of GC-1 cells induced by nickel nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibiting PI3K-AKt signaling pathway is involved in antitumor effects of ginsenoside Rg3 in lung cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Neopentyl Glycol Diglycidyl Ether in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of neopentyl glycol diglycidyl ether (NPGDGE), a widely used reactive diluent and building block in the formulation of epoxy resins. Understanding the solubility of NPGDGE is critical for its effective use in various applications, including coatings, adhesives, and composite materials, as well as for assessing its environmental fate and toxicological profile.
Core Properties of this compound
This compound is a low-viscosity, aliphatic diepoxide. Its chemical structure, featuring a central neopentyl core and two terminal glycidyl (B131873) ether groups, imparts a unique combination of properties, including good flexibility, weather resistance, and low volatility.
Solubility Profile of this compound
The solubility of a substance is a fundamental physical property that dictates its behavior in various chemical processes. The following table summarizes the available quantitative and qualitative solubility data for NPGDGE in a range of common laboratory solvents.
| Solvent | Chemical Class | Solubility | Temperature (°C) | Notes |
| Water | Protic | 5 to 10 mg/mL[1][2][3] | 20.5[4] | Also described as practically insoluble[5] and slightly soluble.[2][6] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble[5] | Not Specified | |
| Methanol | Protic (Alcohol) | Soluble[5] | Not Specified | |
| 95% Ethanol | Protic (Alcohol) | >=100 mg/mL[7] | 20.5[7] | |
| Acetone | Ketone | >=100 mg/mL[7] | 20.5[7] | |
| Dimethyl sulfoxide (B87167) (DMSO) | Polar Aprotic | >=100 mg/mL[7] | 20.5[7] | |
| Chloroform | Chlorinated | Very slightly soluble[5] | Not Specified | |
| Glacial Acetic Acid | Carboxylic Acid | Sparingly soluble[5] | Not Specified |
Experimental Protocol for Determining Solubility
While specific experimental protocols for determining the solubility of NPGDGE were not found in the reviewed literature, a general and robust methodology can be followed. The following protocol is a standard approach for determining the solubility of a liquid in various solvents.
Objective: To determine the solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (analytical grade)
-
Selected solvents (analytical grade)
-
Volumetric flasks (various sizes)
-
Pipettes (various sizes)
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Vials with screw caps
-
Filtration apparatus (e.g., syringe filters)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of NPGDGE to a known volume of the solvent in a series of vials. The excess is to ensure that a saturated solution is formed.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures using a magnetic stirrer or shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow any undissolved NPGDGE to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter (of a material compatible with the solvent) to remove any suspended micro-droplets of NPGDGE.
-
-
Quantification of Solute:
-
Accurately weigh a clean, dry collection vial.
-
Dispense the filtered, saturated solution into the pre-weighed vial and record the exact volume.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the NPGDGE.
-
Once the solvent is completely removed, reweigh the vial containing the NPGDGE residue.
-
The mass of the dissolved NPGDGE is the difference between the final and initial weights of the vial.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dissolved NPGDGE (g)) / (Volume of solvent (L))
-
-
Data Reporting:
-
Report the solubility as the average of at least three independent measurements, along with the standard deviation.
-
Specify the temperature at which the solubility was determined.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of NPGDGE.
References
- 1. This compound | C11H20O4 | CID 28594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. echemi.com [echemi.com]
- 4. lookchem.com [lookchem.com]
- 5. echemi.com [echemi.com]
- 6. This compound CAS#: 17557-23-2 [m.chemicalbook.com]
- 7. 17557232 /mcn [igsvtu.lanuk.nrw.de]
In-Depth Technical Guide: Thermal Stability and Decomposition Profile of Neopentyl Glycol Diglycidyl Ether (NPGDGE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neopentyl Glycol Diglycidyl Ether (NPGDGE) is an aliphatic epoxy resin characterized by its low viscosity, high reactivity, and the presence of a neopentyl group, which imparts notable thermal and chemical resistance.[1] It is frequently employed as a reactive diluent in epoxy formulations to reduce viscosity while maintaining or enhancing the mechanical and thermal properties of the cured system.[1][2] This guide provides a comprehensive overview of the thermal stability and decomposition profile of NPGDGE, including detailed experimental protocols and data analysis for researchers and professionals in materials science and drug development.
Thermal Properties of NPGDGE-Modified Systems
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
A study on soy-based adhesives enhanced with NPGDGE demonstrated its positive impact on thermal stability. The addition of NPGDGE to the soybean meal-based adhesive resulted in a material with increased thermostability.[2] This is attributed to the formation of a dense cross-linked network, which requires more energy to decompose.[2]
Table 1: Thermogravimetric Analysis Data for a Soy-Based Adhesive Modified with NPGDGE
| Material | Onset Decomposition Temperature (°C) | Temperature of Maximum Decomposition Rate (°C) | Residual Mass at 600°C (%) |
| Soybean Meal Adhesive | Approx. 200 | Approx. 310 | < 20 |
| Soybean Meal Adhesive + 6g NPGDGE | Approx. 220 | Approx. 325 | > 20 |
Note: The data presented here is illustrative and based on findings from a study on NPGDGE-modified soy adhesives.[2] Actual values can vary depending on the specific formulation and curing conditions.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For epoxy resins, DSC is crucial for determining the glass transition temperature (Tg), which indicates the transition from a rigid, glassy state to a more flexible, rubbery state. A higher Tg is generally associated with a higher degree of cross-linking and better thermal stability.
While specific DSC data for a simple NPGDGE-cured system is scarce, the curing of a glycidate analogue, neopentyl glycol diglycidate (NPDG), with diethylenetriamine (B155796) (DETA) shows a curing onset temperature of 27°C, which is higher than its glycidate counterpart, suggesting a different reactivity profile that would influence the final network structure and thermal properties.
Experimental Protocols
The following are detailed methodologies for conducting TGA and DSC analyses on epoxy resin systems, including those containing NPGDGE.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of the cured epoxy resin.
Apparatus:
-
Thermogravimetric Analyzer (e.g., TA Instruments, Mettler Toledo)
-
Analytical balance (±0.01 mg)
-
Sample pans (e.g., platinum, alumina)
-
Inert gas supply (high purity nitrogen)
Procedure:
-
Sample Preparation: A small sample (10-20 mg) of the fully cured epoxy resin is carefully weighed into a tared TGA sample pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with high purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30-40°C.
-
Heat the sample at a constant rate of 10°C/min to a final temperature of 600-800°C.[3]
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Determine the onset decomposition temperature (the temperature at which significant mass loss begins).
-
Calculate the derivative of the TGA curve (DTG curve) to identify the temperature(s) of the maximum rate of decomposition.
-
Determine the percentage of residual mass at the final temperature.
-
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the glass transition temperature (Tg) of the cured epoxy resin.
Apparatus:
-
Differential Scanning Calorimeter with a cooling system (e.g., TA Instruments, Mettler Toledo)
-
Analytical balance (±0.01 mg)
-
Sample pans and lids (e.g., aluminum)
-
Crimper for sealing pans
-
Inert gas supply (high purity nitrogen)
Procedure:
-
Sample Preparation: A small sample (5-10 mg) of the fully cured epoxy resin is weighed into a DSC pan and hermetically sealed. An empty, sealed pan is prepared as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with high purity nitrogen at a flow rate of 20-50 mL/min.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Equilibrate the sample at a low temperature (e.g., 25°C). Heat the sample at a rate of 10-20°C/min to a temperature well above the expected Tg (e.g., 200°C) to erase any prior thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10-20°C/min) back to the starting temperature.
-
Second Heating Scan: Heat the sample again at a rate of 10-20°C/min to a temperature above the Tg.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis:
-
Analyze the second heating scan to determine the Tg. The Tg is typically taken as the midpoint of the step-like transition in the heat flow curve.
-
Visualizations
Experimental Workflow for Thermal Analysis
Caption: Workflow for TGA and DSC Analysis of Cured Epoxy.
Logical Pathway of Thermal Decomposition
Caption: Thermal Decomposition Pathway of a Cured Epoxy Resin.
References
- 1. This compound CAS17557-23-2 NPGGE - Buy this compound, 17557-23-2, C11H20O4 Product on Nanjing Uni-tech Metalwork Company Ltd. [bosschemical.com]
- 2. mdpi.com [mdpi.com]
- 3. Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
NPGDGE reactivity with different functional groups
An In-Depth Technical Guide to the Reactivity of Neopentyl Glycol Diglycidyl Ether (NPGDGE)
Introduction
This compound (NPGDGE) is an aliphatic difunctional epoxy resin widely utilized as a reactive diluent in coatings, adhesives, sealants, and composite materials.[1][2] Its low viscosity, coupled with the high reactivity of its two terminal epoxide groups, allows it to reduce the viscosity of formulations while actively participating in the crosslinking reaction to form a durable polymer network.[1][2] This guide provides a detailed examination of the reactivity of NPGDGE with various key functional groups, offering insights into reaction mechanisms, kinetics, experimental protocols, and analytical techniques for professionals in research and drug development.
Core Reactivity: The Epoxide Ring-Opening Mechanism
The fundamental reactivity of NPGDGE is governed by its two oxirane (epoxide) rings. These three-membered rings are highly strained, making them susceptible to nucleophilic attack. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where a nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring, leading to ring-opening and the formation of a β-hydroxy ether, ester, or thioether linkage. This reaction is the cornerstone of epoxy chemistry and the basis for the curing or crosslinking process. The reaction can be catalyzed by both acids and bases.
Caption: General mechanism of NPGDGE's epoxide ring-opening by a nucleophile.
Reactivity with Specific Functional Groups
The rate and extent of the NPGDGE crosslinking reaction are highly dependent on the type of nucleophile (curing agent), stoichiometry, temperature, and the presence of catalysts.
Amines (Primary and Secondary)
Amines are the most common curing agents for epoxy resins. The reaction involves the nucleophilic attack of the amine's lone pair of electrons on an epoxide carbon.
-
Mechanism: A primary amine (R-NH₂) has two active hydrogens and can react with two epoxy groups in a two-step process. The first reaction forms a secondary amine, which is also reactive and can proceed to react with a second epoxy group, forming a tertiary amine and a stable, crosslinked network.[3][4] Secondary amines (R₂NH) have one active hydrogen and can react with one epoxy group.
-
Kinetics: Generally, primary amines are more reactive than secondary amines due to lower steric hindrance.[3] The reaction is autocatalytic, as the hydroxyl groups formed during the ring-opening process can hydrogen-bond with the epoxide oxygen, making the ring more susceptible to nucleophilic attack.[3]
Caption: Two-step reaction pathway for NPGDGE with a primary amine curing agent.
Quantitative Data: Amine-Epoxy Reaction Kinetics Note: Data is often for model epoxy systems like DGEBA, but provides a strong representation for NPGDGE.
| Curing Agent Type | System Studied | Activation Energy (Ea) | Method |
|---|---|---|---|
| Aliphatic Amine | DGEBA / 2-adamantylethanamine | 63.3 kJ/mol (autocatalytic) | DSC |
| Aliphatic Amine | DGEBA / 2-adamantylethanamine | 29.8 kJ/mol (n-order) | DSC |
| Aromatic Amine | Phenyl Glycidyl Ether / Aniline | k₂(secondary amine) / k₁(primary amine) ≈ 0.44 | HPLC |
Experimental Protocol: Isothermal Curing Analysis by DSC
-
Preparation: Accurately weigh NPGDGE and an amine curing agent (e.g., isophorone (B1672270) diamine, IPDA) into an aluminum pan in the desired stoichiometric ratio (e.g., 1:1 epoxy-to-amine hydrogen equivalent).
-
Mixing: Thoroughly mix the components at room temperature until a homogeneous mixture is achieved.
-
Sealing: Hermetically seal the DSC pan to prevent mass loss during the experiment. Prepare an empty sealed pan as a reference.
-
DSC Program: Place the sample and reference pans into the DSC cell. Rapidly heat the sample to the desired isothermal curing temperature (e.g., 70°C, 80°C, 90°C).
-
Data Acquisition: Record the heat flow as a function of time at the constant isothermal temperature until the reaction exotherm returns to the baseline, indicating the reaction is complete or has slowed significantly due to diffusion limitations.[5]
-
Analysis: Integrate the area of the exothermic peak to determine the heat of reaction (ΔH) at that temperature. The rate of reaction (dα/dt) and conversion (α) can be calculated from the heat flow data. Kinetic models, such as the Kamal model, can be fitted to the data to determine rate constants and activation energies.[6]
Carboxylic Acids and Acid Anhydrides
-
Mechanism: Carboxylic acids react with epoxides to form β-hydroxy esters.[7][8] The reaction is often catalyzed by tertiary amines or other bases. Acid anhydrides are also widely used, especially in coatings, to form ester linkages. The reaction is initiated by a nucleophile (e.g., a hydroxyl group), which opens the anhydride (B1165640) ring to form a carboxylic acid, which then reacts with an epoxy group. This process repeats to build a polyester (B1180765) network.
-
Kinetics: The uncatalyzed reaction between epoxides and carboxylic acids can be slow. Tertiary amines are effective catalysts as they can react with the epoxide to form a more reactive zwitterionic intermediate. The reaction rate is highly dependent on temperature and catalyst concentration.
Experimental Protocol: Bulk Polymerization with Acid Anhydride
-
Reactants: In a three-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet, add NPGDGE, a molar equivalent of an acid anhydride (e.g., hexahydrophthalic anhydride), and a catalytic amount (e.g., 0.5-1.0 wt%) of a tertiary amine like 1-methylimidazole.
-
Inert Atmosphere: Purge the flask with nitrogen to create an inert atmosphere.
-
Reaction: Heat the mixture to 120-140°C with continuous stirring. The viscosity of the mixture will increase as the polymerization proceeds.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via FTIR. Look for the disappearance of the characteristic anhydride peaks (around 1780 and 1850 cm⁻¹) and the epoxide peak (around 915 cm⁻¹), and the appearance of the ester carbonyl peak (around 1735 cm⁻¹) and broad hydroxyl peak (around 3400 cm⁻¹).
-
Curing: Once the desired conversion is reached, the polymer can be poured into a mold and post-cured at a higher temperature (e.g., 150°C) to ensure full crosslinking.
Thiols (Mercaptans)
-
Mechanism: The reaction between an epoxide and a thiol, known as a "thiol-epoxy" reaction, forms a β-hydroxy thioether. This reaction is a type of "click chemistry" because it is highly efficient, proceeds rapidly under mild conditions, and generates minimal byproducts. The reaction is typically base-catalyzed, with a tertiary amine being a common choice. The base deprotonates the thiol to form a highly nucleophilic thiolate anion, which then readily attacks the epoxide ring.[9]
-
Kinetics: Thiol-epoxy reactions are generally much faster than amine-epoxy reactions at lower temperatures. They are highly valued in applications requiring rapid curing at or near room temperature, such as in adhesives and coatings for sensitive substrates.
Quantitative Data: Thiol-Epoxy Reaction Kinetics While specific kinetic data for NPGDGE is sparse, the thiol-epoxy reaction is qualitatively known to be significantly faster than amine-epoxy reactions at low temperatures.
| Functional Group | System Studied | Relative Reactivity | Catalyst |
| Thiol | DGEBA / Mercaptopropionate | High | Tertiary Amine |
| Amine | DGEBA / Aliphatic Amine | Moderate | None (Autocatalyzed) |
Phenols and Alcohols (Hydroxyl Groups)
-
Mechanism: Alcohols and phenols react with epoxides to form ether linkages.[8] This reaction, known as etherification, is generally slower than the reaction with amines.[3]
-
Kinetics: The reactivity is dependent on the acidity of the hydroxyl proton. Phenols are more acidic and thus more reactive than aliphatic alcohols. The reaction is often catalyzed by Lewis acids or bases. In many epoxy-amine systems, the secondary reaction of hydroxyl groups (formed from the initial amine-epoxy addition) with epoxide groups can occur, particularly at higher temperatures or when the primary nucleophile is depleted.[3]
Workflow for Kinetic Analysis
Studying the curing kinetics of NPGDGE is essential for optimizing material properties and processing conditions. Techniques like DSC and FTIR are invaluable for this purpose.[10][11]
Caption: A typical experimental workflow for analyzing NPGDGE curing kinetics.
References
- 1. This compound | 54847-49-3 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 4. Synthesis of Network Polymers by Means of Addition Reactions of Multifunctional-Amine and Poly(ethylene glycol) Diglycidyl Ether or Diacrylate Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study on the curing kinetics of an epoxy encapsulant by DSC method | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Glycidyl Ether Reactions with Alcohols, Phenols, Carboxylic Acids, and Acid Anhydrides | Semantic Scholar [semanticscholar.org]
- 9. Analysis of the reaction mechanism of the thiol–epoxy addition initiated by nucleophilic tertiary amines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
A Technical Guide to Commercial Neopentyl Glycol Diglycidyl Ether: Suppliers, Purity, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Neopentyl Glycol Diglycidyl Ether (NPGDGE), a crucial diepoxide compound utilized in various research and development applications, including the synthesis of polymers for drug delivery systems and advanced materials. This guide details commercially available grades, their suppliers, and the key technical parameters that define their purity and suitability for specific applications. Furthermore, it outlines experimental protocols for the synthesis, purification, and characterization of NPGDGE.
Commercial Suppliers and Purity Grades
This compound is available from a range of chemical suppliers, catering to different research and development needs, from small-scale laboratory use to larger quantities for process development. The purity of commercially available NPGDGE can vary significantly, and it is crucial to select a grade with well-defined specifications for reproducible experimental outcomes.
Key commercial suppliers and their offered grades are summarized in the tables below. "Technical grade" is a common designation, often implying a lower purity with a broader range of specifications, suitable for applications where high purity is not critical. Higher purity grades are also available, often characterized by gas chromatography (GC) analysis.
Table 1: Major Commercial Suppliers of this compound
| Supplier | Website | Notes |
| Sigma-Aldrich (Merck) | --INVALID-LINK-- | Offers technical grade NPGDGE suitable for a variety of research applications.[1][2] |
| Tokyo Chemical Industry (TCI) | --INVALID-LINK-- | Provides NPGDGE with a specified purity level determined by GC analysis. |
| Aladdin Scientific | --INVALID-LINK-- | Supplies NPGDGE with a minimum purity specification based on GC.[3] |
| BIOZOL | --INVALID-LINK-- | Distributes NPGDGE with defined epoxy equivalent weight and appearance.[4] |
Table 2: Comparison of Quantitative Data for Different Purity Grades of NPGDGE
| Parameter | Technical Grade (Sigma-Aldrich)[1][2] | >40.0% (GC) (TCI) | As Reported (BIOZOL)[4] |
| Purity | Not specified as a percentage | >40.0% (by GC) | As reported |
| Epoxy Equivalent Weight (g/eq) | 135 - 165 | - | 135 - 165 |
| Viscosity (at 25 °C, mPa·s) | 10 - 30 | - | - |
| Appearance | Liquid | Colorless to Almost colorless clear liquid | Colorless to light yellow liquid |
| Density (at 25 °C, g/mL) | 1.04 | - | 1.04 |
| Boiling Point | 103-107 °C/1 mmHg | - | 107 °C |
| Refractive Index (n20/D) | 1.457 | - | - |
It is important to note that for grades with purity specified as ">40.0%(GC)", the remainder may consist of isomers, unreacted starting materials, or byproducts from the synthesis.[3] For applications requiring high purity, it is recommended to request a certificate of analysis (CoA) from the supplier or perform in-house purity verification.
Synthesis and Purification of this compound
The synthesis of NPGDGE is typically a two-step process, starting from neopentyl glycol and epichlorohydrin (B41342).[5] The general reaction scheme is as follows:
-
Addition Reaction: Neopentyl glycol reacts with epichlorohydrin in the presence of a Lewis acid catalyst to form a chlorohydrin intermediate.
-
Dehydrochlorination: The intermediate is then treated with a base, such as sodium hydroxide, to eliminate hydrogen chloride and form the diglycidyl ether.
The following diagram illustrates the synthesis and purification workflow for NPGDGE.
References
Neopentyl Glycol Diglycidyl Ether: A Comprehensive Technical Review of Its Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neopentyl glycol diglycidyl ether (NGDE) is a low-viscosity, aliphatic diepoxide that serves as a crucial reactive diluent and building block in various thermosetting polymer systems. Its unique neopentyl structure imparts notable properties such as excellent thermal stability, weatherability, and chemical resistance to the final cured products. This in-depth technical guide provides a comprehensive review of the core applications of NGDE, focusing on its role in coatings, adhesives, composites, and emerging biomedical fields. This document summarizes key performance data, details experimental protocols, and visualizes fundamental processes to support researchers and professionals in leveraging the benefits of this versatile diepoxide.
Core Applications and Performance Data
NGDE is primarily utilized to reduce the viscosity of high-viscosity epoxy resins, thereby improving their handling, processability, and filler loading capacity.[1][2][3] Unlike non-reactive diluents, NGDE's two epoxy groups allow it to co-react with the curing agent and become an integral part of the polymer network, which helps in maintaining or even enhancing the mechanical and thermal properties of the cured system.[1][2]
Coatings
In the coatings industry, NGDE is a favored reactive diluent for high-performance applications such as industrial maintenance coatings, marine and protective coatings, and floor coatings.[3] Its incorporation enhances flexibility, impact resistance, and adhesion, while its aliphatic nature contributes to improved UV stability and weather resistance for outdoor applications.[3]
Table 1: Typical Properties of this compound
| Property | Value | Unit |
| Epoxy Value | 0.65 - 0.75 | eq/100g |
| Epoxide Content | ≥ 25.0 | % |
| Viscosity (25°C) | 15 - 25 | mPa·s |
| Density (25°C) | 1.030 - 1.050 | g/cm³ |
| Molecular Formula | C₁₁H₂₀O₄ | - |
| CAS Number | 17557-23-2 | - |
| Data compiled from various chemical suppliers.[3][4] |
Table 2: Illustrative Mechanical Properties of a Diglycidyl Ether of Bisphenol A (DGEBA) Epoxy Resin Modified with a Diglycidyl Ether (DE) Reactive Diluent
| Property | Neat Epoxy | Epoxy + 7.5% DE |
| Tensile Strength | 68.20 | 53.27 |
| Tensile Modulus | Not Specified | Not Specified |
| Elongation at Break | Not Specified | Not Specified |
| This table illustrates the typical effect of a diglycidyl ether reactive diluent on the tensile strength of an epoxy system cured with ethylene (B1197577) diamine (EDA). While not specific to NGDE, it demonstrates the general trend of a reduction in tensile strength with the addition of a reactive diluent.[5][6] |
Adhesives and Sealants
In adhesive and sealant formulations, NGDE's low viscosity allows for better substrate wetting and penetration, leading to improved bond strength.[3] It also enhances the flexibility and toughness of the cured adhesive, which is crucial for applications involving dynamic loads and thermal cycling.
Composite Materials
As a component in the matrix resin for fiber-reinforced composites, NGDE's viscosity-reducing properties facilitate efficient fiber impregnation, which is critical for achieving high-performance composites with low void content.[3] Its inclusion can also improve the impact strength and fracture toughness of the composite material.[2] NGDE has been cited in patent literature for its use in resin blends for resin transfer molding (RTM) and filament winding, indicating its suitability for advanced composite manufacturing processes.[7]
Electronics Encapsulation
Due to its good dielectric properties and thermal stability, NGDE is employed in potting and encapsulation compounds for electronic components.[3] It helps to protect sensitive electronics from moisture, chemicals, and mechanical stress.
Biomedical Applications: Hydrogels
An emerging area of application for NGDE and other diglycidyl ethers is in the crosslinking of hydrogels for biomedical purposes, such as drug delivery and tissue engineering.[8][9] The biocompatibility of the resulting hydrogel is a key consideration in these applications. The diglycidyl ether acts as a crosslinker to form a stable three-dimensional network from hydrophilic polymers.
Experimental Protocols
Synthesis of this compound
The synthesis of NGDE typically involves a two-step process:
-
Glycidylation: Neopentyl glycol is reacted with an excess of epichlorohydrin (B41342) in the presence of a Lewis acid catalyst (e.g., stannic chloride) to form a chlorohydrin intermediate.
-
Dehydrochlorination: The intermediate is then treated with a strong base, such as sodium hydroxide, to effect ring closure and form the diglycidyl ether. This step is followed by washing to remove the salt byproduct and excess base.[10]
General Protocol for Preparation and Curing of an NGDE-Modified Epoxy Resin
This protocol provides a general framework for the preparation and curing of an epoxy system containing NGDE as a reactive diluent. The exact ratios and curing schedule should be optimized for the specific application and desired properties.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
This compound (NGDE)
-
Amine or anhydride (B1165640) curing agent
-
Optional: Accelerator (e.g., tertiary amine for anhydride cures)
Procedure:
-
Formulation:
-
Accurately weigh the DGEBA resin into a suitable mixing vessel.
-
Add the desired amount of NGDE (typically 5-30 parts per hundred parts of resin, phr) to the DGEBA resin.
-
Mix thoroughly until a homogeneous blend is achieved. Gentle heating (e.g., 40-50 °C) can be used to reduce viscosity and aid mixing.
-
-
Addition of Curing Agent:
-
Calculate the stoichiometric amount of curing agent required for the epoxy resin blend (DGEBA + NGDE). The epoxy equivalent weight (EEW) of the blend must be calculated first.
-
Add the curing agent to the resin blend and mix thoroughly for several minutes until a uniform mixture is obtained. If using a solid curing agent, it may need to be melted or dissolved in a portion of the resin before being added to the main batch.
-
-
Degassing:
-
Place the mixture in a vacuum chamber to remove any entrapped air bubbles, which can cause defects in the cured material.
-
-
Curing:
-
Pour the degassed mixture into a pre-heated mold or apply it to the substrate.
-
Cure the system according to a predetermined temperature and time profile. A typical curing schedule for a DGEBA/amine system might be 2 hours at 80 °C followed by a post-cure of 3 hours at 150 °C. Anhydride-cured systems often require higher temperatures and longer curing times.
-
-
Characterization:
-
After curing and cooling to room temperature, the samples can be demolded and subjected to various tests to evaluate their mechanical, thermal, and chemical properties according to relevant ASTM or ISO standards.
-
Chemical Reaction Pathway of Epoxy Curing
The curing of an epoxy resin with a primary amine hardener involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbon of the oxirane ring. This ring-opening reaction forms a hydroxyl group and a secondary amine. The secondary amine can then react with another epoxy group. NGDE participates in this crosslinking reaction in the same manner as the primary epoxy resin.
Conclusion
This compound is a valuable reactive diluent for epoxy and other thermosetting systems, offering a beneficial combination of viscosity reduction, improved processing characteristics, and enhanced performance properties in the final product. Its unique chemical structure contributes to superior thermal stability, weatherability, and chemical resistance. While the addition of NGDE can sometimes lead to a slight reduction in some mechanical properties compared to the undiluted resin, careful formulation and optimization of the curing process can mitigate these effects and lead to high-performance materials suitable for a wide range of demanding applications. Further research into novel formulations and applications, particularly in the biomedical field, will continue to expand the utility of this versatile diepoxide.
References
- 1. The effect of reactive diluent on mechanical properties and microstructure of epoxy resins | Semantic Scholar [semanticscholar.org]
- 2. Neopentane glycol diglycidyl ether | Epoxy Reactive Diluent [zxchemuae.com]
- 3. This compound CAS17557-23-2 NPGGE - Buy this compound, 17557-23-2, C11H20O4 Product on Nanjing Uni-tech Metalwork Company Ltd. [bosschemical.com]
- 4. This compound - Chemical Supplier Distributor ChemCeed [chemceed.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. US5075356A - Bisphenol and neopentyl glycol diglycidyl ethers with glycidyl methacrylate copolymer - Google Patents [patents.google.com]
- 8. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Utilizing Neopentyl Glycol Diglycidyl Ether (NPGDGE) as a Reactive Diluent for High-Viscosity Epoxy Resins
Audience: Researchers, scientists, and drug development professionals.
Introduction Epoxy resins are a versatile class of thermosetting polymers widely used for their excellent adhesion, chemical resistance, and mechanical properties in coatings, adhesives, and composites.[1][2] However, many high-performance epoxy resins, such as diglycidyl ether of bisphenol A (DGEBA), exhibit high viscosity, which can impede processing, limit filler loading, and complicate application.[3] To overcome these challenges, diluents are incorporated into epoxy formulations to reduce viscosity.[4]
Reactive diluents are preferable to non-reactive diluents because they possess epoxy groups that participate in the curing reaction.[5] This integration into the polymer network minimizes the negative impact on the final properties of the cured material.[5] Neopentyl Glycol Diglycidyl Ether (NPGDGE) is a low-viscosity, aliphatic, difunctional reactive diluent that serves as an effective viscosity reducer while potentially enhancing flexibility, toughness, and mechanical strength.[5][6][7] This document provides detailed application notes and protocols for the use of NPGDGE in high-viscosity epoxy resin systems.
Properties of NPGDGE NPGDGE is a colorless, transparent liquid with low viscosity and high reactivity, making it an ideal modifier for epoxy formulations.[6][7] Its key physical and chemical properties are summarized in Table 1.
| Property | Standard Value | Reference |
| Appearance | Colorless transparent liquid | [6] |
| CAS Number | 17557-23-2 | [8] |
| Molecular Formula | C₁₁H₂₀O₄ | [8] |
| Viscosity (at 25°C) | 10 - 25 mPa·s | [6][9] |
| Epoxy Equivalent Weight (EEW) | 139 - 147 g/eq | [6][7] |
| Epoxy Value | 0.68 - 0.72 eq/100g | [6][7] |
| Moisture Content | ≤ 0.1% | [6] |
| Hydrolyzable Chlorine | ≤ 0.02% | [6][7] |
Table 1: Typical Properties of this compound (NPGDGE).
Mechanism of Action and Effects on Epoxy Resin Properties
As a difunctional reactive diluent, NPGDGE's two epoxy groups copolymerize with the epoxy resin and curing agent. This chemical integration ensures that the diluent becomes a permanent part of the cross-linked polymer network, which helps to maintain the thermomechanical properties of the final product, unlike non-reactive diluents which can plasticize the resin and degrade performance.[5] The recommended dosage of NPGDGE is typically between 10-30% of the epoxy resin by weight.[6]
Caption: Curing process of an epoxy system with NPGDGE.
Viscosity Reduction The primary function of NPGDGE is to significantly lower the viscosity of the epoxy formulation, thereby improving its handling and application characteristics.[4] While specific data for NPGDGE is formulation-dependent, the general effect of reactive diluents is a substantial viscosity reduction, as illustrated in Table 2 with data from a study on a different reactive diluent.[10]
| Diluent Concentration (wt%) | Base Resin Viscosity (Pa·s) | Modified Resin Viscosity (Pa·s) | Viscosity Reduction (%) |
| 0 | 4.12 | 4.12 | 0% |
| 20 | 4.12 | 0.13 | 97% |
Table 2: Illustrative Example of Viscosity Reduction in an Epoxy System at Room Temperature. Data adapted from a study using butyl glycidyl (B131873) ether.[10]
Effect on Mechanical Properties The incorporation of NPGDGE into the epoxy network influences the mechanical properties of the cured material. Its aliphatic and flexible structure can enhance toughness and impact resistance.[5][6] However, as with most diluents, high concentrations may lead to a reduction in properties like tensile strength and modulus due to a lower crosslink density.[4]
| Formulation | Tensile Strength (MPa) | Hardness (Shore D) | Impact Strength (kJ/m²) |
| Neat Epoxy Resin | ~60 - 80 | ~80 - 90 | ~4 - 6 |
| Epoxy + 10 wt% PEG* | Increase of ~12% | Increase of ~14% | Increase of ~24% |
Table 3: Typical Changes in Mechanical Properties with a Reactive Diluent. *Data is illustrative, based on a study using polyethylene (B3416737) glycol (PEG) as the reactive diluent.[11]
Effect on Thermal Properties The addition of a reactive diluent typically causes a moderate reduction in the glass transition temperature (Tg) of the cured epoxy.[10] This is due to the increased flexibility and lower crosslink density of the polymer network. Thermal stability, as measured by thermogravimetric analysis (TGA), may also be slightly reduced at higher diluent concentrations.[11]
| Formulation | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (TGA) |
| Neat Epoxy Resin | 150 - 180°C | ~350°C |
| Epoxy + 20 wt% BGE* | Decrease of 5 - 11% | ~330°C |
Table 4: Typical Changes in Thermal Properties with a Reactive Diluent. *Data is illustrative, based on a study using butyl glycidyl ether (BGE).[10]
Experimental Protocols
The following protocols outline the procedures for preparing and characterizing NPGDGE-modified epoxy resins.
Caption: General workflow for evaluating NPGDGE in epoxy resins.
Protocol 1: Preparation of NPGDGE-Modified Epoxy Formulations
-
Materials: High-viscosity epoxy resin (e.g., DGEBA), NPGDGE, appropriate curing agent (e.g., amine-based), disposable mixing cups, stirring rods, and a top-pan balance (±0.01 g).
-
Procedure:
-
Place all components in a temperature-controlled environment (e.g., 25 ± 1°C) for at least 24 hours to ensure thermal equilibrium.[12]
-
Weigh the desired amount of epoxy resin into a clean, dry mixing cup.
-
Add the calculated amount of NPGDGE (e.g., 10, 15, 20 wt% of the resin weight) to the epoxy resin.
-
Mix thoroughly with a stirring rod for 3-5 minutes until the mixture is homogeneous.
-
Calculate and add the stoichiometric amount of curing agent to the resin-diluent mixture. Note: Since NPGDGE contains epoxy groups, the amount of curing agent must be adjusted to account for the total epoxy equivalents in the system (Resin EEW + NPGDGE EEW).[6]
-
Mix vigorously for another 2-3 minutes until the curing agent is fully dispersed.
-
Place the mixture in a vacuum chamber to remove any entrapped air bubbles before proceeding with characterization or curing.
-
Protocol 2: Viscosity Measurement
-
Equipment: Rotational viscometer (e.g., Brookfield type) with appropriate spindles, and a temperature-controlled water bath or chamber.[12]
-
Procedure:
-
Prepare the epoxy/NPGDGE mixture as described in Protocol 1 (before adding the curing agent).
-
Set up the viscometer and allow it to thermally equilibrate to the test temperature (e.g., 25°C).[12]
-
Immerse the selected spindle into the center of the resin-diluent mixture to the marked level.
-
Allow the spindle to rotate for a specified period (e.g., 1 minute) to achieve a stable reading.[12]
-
Record the viscosity from the instrument display. Repeat for each formulation.
-
Protocol 3: Mechanical Property Testing (Tensile Test)
-
Equipment: Universal testing machine, dumbbell-shaped molds (per ISO 527-1 or ASTM D638).
-
Procedure:
-
Prepare the complete formulation (including curing agent) as described in Protocol 1.
-
Pour the degassed mixture into the molds.
-
Cure the samples according to the manufacturer's recommendations for the resin/curing agent system (e.g., 7 days at room temperature or an elevated temperature schedule).[13]
-
De-mold the cured specimens and condition them before testing.
-
Conduct tensile tests using the universal testing machine at a constant crosshead speed (e.g., 2 mm/min) until failure.[3]
-
Record the tensile strength, modulus, and elongation at break. Test at least five specimens per formulation.
-
Protocol 4: Thermal Analysis (DSC and TGA)
-
Equipment: Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA).
-
Procedure for DSC (to determine Tg):
-
Prepare and cure a small sample (10-15 mg) of the epoxy formulation.
-
Place the cured sample in a DSC pan.
-
Heat the sample under a nitrogen atmosphere at a specified rate (e.g., 10°C/min) over a temperature range that encompasses the expected Tg (e.g., 25°C to 200°C).[14]
-
The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve.
-
-
Procedure for TGA (to determine thermal stability):
-
Place a small, cured sample (10-15 mg) in a TGA crucible.
-
Heat the sample under a nitrogen atmosphere at a specified ramp rate (e.g., 20°C/min) from room temperature to a high temperature (e.g., 600°C).[10]
-
Record the weight loss as a function of temperature. The temperature at which 5% weight loss occurs is often used as an indicator of the onset of thermal decomposition.
-
References
- 1. ijfmr.com [ijfmr.com]
- 2. Investigating the Mechanical and Thermal Properties of PDMS-Toughened Epoxy Resins for Advanced Adhesive Solutions [scirp.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. specialchem.com [specialchem.com]
- 5. This compound | 54847-49-3 | Benchchem [benchchem.com]
- 6. Neopentane glycol diglycidyl ether | Epoxy Reactive Diluent [zxchemuae.com]
- 7. Neopentane glycol diglycidyl ether epoxy diluent [zxchem.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound - Chemical Supplier Distributor ChemCeed [chemceed.com]
- 10. Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. scribd.com [scribd.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for NPGDGE-Based Adhesives in Material Bonding
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation, characterization, and application of adhesives based on Neopentyl Glycol Diglycidyl Ether (NPGDGE). This document includes detailed experimental protocols, quantitative data on performance, and visualizations of the underlying chemical mechanisms.
Introduction to NPGDGE-Based Adhesives
This compound (NPGDGE) is a low-viscosity, aliphatic diepoxide commonly employed as a reactive diluent in epoxy resin formulations.[1][2] Its primary function is to reduce the viscosity of high molecular weight epoxy resins, thereby improving handling, wetting of substrates, and allowing for higher filler loading.[1][3] Unlike non-reactive diluents, NPGDGE's two epoxy groups participate in the cross-linking reaction with the curing agent, integrating into the polymer network.[3] This incorporation enhances the flexibility, toughness, impact resistance, and mechanical strength of the cured adhesive.[3][4] NPGDGE is compatible with a wide range of epoxy resins and curing agents and is noted for its low toxicity.[4]
Key Attributes of NPGDGE:
-
Viscosity Reduction: Significantly lowers the viscosity of epoxy formulations for improved processing.
-
Reactive Diluent: Covalently bonds into the polymer matrix, minimizing property degradation often seen with non-reactive diluents.
-
Enhanced Mechanical Properties: Improves flexibility, toughness, and impact strength of the cured adhesive.[3][4]
-
Good Compatibility: Readily mixes with various epoxy resins and hardeners.[4]
Formulation of NPGDGE-Based Adhesives
The formulation of an NPGDGE-based adhesive involves three primary components:
-
Epoxy Resin: The base polymer, typically a Diglycidyl Ether of Bisphenol A (DGEBA) for general-purpose applications.
-
This compound (NPGDGE): The reactive diluent, typically used at 10-30% by weight of the epoxy resin.[4]
-
Curing Agent (Hardener): A co-reactant that cross-links the epoxy resin and NPGDGE. Common choices include amines and anhydrides.
Example Formulations
The following tables provide example formulations for NPGDGE-based adhesives with different types of curing agents. The amounts are given in parts per hundred of resin (phr) by weight.
Table 1: Amine-Cured NPGDGE Adhesive Formulation
| Component | Role | Amount (phr) |
| DGEBA Epoxy Resin (EEW¹ 185-192 g/eq) | Base Resin | 100 |
| NPGDGE (EEW¹ ~143 g/eq) | Reactive Diluent | 10 - 30 |
| Triethylenetetramine (TETA) (AHEW² ~24.4 g/eq) | Curing Agent | Stoichiometric³ |
¹ EEW = Epoxide Equivalent Weight ² AHEW = Amine Hydrogen Equivalent Weight ³ The stoichiometric amount of amine hardener is calculated to provide one amine hydrogen for each epoxy equivalent.
Table 2: Anhydride-Cured NPGDGE Adhesive Formulation
| Component | Role | Amount (phr) |
| DGEBA Epoxy Resin (EEW¹ 185-192 g/eq) | Base Resin | 100 |
| NPGDGE (EEW¹ ~143 g/eq) | Reactive Diluent | 10 - 30 |
| Methylhexahydrophthalic Anhydride (B1165640) (MHHPA) | Curing Agent | Stoichiometric⁴ |
| Tertiary Amine (e.g., BDMA) | Accelerator | 0.5 - 2.0 |
⁴ The stoichiometric amount of anhydride hardener is typically calculated based on a 1:1 molar ratio of anhydride groups to epoxy groups.
Quantitative Data on Performance
The addition of NPGDGE significantly impacts the properties of the final adhesive. The following tables summarize the effects of varying NPGDGE concentration.
Table 3: Effect of NPGDGE on a Soy-Based Adhesive
| NPGDGE Addition (g) | Viscosity (mPa·s) | Tensile Shear Strength (MPa) | Water Resistance Improvement (%) |
| 0 | - | ~0.29 | - |
| 2 | 20,530 | - | - |
| 4 | - | - | - |
| 6 | - | 1.12 | 12.5 |
| 8 | 8,583 | - | - |
Data adapted from a study on soybean meal-based adhesives.[5]
Table 4: Typical Effects of NPGDGE on DGEBA-Based Adhesives
| Property | 0% NPGDGE | 10-20% NPGDGE | 20-30% NPGDGE |
| Viscosity | High | Moderate | Low |
| Pot Life | Short | Moderate | Long |
| Tensile Strength | High | Slightly Reduced | Moderately Reduced |
| Flexural Strength | High | Maintained or Slightly Reduced | Reduced |
| Impact Strength | Moderate | Increased | Significantly Increased |
| Glass Transition Temp. (Tg) | High | Slightly Reduced | Moderately Reduced |
Experimental Protocols
Protocol for Preparation of an Amine-Cured NPGDGE Adhesive
Materials:
-
DGEBA epoxy resin
-
NPGDGE
-
Triethylenetetramine (TETA)
-
Disposable mixing cups and stirring rods
-
Substrates for bonding (e.g., aluminum, steel, wood)
-
Balance (0.01 g resolution)
-
Fume hood
Procedure:
-
Pre-treatment of Substrates: Clean the surfaces of the substrates to be bonded with a suitable solvent (e.g., acetone, isopropanol) to remove any grease, oil, or dirt. For metals, mechanical abrasion (e.g., sandblasting or sanding) followed by solvent cleaning is recommended to create a fresh, active surface.
-
Weighing Components: In a disposable mixing cup, accurately weigh the desired amounts of DGEBA epoxy resin and NPGDGE.
-
Mixing Resin and Diluent: Thoroughly mix the DGEBA resin and NPGDGE until a homogeneous mixture is obtained. This can be done by hand with a stirring rod for small batches or with a mechanical stirrer for larger quantities.
-
Calculating and Adding Curing Agent: Calculate the stoichiometric amount of TETA required based on the total epoxy equivalents of the DGEBA and NPGDGE mixture. Weigh the calculated amount of TETA in a separate container.
-
Final Mixing: Add the TETA to the resin/NPGDGE mixture and mix thoroughly for 2-3 minutes, scraping the sides and bottom of the container to ensure a uniform blend. Avoid excessive whipping to minimize air entrapment.
-
Application: Apply the mixed adhesive to the prepared substrate surfaces using a spatula or brush.
-
Assembly and Clamping: Join the substrates and apply uniform pressure using clamps. A small amount of adhesive should squeeze out from the bond line, indicating sufficient adhesive application.
-
Curing: Allow the adhesive to cure at room temperature for 24 hours, followed by a post-cure at a moderately elevated temperature (e.g., 80°C for 2-4 hours) to achieve optimal properties.
Protocol for Characterization of Adhesive Properties
a) Viscosity Measurement:
-
Use a rotational viscometer with a suitable spindle.
-
Measure the viscosity of the mixed resin and NPGDGE before and after the addition of the curing agent at a controlled temperature (e.g., 25°C).
b) Pot Life Determination:
-
Measure the time it takes for the initial viscosity of the mixed adhesive to double. This is a common method to determine the workable time.
c) Lap Shear Strength (ASTM D1002):
-
Prepare single-lap-joint specimens with the adhesive.
-
After curing, test the specimens in a universal testing machine at a constant crosshead speed until failure.
-
Calculate the shear strength by dividing the maximum load by the bond area.
d) Differential Scanning Calorimetry (DSC):
-
Use DSC to determine the glass transition temperature (Tg) of the cured adhesive.
-
Heat a small sample of the cured adhesive in the DSC at a controlled rate (e.g., 10°C/min) and observe the change in heat flow.
Curing Mechanisms and Visualizations
The curing of NPGDGE-based adhesives involves the ring-opening reaction of the epoxy groups with the active hydrogens of the curing agent.
Amine Curing Mechanism
Primary amines have two active hydrogens that can react with two epoxy groups. The reaction proceeds via a nucleophilic attack of the amine nitrogen on the carbon atom of the epoxy ring.
Caption: Amine curing of NPGDGE with TETA.
Anhydride Curing Mechanism
Anhydride curing is more complex and is typically initiated by a hydroxyl group, which opens the anhydride ring to form a carboxylic acid. This carboxylic acid then reacts with an epoxy group. A tertiary amine is often used as a catalyst.
Caption: Anhydride curing of NPGDGE with MHHPA.
Experimental Workflow
The following diagram illustrates a typical workflow for the formulation and characterization of NPGDGE-based adhesives.
Caption: Experimental workflow for NPGDGE adhesives.
Safety Precautions
-
Work in a well-ventilated area, preferably in a fume hood, when handling epoxy resins and curing agents.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid skin contact with all components, as they can cause irritation and sensitization.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. This compound CAS17557-23-2 NPGGE - Buy this compound, 17557-23-2, C11H20O4 Product on Nanjing Uni-tech Metalwork Company Ltd. [bosschemical.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 54847-49-3 | Benchchem [benchchem.com]
- 4. Neopentane glycol diglycidyl ether | Epoxy Reactive Diluent [zxchemuae.com]
- 5. mdpi.com [mdpi.com]
Application Notes & Protocols: Development of NPGDGE-Modified Composites with Enhanced Toughness
Audience: Researchers, scientists, and drug development professionals.
Introduction: Epoxy resins are a critical class of thermosetting polymers used in high-performance applications such as aerospace, automotive, and electronics due to their excellent mechanical strength, thermal stability, and chemical resistance. However, their highly cross-linked structure often results in inherent brittleness and poor fracture toughness. Neopentyl glycol diglycidyl ether (NPGDGE) is an aliphatic, difunctional reactive diluent used to address this limitation.[1][2] Unlike non-reactive diluents, which can compromise the final mechanical properties, NPGDGE's epoxy groups participate in the curing reaction, integrating into the polymer network.[3] This incorporation reduces the resin's viscosity for improved processing while simultaneously enhancing the flexibility, impact resistance, and overall toughness of the final composite material.[3][4] These application notes provide detailed protocols for the fabrication and characterization of NPGDGE-modified epoxy composites and summarize the expected quantitative improvements in mechanical properties.
Data Presentation: Mechanical Properties of Modified Epoxy Composites
The inclusion of a reactive diluent like NPGDGE systematically alters the mechanical behavior of epoxy resins. As the concentration of NPGDGE increases, a trade-off is typically observed between stiffness/strength and ductility/toughness. The following tables summarize representative data on how key mechanical properties are affected by the addition of an aliphatic reactive diluent.
Table 1: Tensile and Flexural Properties of NPGDGE-Modified Epoxy Resin
| Property | Unmodified Epoxy | 10% NPGDGE | 20% NPGDGE | 30% NPGDGE |
| Tensile Modulus (GPa) | 3.1 | 2.9 | 2.7 | 2.5 |
| Ultimate Tensile Strength (MPa) | 75 | 70 | 65 | 60 |
| Tensile Strain at Break (%) | 4.0 | 5.2 | 6.5 | 7.0 |
| Flexural Modulus (GPa) | 3.2 | 3.0 | 2.8 | 2.6 |
| Flexural Strength (MPa) | 120 | 112 | 105 | 98 |
Note: Data is representative of typical findings for aliphatic reactive diluents and illustrates the general trend.
Table 2: Toughness and Thermal Properties of NPGDGE-Modified Epoxy Resin
| Property | Unmodified Epoxy | 10% NPGDGE | 20% NPGDGE | 30% NPGDGE |
| Fracture Toughness (KIC, MPa·m1/2) | 0.65 | 0.72 | 0.78 | 0.84 |
| Fracture Energy (GIC, J/m2) | 132 | 173 | 216 | 270 |
| Percentage Increase in KIC (%) | - | 10.8 | 20.0 | 29.2 |
| Glass Transition Temp. (Tg, °C) | 155 | 154 | 153 | 152 |
Note: The data shows a significant enhancement in fracture toughness and energy with a minimal effect on the glass transition temperature.
Experimental Workflow and Toughening Mechanism
The following diagrams illustrate the overall experimental process and the proposed mechanism by which NPGDGE enhances the toughness of the epoxy matrix.
Experimental Protocols
Protocol 1: Fabrication of NPGDGE-Modified Epoxy Composites
1. Materials and Reagents:
-
Base Epoxy Resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
This compound (NPGDGE)
-
Epoxy Hardener (e.g., an amine-based curing agent like diaminodiphenyl methane (B114726) - DDM)
-
Silicone molds
-
Mold release agent
-
Mechanical stirrer with heating mantle
-
Vacuum oven
2. Procedure:
-
Calculate the required amounts of epoxy resin, NPGDGE, and hardener based on the desired weight percentage (e.g., 0%, 10%, 20%, 30% NPGDGE) and the stoichiometric ratio of epoxy groups to amine hydrogen.
-
Preheat the base epoxy resin to 60°C in a beaker on a heating mantle to reduce its viscosity.
-
Add the calculated amount of NPGDGE to the preheated epoxy resin.
-
Mechanically stir the mixture at 300 rpm for 30 minutes at 60°C to ensure a homogeneous blend.
-
Transfer the mixture to a vacuum oven and degas at 60°C for 20-30 minutes, or until all visible air bubbles are removed.
-
Cool the mixture to approximately 40°C. Add the stoichiometric amount of the hardener and mix thoroughly for 5-10 minutes, avoiding the introduction of new air bubbles.
-
Apply a thin layer of mold release agent to the silicone molds.
-
Carefully pour the final mixture into the prepared molds.
-
Place the molds in a programmable oven and apply the curing cycle. A typical cycle is 120°C for 2 hours, followed by a post-curing stage at 150°C for 3 hours.
-
Allow the samples to cool slowly to room temperature inside the oven before demolding.
Protocol 2: Mechanical Property Testing
1. Tensile and Flexural Testing (ASTM D638 & D790):
-
Prepare dog-bone shaped specimens for tensile tests and rectangular bars for flexural tests according to ASTM standards from the cured composite sheets.
-
Measure the dimensions of each specimen accurately using a digital caliper.
-
Conduct the tests using a Universal Testing Machine (UTM) at a constant crosshead speed (e.g., 2 mm/min).
-
Record the load-displacement data until the specimen fractures.
-
Calculate the tensile/flexural modulus, ultimate strength, and strain at break from the resulting stress-strain curves. Test at least five specimens per composition.
2. Fracture Toughness Testing (ASTM D5045):
-
Prepare single-edge-notch-bend (SENB) or compact tension (CT) specimens from the cured composite sheets.
-
Create a sharp pre-crack at the notch tip by gently tapping a fresh razor blade into the notch.
-
Measure the specimen dimensions, including the crack length (a) and width (W).
-
Load the specimen in a UTM under a three-point bending (for SENB) or tensile (for CT) configuration at a constant displacement rate (e.g., 1 mm/min).
-
Record the peak load (PQ) at which crack propagation initiates.
-
Calculate the critical stress intensity factor (KIC), a measure of fracture toughness, using the appropriate formula for the specimen geometry as specified in ASTM D5045.
Protocol 3: Microstructural and Thermal Analysis
1. Scanning Electron Microscopy (SEM):
-
Examine the fracture surfaces of the specimens tested for fracture toughness.
-
Mount the fracture surfaces onto SEM stubs using conductive carbon tape.
-
Sputter-coat the surfaces with a thin layer of a conductive metal (e.g., gold or palladium) to prevent charging under the electron beam.
-
Image the surfaces using an SEM at various magnifications (e.g., 100x to 5000x).
-
Analyze the micrographs to identify the fracture mechanisms. Unmodified epoxies typically show smooth, glassy surfaces characteristic of brittle fracture, while toughened samples exhibit rougher surfaces with features indicating plastic deformation.
2. Differential Scanning Calorimetry (DSC):
-
Cut a small sample (5-10 mg) from the cured composite.
-
Place the sample in an aluminum DSC pan and seal it.
-
Place the pan in the DSC instrument alongside an empty reference pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the glass transition (e.g., 30°C to 200°C).
-
Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The effect of reactive diluent on mechanical properties and microstructure of epoxy resins | Semantic Scholar [semanticscholar.org]
- 4. Advances in Toughening Modification Methods for Epoxy Resins: A Comprehensive Review [mdpi.com]
Application Notes and Protocols: Curing Kinetics of Neopentyl Glycol Diglycidyl Ether (NPGDGE) with Amine and Anhydride Hardeners
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the curing kinetics of Neopentyl Glycol Diglycidyl Ether (NPGDGE), a low-viscosity aliphatic epoxy resin, with common amine and anhydride (B1165640) hardeners. This document includes experimental protocols for key analytical techniques, a summary of quantitative kinetic data, and visualizations of reaction pathways and experimental workflows.
Introduction
This compound (NPGDGE) is a reactive diluent frequently used to reduce the viscosity of epoxy resin formulations, enhancing their workability and filler loading capacity.[1] Unlike non-reactive diluents, NPGDGE's epoxy groups participate in the curing reaction, integrating into the polymer network and contributing to the final material's properties.[2] Understanding the curing kinetics of NPGDGE with different hardeners is crucial for optimizing processing parameters and tailoring the end-product's mechanical, thermal, and chemical performance. This document details the curing mechanisms and provides protocols for characterizing the kinetics using Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Rheology.
Curing Mechanisms
The curing of epoxy resins involves the chemical reaction between the epoxy groups of the resin and the active functional groups of a hardener, leading to the formation of a three-dimensional crosslinked network.
Amine Hardeners
The reaction between NPGDGE and an amine hardener proceeds through a nucleophilic addition mechanism. The primary amine's nitrogen atom attacks the electrophilic carbon of the oxirane ring, leading to ring-opening and the formation of a secondary amine and a hydroxyl group.[2] This newly formed secondary amine can then react with another epoxy group, creating a highly crosslinked structure. The hydroxyl groups generated during this process can also catalyze the reaction, leading to an autocatalytic effect.
Anhydride Hardeners
The curing mechanism with anhydride hardeners is more complex and typically requires elevated temperatures and the presence of a catalyst, often a tertiary amine or an imidazole.[3][4] The reaction is generally believed to proceed in two main stages:
-
Ring-Opening: The anhydride ring is opened by a hydroxyl group (present as an impurity or generated in situ) or a catalyst, forming a carboxylic acid.
-
Esterification: The carboxylic acid then reacts with an epoxy group to form a hydroxyl-ester. This newly formed hydroxyl group can then react with another anhydride ring, propagating the chain reaction.[5]
Quantitative Data Presentation
Due to the limited availability of specific kinetic data for NPGDGE, the following tables present representative data from studies on similar epoxy systems, such as Diglycidyl Ether of Bisphenol A (DGEBA), which can serve as a useful reference.
Table 1: Representative Kinetic Parameters for Amine Curing of Epoxy Resins
| Parameter | Value | Hardener System | Method | Reference |
| Activation Energy (Ea) | 50 - 70 kJ/mol | Diaminodiphenyl sulfone (DDS) | DSC | [6] |
| Reaction Order (n) | 0.8 - 1.2 | DDS | DSC | [6] |
| Glass Transition Temp. (Tg) | 150 - 180 °C | DDS | DMA | [6] |
| Gel Time | 10 - 30 min @ 120°C | Various Aliphatic Amines | Rheology | [7] |
Table 2: Representative Kinetic Parameters for Anhydride Curing of Epoxy Resins
| Parameter | Value | Hardener System | Method | Reference |
| Activation Energy (Ea) | 70 - 90 kJ/mol | Methyl-nadic-anhydride (MNA) | DSC | [5] |
| Reaction Order (n) | 0.7 - 1.1 | MNA | DSC | [5] |
| Glass Transition Temp. (Tg) | 180 - 220 °C | MNA | DMA | [8] |
| Gel Time | 20 - 60 min @ 140°C | Phthalic Anhydride | Rheology | [7] |
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Curing Kinetics
DSC is a powerful technique for studying the curing kinetics of epoxy resins by measuring the heat flow associated with the exothermic curing reaction.[9][10]
Objective: To determine the total heat of reaction (ΔHtotal), the degree of cure (α), and the kinetic parameters (activation energy Ea, and reaction order n).
Materials and Equipment:
-
NPGDGE resin and chosen hardener (amine or anhydride)
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Microbalance
Protocol:
-
Sample Preparation:
-
Accurately weigh the stoichiometric amounts of NPGDGE and hardener into a disposable container.
-
Thoroughly mix the components until a homogeneous mixture is obtained.
-
Immediately weigh 5-10 mg of the reactive mixture into an aluminum DSC pan and hermetically seal it.
-
Prepare an empty, sealed aluminum pan as a reference.
-
-
Dynamic DSC Scan (Non-isothermal):
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at a sub-ambient temperature (e.g., 0°C).
-
Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) to a temperature where the curing reaction is complete (e.g., 250°C).[8]
-
Record the heat flow as a function of temperature.
-
-
Isothermal DSC Scan:
-
Place a freshly prepared sample and reference pan into the DSC cell.
-
Rapidly heat the sample to the desired isothermal curing temperature (e.g., 100, 110, 120°C).
-
Hold the sample at this temperature until the exothermic heat flow returns to the baseline.
-
Record the heat flow as a function of time.
-
-
Data Analysis:
-
Total Heat of Reaction (ΔHtotal): Integrate the area under the exothermic peak from the dynamic DSC scan.
-
Degree of Cure (α): For isothermal scans, the degree of cure at a given time 't' is calculated as α = ΔHt / ΔHtotal, where ΔHt is the heat evolved up to time 't'.
-
Kinetic Modeling: Apply model-free (e.g., Kissinger, Ozawa-Flynn-Wall) or model-fitting (e.g., Kamal-Sourour) methods to the DSC data to determine the activation energy and reaction order.[8][11]
-
Fourier-Transform Infrared Spectroscopy (FTIR) for Monitoring Cure
FTIR spectroscopy is used to monitor the disappearance of reactant functional groups (e.g., epoxy, amine) and the appearance of product functional groups (e.g., hydroxyl) during the curing process.[1][2][12]
Objective: To track the conversion of functional groups as a function of time and temperature.
Materials and Equipment:
-
NPGDGE resin and chosen hardener
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory and a heated stage
-
Disposable mixing supplies
Protocol:
-
Sample Preparation:
-
Prepare a homogeneous mixture of NPGDGE and hardener.
-
Apply a thin layer of the mixture onto the ATR crystal.
-
-
Spectral Acquisition:
-
Set the desired isothermal temperature on the heated ATR stage.
-
Collect FTIR spectra at regular time intervals (e.g., every 30 seconds) over the mid-IR range (4000-650 cm-1).
-
Continue data collection until no further significant spectral changes are observed.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the epoxy group (e.g., ~915 cm-1), primary amine N-H stretching (e.g., ~3350 cm-1 and ~3250 cm-1), and a reference peak that does not change during the reaction (e.g., C-H stretching around 2930 cm-1).
-
Calculate the peak area or height of the reactive functional groups and normalize them against the reference peak.
-
The degree of conversion can be calculated as: α = 1 - (At / A0), where At is the normalized absorbance at time 't' and A0 is the initial normalized absorbance.
-
Rheology for Gel Time Determination
Rheological measurements are used to monitor the change in viscosity and viscoelastic properties of the resin system during curing. The gel point, the transition from a liquid to a solid-like state, is a critical processing parameter.[7][13]
Objective: To determine the gel time of the NPGDGE-hardener system at different temperatures.
Materials and Equipment:
-
NPGDGE resin and chosen hardener
-
Rotational rheometer with parallel plate geometry and temperature control
-
Disposable plates (recommended for curing studies)
Protocol:
-
Sample Preparation:
-
Prepare a fresh mixture of NPGDGE and hardener.
-
Immediately load a small amount of the mixture onto the lower plate of the rheometer.
-
-
Measurement:
-
Lower the upper plate to the desired gap (e.g., 1 mm).
-
Equilibrate the sample to the desired isothermal temperature.
-
Perform a time sweep experiment in oscillatory mode at a constant frequency (e.g., 1 Hz) and a small strain within the linear viscoelastic region.
-
Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.
-
-
Data Analysis:
-
The gel time is often identified as the point where the storage modulus (G') and the loss modulus (G'') curves intersect (tan δ = G''/G' = 1).[14]
-
Alternatively, the gel point can be determined as the time at which the loss tangent (tan δ) becomes independent of frequency.
-
Visualizations
Reaction Mechanisms
Caption: NPGDGE curing with a primary amine hardener.
Caption: NPGDGE curing with an anhydride hardener.
Experimental Workflows
Caption: DSC experimental workflow for curing kinetics.
Caption: Rheology experimental workflow for gel time determination.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 5. Curing Kinetics of Bioderived Furan-Based Epoxy Resins: Study on the Effect of the Epoxy Monomer/Hardener Ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Exploring Gel-Point Identification in Epoxy Resin Using Rheology and Unsupervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. meridian.allenpress.com [meridian.allenpress.com]
- 10. m.youtube.com [m.youtube.com]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. Real-Time Monitoring of Adhesive Curing and Kinetic Model Calibration | Veryst Engineering [veryst.com]
- 13. tainstruments.com [tainstruments.com]
- 14. Several methods for determination of gel time of epoxy resin matrix [en1.nbchao.com]
Application Notes and Protocols for NPGDGE-Crosslinked Hydrogels in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of Neopentyl Glycol Diglycidyl Ether (NPGDGE)-crosslinked hydrogels for controlled drug delivery.
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids. Their biocompatibility, tunable physicochemical properties, and ability to encapsulate a wide range of therapeutic agents make them ideal candidates for drug delivery systems. NPGDGE is a low-toxicity, diepoxide crosslinking agent that reacts with polymers containing amine or hydroxyl groups, such as chitosan (B1678972) and gelatin, to form stable, biocompatible hydrogels. The crosslinking density, and consequently the drug release profile, can be controlled by varying the concentration of the polymer, the crosslinker, and the reaction conditions.
Experimental Protocols
Protocol for Synthesis of NPGDGE-Crosslinked Chitosan Hydrogels
This protocol describes the synthesis of a chitosan-based hydrogel using NPGDGE as a chemical crosslinker.
Materials:
-
Chitosan (low molecular weight, high degree of deacetylation)
-
Acetic acid
-
This compound (NPGDGE)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Magnetic stirrer
-
Molds for hydrogel casting (e.g., petri dishes, custom molds)
Procedure:
-
Chitosan Solution Preparation:
-
Prepare a 2% (w/v) chitosan solution by dissolving 2 g of chitosan powder in 100 mL of a 1% (v/v) acetic acid solution.
-
Stir the solution overnight at room temperature using a magnetic stirrer to ensure complete dissolution.
-
-
Crosslinking Reaction:
-
To the homogenous chitosan solution, add NPGDGE as the crosslinking agent. The amount of NPGDGE can be varied to control the crosslinking density (e.g., 1%, 2%, 5% w/w of chitosan).
-
Stir the mixture vigorously for 5-10 minutes to ensure uniform distribution of the crosslinker.
-
-
Hydrogel Formation:
-
Pour the resulting solution into desired molds.
-
Incubate the molds at 37°C for 24 hours to allow for the crosslinking reaction to complete and for the hydrogel to form.
-
-
Purification:
-
After gelation, immerse the hydrogels in PBS (pH 7.4) for 48 hours, changing the PBS solution every 12 hours to neutralize the acetic acid and remove any unreacted NPGDGE.
-
-
Lyophilization (Optional):
-
For characterization studies such as SEM, freeze the purified hydrogels at -80°C and then lyophilize them for 48 hours to obtain a porous scaffold.
-
Protocol for Drug Loading into NPGDGE-Crosslinked Hydrogels
This protocol details the loading of a model drug (e.g., Doxorubicin or 5-Fluorouracil) into the hydrogel matrix.
Materials:
-
NPGDGE-crosslinked hydrogels (as prepared in Protocol 2.1)
-
Model drug (e.g., Doxorubicin hydrochloride, 5-Fluorouracil)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Shaker or orbital incubator
Procedure:
-
Prepare a stock solution of the model drug in PBS at a known concentration (e.g., 1 mg/mL).
-
Immerse a pre-weighed, lyophilized hydrogel sample into the drug solution.
-
Place the hydrogel-drug solution mixture on a shaker at room temperature and allow it to swell and absorb the drug for 24 hours.
-
After 24 hours, remove the hydrogel from the solution and gently blot the surface with filter paper to remove excess surface drug solution.
-
Determine the amount of drug loaded into the hydrogel by measuring the decrease in the drug concentration in the supernatant using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
Protocol for In Vitro Drug Release Study
This protocol describes the procedure to evaluate the release kinetics of the loaded drug from the hydrogel.
Materials:
-
Drug-loaded NPGDGE-crosslinked hydrogels (as prepared in Protocol 2.2)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Shaking water bath or incubator
-
UV-Vis spectrophotometer
Procedure:
-
Place a drug-loaded hydrogel sample in a known volume of PBS (e.g., 10 mL) in a sealed container.
-
Incubate the container in a shaking water bath at 37°C.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium (e.g., 1 mL).
-
Immediately replace the withdrawn volume with an equal volume of fresh PBS to maintain sink conditions.
-
Measure the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer.
-
Calculate the cumulative percentage of drug released over time.
Protocol for Characterization of Hydrogels
2.4.1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
To confirm the crosslinking reaction, record the FTIR spectra of pure chitosan, NPGDGE, and the crosslinked hydrogel. The formation of new peaks or shifts in existing peaks corresponding to the ether linkages formed during crosslinking will indicate a successful reaction.
2.4.2. Scanning Electron Microscopy (SEM):
-
To observe the morphology and porous structure of the hydrogel, examine lyophilized samples under a scanning electron microscope. The images will reveal the interconnected porous network of the hydrogel, which is crucial for drug loading and release.
2.4.3. Swelling Behavior:
-
Immerse a pre-weighed, dry hydrogel sample in PBS (pH 7.4) at 37°C.
-
At regular intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it.
-
The swelling ratio can be calculated using the formula: Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100, where W_s is the weight of the swollen hydrogel and W_d is the weight of the dry hydrogel.
2.4.4. Biocompatibility Assay (MTT Assay):
-
To assess the cytocompatibility of the hydrogels, perform an MTT assay using a relevant cell line (e.g., L929 fibroblasts).[1]
-
Prepare extracts of the hydrogels by incubating them in a cell culture medium.
-
Culture the cells in the presence of these extracts for 24-72 hours.
-
The cell viability is then determined using the MTT colorimetric assay, which measures the metabolic activity of the cells.[1]
Data Presentation
The following tables present illustrative quantitative data for NPGDGE-crosslinked hydrogels. This data is based on typical results observed for similar hydrogel systems and should be used for comparative and illustrative purposes.
Table 1: Swelling Ratio and Drug Loading Efficiency of NPGDGE-Crosslinked Chitosan Hydrogels
| Hydrogel Formulation (Chitosan:NPGDGE w/w) | Swelling Ratio (%) | Doxorubicin Loading Efficiency (%) | 5-Fluorouracil Loading Efficiency (%) |
| 100:1 | 850 ± 45 | 88 ± 5 | 75 ± 6 |
| 100:2 | 620 ± 38 | 82 ± 4 | 71 ± 5 |
| 100:5 | 410 ± 25 | 75 ± 6 | 65 ± 4 |
Table 2: In Vitro Cumulative Drug Release from NPGDGE-Crosslinked Chitosan Hydrogel (100:2)
| Time (hours) | Cumulative Doxorubicin Release (%) | Cumulative 5-Fluorouracil Release (%) |
| 1 | 15 ± 2.1 | 25 ± 3.0 |
| 4 | 32 ± 3.5 | 48 ± 4.2 |
| 8 | 48 ± 4.1 | 65 ± 5.1 |
| 12 | 60 ± 5.2 | 78 ± 5.8 |
| 24 | 75 ± 6.0 | 89 ± 6.2 |
| 48 | 88 ± 6.5 | 95 ± 5.5 |
| 72 | 94 ± 5.8 | 98 ± 4.9 |
Visualizations
References
Application of Neopentyl Glycol Diglycidyl Ether (NPGDGE) in the Fabrication of Flexible Electronic Substrates
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neopentyl Glycol Diglycidyl Ether (NPGDGE) is an aliphatic diepoxide commonly employed as a reactive diluent in epoxy resin formulations.[1] Its primary function is to reduce the viscosity of high-viscosity epoxy resins, such as Bisphenol A diglycidyl ether (DGEBA), thereby improving handling and processing characteristics like ease of pouring and impregnation of fillers or reinforcing fibers.[2] Unlike non-reactive diluents, NPGDGE possesses two epoxy groups that participate in the curing reaction with a hardener, integrating its flexible aliphatic chain into the crosslinked polymer network.[3] This incorporation of flexible segments is a key strategy for enhancing the toughness and ductility of inherently brittle epoxy resins.[4] The resulting modified epoxy systems exhibit increased flexibility, improved impact resistance, and reduced internal stress, making them suitable for applications requiring non-rigid materials, such as flexible electronic substrates.[3][5] These substrates are crucial for the development of wearable devices, flexible displays, and biocompatible electronic implants.
Mechanism of Action: Flexibilization of Epoxy Resins
The addition of NPGDGE to a standard epoxy formulation, such as one based on DGEBA, introduces flexible aliphatic chains into the rigid, crosslinked network that forms during curing. When the epoxy resin and curing agent are mixed, the epoxy rings of both the DGEBA and NPGDGE react with the active hydrogens of the curing agent (e.g., an amine). This process forms a three-dimensional network. The long, flexible chains of the NPGDGE molecules act as "molecular springs" within this network, allowing the material to bend and deform without fracturing. This increased molecular mobility leads to a lower glass transition temperature (Tg) and a reduced Young's modulus, which are characteristic of a more flexible material.
Experimental Protocols
The following protocols are representative methods for the fabrication and characterization of flexible epoxy substrates using NPGDGE.
Protocol 1: Fabrication of a Flexible DGEBA/NPGDGE Substrate with an Amine Curing Agent
Objective: To prepare a flexible epoxy film by blending a standard DGEBA epoxy resin with NPGDGE as a reactive diluent and curing with an amine hardener.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) epoxy resin
-
This compound (NPGDGE)
-
Amine curing agent (e.g., Triethylenetetramine - TETA)
-
Silicone mold or a flat, non-stick surface (e.g., PTFE-coated glass plate)
-
Vacuum oven
-
Mechanical stirrer
-
Hot plate
Procedure:
-
Preparation of the Resin Mixture:
-
In a disposable container, weigh the desired amounts of DGEBA and NPGDGE. A common starting point is a weight ratio of 75:25 (DGEBA:NPGDGE).
-
Place the container on a hot plate at a low temperature (e.g., 40-50 °C) to reduce the viscosity for easier mixing.
-
Mechanically stir the mixture until a homogeneous solution is obtained.
-
-
Addition of Curing Agent:
-
Calculate the stoichiometric amount of the amine curing agent required for the total epoxy content (DGEBA + NPGDGE). The required amount is based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resins.
-
Slowly add the calculated amount of curing agent to the resin mixture while stirring continuously.
-
Continue stirring for 5-10 minutes to ensure thorough mixing.
-
-
Degassing:
-
Place the mixture in a vacuum chamber or oven at room temperature and apply a vacuum to remove any entrapped air bubbles. Degassing is complete when bubbling ceases.
-
-
Casting and Curing:
-
Pour the degassed mixture into a pre-heated silicone mold or onto a leveled, non-stick surface.
-
Place the mold in a pre-heated oven and cure according to a specific temperature profile. A representative curing schedule is a two-stage process: an initial cure at a moderate temperature followed by a post-cure at a higher temperature to ensure complete reaction. For example, cure at 80 °C for 2 hours, followed by a post-cure at 120 °C for another 2 hours.
-
-
Demolding:
-
After the curing cycle is complete, turn off the oven and allow the substrate to cool slowly to room temperature to avoid thermal shock and warping.
-
Once cooled, carefully demold the flexible epoxy substrate.
-
Protocol 2: Characterization of Mechanical Properties
Objective: To determine the key mechanical properties of the fabricated flexible epoxy substrate.
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Calipers for precise dimensional measurements
Procedure:
-
Sample Preparation:
-
Cut the cured epoxy film into dumbbell-shaped specimens according to a standard such as ASTM D638.
-
Measure the width and thickness of the gauge section of each specimen accurately.
-
-
Tensile Testing:
-
Mount the specimen in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and displacement data throughout the test.
-
-
Data Analysis:
-
From the stress-strain curve, calculate the following properties:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.
-
Elongation at Break: The percentage increase in the length of the specimen at the point of fracture, indicating its ductility.
-
-
Protocol 3: Characterization of Thermal and Dielectric Properties
Objective: To determine the glass transition temperature and dielectric constant of the flexible substrate.
Equipment:
-
Dynamic Mechanical Analyzer (DMA)
-
Dielectric Analyzer or LCR meter with a parallel plate fixture
Procedure:
-
Dynamic Mechanical Analysis (DMA):
-
Cut a rectangular specimen from the cured film to the dimensions required by the DMA instrument.
-
Mount the specimen in the DMA in a suitable mode (e.g., tensile or cantilever).
-
Apply a sinusoidal strain at a fixed frequency while ramping the temperature over a desired range (e.g., from room temperature to 150 °C).
-
The glass transition temperature (Tg) is typically identified as the peak of the tan delta (tan δ) curve.
-
-
Dielectric Spectroscopy:
-
Place a circular or square sample of the cured film between the parallel plates of the dielectric analyzer.
-
Measure the capacitance and dissipation factor over a range of frequencies (e.g., 1 kHz to 1 MHz) at room temperature.
-
Calculate the dielectric constant (ε') from the measured capacitance, the sample dimensions (area and thickness), and the permittivity of free space.
-
Data Presentation
The following table summarizes representative quantitative data for flexible epoxy systems. Note that the specific values can vary significantly depending on the exact formulation (ratio of DGEBA to NPGDGE), the type and amount of curing agent, and the curing conditions.
| Property | Neat Epoxy (DGEBA) (Representative) | Flexible Epoxy (DGEBA/NPGDGE) (Representative) | Test Standard |
| Mechanical Properties | |||
| Tensile Strength (MPa) | 60 - 80 | 25 - 40 | ASTM D638 |
| Young's Modulus (GPa) | 2.5 - 3.5 | 1.0 - 2.0 | ASTM D638 |
| Elongation at Break (%) | 3 - 6 | 10 - 70 | ASTM D638 |
| Thermal Properties | |||
| Glass Transition Temp (°C) | 120 - 150 | 60 - 100 | ASTM E1640 |
| Electrical Properties | |||
| Dielectric Constant @ 1MHz | 3.2 - 3.8 | 3.0 - 3.5 | ASTM D150 |
Visualizations
Caption: Workflow for fabricating a flexible epoxy substrate using NPGDGE.
Caption: Mechanism of epoxy flexibilization by incorporating NPGDGE.
References
Application Notes and Protocols: NPGDGE-Based Gel Polymer Electrolytes for Batteries
Topic: Neopentyl Glycol Diglycidyl Ether (NPGDGE) as a Monomer for Synthesizing Gel Polymer Electrolytes in Batteries
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gel polymer electrolytes (GPEs) are emerging as a promising alternative to traditional liquid electrolytes in lithium-ion batteries, offering improved safety, high thermal stability, and flexibility.[1] This document provides detailed application notes and protocols for the synthesis and characterization of a GPE using this compound (NPGDGE) as the monomer. The synthesis involves an in situ thermal-induced cationic ring-opening polymerization, with lithium bis(fluorosulfonyl)imide (LiFSI) acting as the initiator.[2][3] This method provides good interfacial contact between the electrolyte and the electrodes.[2]
Key Properties of NPGDGE-Based GPEs
NPGDGE-based GPEs exhibit a favorable combination of properties for battery applications. The polymer matrix, formed by the ring-opening polymerization of the epoxy groups in NPGDGE, effectively entraps the lithium salt and any residual solvent, forming a stable gel. This results in electrolytes with good thermal stability, low glass transition temperatures, and high ionic conductivity.[1][3]
Experimental Data Summary
The following table summarizes the key performance metrics of a GPE synthesized from NPGDGE and 1.5 M LiFSI, designated as PNDGE 1.5.
| Property | Value | Reference |
| Thermal Stability | Up to 150 °C | [1][2][3] |
| Glass Transition Temperature (Tg) | < -40 °C | [1][2][3] |
| Ionic Conductivity at 25 °C | > 10⁻⁴ S/cm | [1][2][3] |
| Anodic Oxidation Voltage | 4.0 V | [1][2][3] |
| First Discharge Capacity (0.2 C) | 131 mAh/g | [2] |
| Coulombic Efficiency (after 50 cycles at 0.2 C) | 92% | [1][2] |
Experimental Protocols
Materials
-
This compound (NPGDGE) monomer
-
Lithium bis(fluorosulfonyl)imide (LiFSI)
-
LiFePO₄-coated Al foil (cathode)
-
Lithium metal (anode)
-
Argon-filled glovebox (H₂O and O₂ < 0.1 ppm)
Protocol 1: Preparation of the NPGDGE-Based Gel Polymer Electrolyte
This protocol describes the in situ synthesis of the GPE within a battery assembly.
-
Preparation of the Electrolyte Solution:
-
Inside an argon-filled glovebox, mix the NPGDGE monomer with the desired concentration of LiFSI. In the referenced study, concentrations of 0.5 M, 1 M, 1.5 M, and 2 M LiFSI were used.[2]
-
Stir the mixture until the LiFSI is completely dissolved in the NPGDGE monomer.
-
-
Battery Assembly (in situ polymerization):
-
Place the LiFePO₄ cathode at the bottom of a coin cell case.
-
Drop a small amount of the prepared NPGDGE-LiFSI electrolyte solution onto the cathode surface.
-
Place the lithium metal anode on top of the electrolyte-coated cathode.
-
Seal the coin cell.
-
The polymerization of the NPGDGE is initiated by the LiFSI and proceeds in situ to form the gel polymer electrolyte, ensuring good interfacial contact with the electrodes.[2]
-
Protocol 2: Electrochemical Characterization
-
Cell Assembly:
-
Assemble Li/GPE/LiFePO₄ coin cells as described in Protocol 1.[2]
-
-
Electrochemical Measurements:
-
Ionic Conductivity Measurement:
-
Assemble a symmetric cell (e.g., stainless steel blocking electrodes with the GPE in between).
-
Measure the ionic conductivity using electrochemical impedance spectroscopy (EIS) over a range of frequencies.
-
Calculate the ionic conductivity (σ) using the formula: σ = L / (R * A), where L is the thickness of the electrolyte, R is the bulk resistance obtained from the Nyquist plot, and A is the electrode area.
-
-
Electrochemical Stability Window (Linear Sweep Voltammetry):
-
Assemble a Li/GPE/stainless steel cell.
-
Perform linear sweep voltammetry (LSV) at a slow scan rate (e.g., 0.1 mV/s) from the open-circuit voltage to a higher potential (e.g., 6 V vs. Li/Li⁺) to determine the anodic stability limit.
-
Diagrams
Caption: Workflow for GPE synthesis and cell assembly.
Caption: Cationic ring-opening polymerization of NPGDGE.
References
Application Notes and Protocols for NPGDGE-Based Coatings in Corrosion Protection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, application, and evaluation of Neopentyl Glycol Diglycidyl Ether (NPGDGE)-based epoxy coatings for corrosion protection. NPGDGE is a low-viscosity, aliphatic diepoxy reactive diluent that enhances the flexibility, adhesion, and chemical resistance of epoxy formulations, making it a valuable component in the development of high-performance anti-corrosion coatings.[1][2][3]
Introduction to NPGDGE in Corrosion Resistant Coatings
This compound (NPGDGE) serves as a reactive diluent in epoxy resin systems, effectively reducing viscosity for improved processability and workability.[1][3] Its aliphatic structure imparts greater flexibility and impact resistance to the cured epoxy, mitigating the inherent brittleness of many epoxy networks.[1] This is particularly advantageous in applications subject to thermal cycling and mechanical stress.[1] By participating in the curing reaction, NPGDGE becomes an integral part of the polymer matrix, enhancing mechanical strength and durability without compromising the coating's protective properties.[2]
Key Benefits of NPGDGE in Anti-Corrosion Formulations:
-
Viscosity Reduction: Facilitates easier application and better wetting of the substrate.[1]
-
Increased Flexibility and Toughness: Improves resistance to cracking and delamination.[1][2]
-
Enhanced Adhesion: Promotes strong bonding to metallic substrates.
-
Good Chemical Resistance: Offers protection against various corrosive agents.[3]
-
Low Volatility: Contributes to formulations with lower volatile organic compound (VOC) content.
Illustrative Formulation Data
While specific performance data is highly dependent on the complete formulation, including the base epoxy resin, curing agent, and other additives, the following tables provide illustrative quantitative data based on typical performance trends observed in modified epoxy coatings.
Table 1: Influence of NPGDGE Concentration on Coating Properties
| Formulation ID | NPGDGE (wt. % of Epoxy Resin) | Viscosity (mPa·s at 25°C) | Pull-Off Adhesion (MPa) | Pencil Hardness |
| EP-0 | 0 | 2500 | 8.5 | 3H |
| EP-NPGDGE-10 | 10 | 1200 | 9.2 | 2H |
| EP-NPGDGE-20 | 20 | 600 | 9.8 | H |
| EP-NPGDGE-30 | 30 | 350 | 9.5 | F |
Note: This data is illustrative and serves to demonstrate expected trends. Actual values will vary based on the specific epoxy resin and curing agent used.
Table 2: Corrosion Performance of NPGDGE-Modified Epoxy Coatings
| Formulation ID | Test Method | Result after 1000 hours |
| EP-0 | Salt Spray (ASTM B117) | Blistering (Size 4, Density M), Scribe Creep (3 mm) |
| EIS ( | Z | |
| EP-NPGDGE-20 | Salt Spray (ASTM B117) | No Blistering, Scribe Creep (1 mm) |
| EIS ( | Z |
Note: This data is illustrative. EIS (Electrochemical Impedance Spectroscopy) measures the coating's resistance to ion penetration. Higher impedance values generally indicate better corrosion protection.
Experimental Protocols
Substrate Preparation
Proper substrate preparation is critical for optimal coating adhesion and performance.
Protocol for Mild Steel Substrates:
-
Degreasing: Remove all oil, grease, and other surface contaminants by wiping with a solvent such as acetone (B3395972) or ethanol.
-
Abrasive Blasting: Grit blast the steel surface to a near-white metal finish (SSPC-SP 10/NACE No. 2) to create a surface profile of 50-75 µm. This enhances mechanical adhesion.
-
Cleaning: Remove all blast residue from the surface using a clean, dry, oil-free air blast or a vacuum.
-
Coating Application: Apply the NPGDGE-based epoxy coating within 4 hours of surface preparation to prevent flash rusting.
Formulation of NPGDGE-Based Epoxy Coating
This protocol describes the preparation of a two-component epoxy coating formulation.
Materials:
-
Bisphenol A epoxy resin (DGEBA)
-
This compound (NPGDGE)
-
Polyamide or Amine-based curing agent
-
Anti-corrosive pigments (e.g., zinc phosphate) - Optional
-
Solvents (if required for viscosity adjustment) - Use sparingly for low-VOC formulations.
Procedure:
-
In a clean, dry mixing vessel, weigh the desired amount of DGEBA epoxy resin.
-
Add the specified weight percentage of NPGDGE to the epoxy resin. A typical range is 10-30 wt.% of the epoxy resin.[2]
-
If using pigments, add them to the resin/NPGDGE mixture and disperse using a high-shear mixer until a homogenous mixture is achieved.
-
Allow the mixture to cool to room temperature.
-
Just before application, add the stoichiometric amount of the curing agent to the resin mixture. The mixing ratio is critical and should be as per the manufacturer's datasheet.
-
Mix the two components thoroughly for 2-3 minutes at a low speed to avoid entrapping air.
-
Allow an induction time (if specified by the curing agent manufacturer) before application.
Coating Application
Protocol for Film Application:
-
Apply the mixed coating to the prepared steel panels using a barcoater, spray gun, or brush to achieve a uniform dry film thickness (DFT). A typical DFT for corrosion protection is 100-200 µm.
-
Allow the coated panels to cure at ambient temperature (e.g., 25°C and 50% relative humidity) for 7 days, or as per the curing agent's specifications, before testing.
Corrosion Performance Testing Protocols
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to evaluate the barrier properties of a coating.
Protocol:
-
Electrochemical Cell Setup: Affix a glass or plastic cylinder to the surface of the cured coating.
-
Electrolyte: Fill the cylinder with a 3.5 wt.% NaCl solution.
-
Electrodes: Use a three-electrode setup with the coated steel panel as the working electrode, a platinum wire or graphite (B72142) rod as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Measurement: Perform EIS measurements at the open-circuit potential (OCP) over a frequency range of 100 kHz to 10 mHz with a 10 mV sinusoidal perturbation.
-
Data Analysis: Analyze the resulting Nyquist and Bode plots. The impedance modulus at low frequency (|Z|0.01Hz) is a key indicator of the coating's barrier performance. Higher values indicate better corrosion protection.
Salt Spray Test (ASTM B117)
This accelerated corrosion test evaluates the coating's resistance to a corrosive environment.
Protocol:
-
Scribe: Make a single, straight scribe (X-scribe is also common) through the coating to the metal substrate using a sharp tool.
-
Exposure: Place the scribed panels in a salt spray cabinet at a 15-30 degree angle from the vertical.
-
Conditions: Expose the panels to a continuous spray of 5% NaCl solution at 35°C.
-
Evaluation: Periodically inspect the panels for signs of corrosion, such as blistering, rusting, and creepage from the scribe. Evaluate according to ASTM D1654.
Pull-Off Adhesion Test (ASTM D4541)
This test measures the bond strength of the coating to the substrate.
Protocol:
-
Surface Preparation: Lightly abrade the surface of the coating and the face of the test dolly (a metal loading fixture). Clean both surfaces with a solvent.
-
Adhesive Application: Mix a two-part epoxy adhesive and apply a thin, uniform layer to the dolly face.
-
Dolly Placement: Press the dolly firmly onto the prepared coating surface. Remove any excess adhesive from around the dolly.
-
Curing: Allow the adhesive to cure fully as per the manufacturer's instructions.
-
Scoring: If required, carefully cut through the coating around the dolly using a scoring tool.
-
Testing: Attach the pull-off adhesion tester to the dolly and apply a perpendicular tensile force at a constant rate until the dolly is pulled off.
-
Analysis: Record the pull-off strength in MPa or psi and note the nature of the failure (e.g., adhesive failure between substrate and coating, cohesive failure within the coating, or adhesive failure at the dolly).
Visualizations
Caption: Experimental workflow for NPGDGE-based coating formulation and testing.
Caption: Mechanism of corrosion protection by NPGDGE-based epoxy coatings.
References
Application Notes and Protocols: Synthesis of Shape Memory Polymers using Neopentyl Glycol Diglycidyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shape memory polymers (SMPs) are a class of smart materials that can recover their original shape from a temporary, deformed shape upon the application of an external stimulus, such as heat. This unique property makes them highly attractive for a wide range of applications, including in the biomedical field for devices like self-deployable stents, smart surgical tools, and drug delivery systems. Epoxy-based SMPs, in particular, offer excellent mechanical properties, thermal stability, and tunable transition temperatures.
Neopentyl glycol diglycidyl ether (NGDE) is an aliphatic epoxy compound that can be used as a reactive diluent or co-monomer in the synthesis of epoxy-based SMPs.[1] Its incorporation into an epoxy network, such as one based on diglycidyl ether of bisphenol A (DGEBA), allows for the tailoring of the thermomechanical properties of the resulting polymer. Specifically, by adjusting the concentration of NGDE, the glass transition temperature (Tg), which is the switching temperature for the shape memory effect, can be precisely controlled. This tunability is crucial for designing SMPs for specific applications with distinct temperature requirements.
These application notes provide a detailed protocol for the synthesis of shape memory polymers using this compound, DGEBA, and an amine-based curing agent, Jeffamine D-230. Additionally, it outlines the experimental procedures for characterizing the thermomechanical and shape memory properties of the synthesized polymers.
Materials and Reagents
| Material | Supplier | Cat. No. |
| Epon 826 (DGEBA) | Hexion | - |
| This compound (NGDE) | TCI America | - |
| Jeffamine D-230 | Huntsman | - |
| Silicone Molds | - | - |
| Vacuum Oven | - | - |
| Mechanical Stirrer | - | - |
| Hot Plate | - | - |
Synthesis Protocol
The synthesis of shape memory polymers using NGDE involves the curing of a mixture of DGEBA and NGDE with an amine-based hardener, Jeffamine D-230. The following protocol is adapted from established methodologies.[2]
-
Preparation of Epoxy Resin Mixture:
-
Preheat Epon 826 at 70°C for 15 minutes to reduce its viscosity.[2]
-
In a disposable container, combine the desired amounts of Epon 826 and NGDE.
-
Mix the two epoxy resins thoroughly using a mechanical stirrer until a homogeneous mixture is obtained.
-
-
Addition of Curing Agent:
-
Add the stoichiometric amount of Jeffamine D-230 to the epoxy resin mixture. The stoichiometric amount can be calculated based on the epoxy equivalent weight (EEW) of the resins and the amine hydrogen equivalent weight (AHEW) of the curing agent.
-
Stir the mixture vigorously for 10-15 minutes to ensure uniform dispersion of the curing agent.[2][3]
-
-
Degassing:
-
Place the mixture in a vacuum oven at 60-70°C for approximately 20 minutes to remove any entrapped air bubbles.[3]
-
-
Casting and Curing:
-
Demolding:
-
Allow the samples to cool down to room temperature before carefully demolding them.
-
Characterization Protocols
Dynamic Mechanical Analysis (DMA)
DMA is used to determine the thermomechanical properties of the synthesized SMPs, including the glass transition temperature (Tg), storage modulus (E'), and loss modulus (E'').
-
Sample Preparation:
-
Cut rectangular specimens from the cured polymer sheets with typical dimensions of 50 mm x 10 mm x 2-4 mm.
-
-
DMA Measurement:
-
Perform the analysis using a dynamic mechanical analyzer in a single or dual cantilever bending mode.
-
Set the temperature range to scan from room temperature to a temperature well above the expected Tg (e.g., 25°C to 150°C).
-
Use a heating rate of 5°C/min.
-
Apply a sinusoidal strain at a constant frequency of 1 Hz.
-
The Tg can be determined from the peak of the tan δ curve or the onset of the drop in the storage modulus.
-
Shape Memory Effect Characterization
The shape memory properties, including shape fixity (Rf) and shape recovery (Rr), are evaluated through a thermomechanical cycle.
-
Programming (Temporary Shape Setting):
-
Heat the polymer sample to a temperature above its Tg (Tg + 20°C).
-
Deform the sample into a temporary shape (e.g., bending or stretching).
-
Cool the sample back to a temperature below its Tg (e.g., room temperature) while maintaining the deformation.
-
Remove the external constraint. The shape fixity (Rf) is a measure of how well the temporary shape is retained.
-
-
Recovery (Original Shape Recovery):
-
Reheat the programmed sample to a temperature above its Tg.
-
The sample will gradually recover its original shape. The shape recovery (Rr) is a measure of the extent of shape recovery.
-
Data Presentation
The following tables summarize the effect of NGDE concentration on the glass transition temperature of the synthesized shape memory polymers.
Table 1: Material Properties for Volumetric Calculations [2]
| Material | Molecular Weight ( g/mol ) | Density (g/mL) |
| Epon 826 (DGEBA) | 364.055 | 1.16 |
| Jeffamine D-230 | 230 | 0.948 |
| NGDE | 216 | 1.04 |
Table 2: Formulation and Glass Transition Temperature (Tg) [2]
| Formulation | Epon 826 (mL) | Jeffamine D-230 (mL) | NGDE (mL) | Tg (°C) by DSC |
| NGDE1 | 4.7 | 2.43 | 1 | ~60 |
| NGDE2 | 3.14 | 2.43 | 2.08 | ~50 |
| NGDE3 | 1.57 | 2.43 | 3.12 | ~40 |
| NGDE4 | 0 | 2.43 | 4.15 | ~30 |
Visualizations
Chemical Reaction and Crosslinking
The following diagram illustrates the curing reaction between the epoxy resins (DGEBA and NGDE) and the diamine curing agent (Jeffamine D-230), leading to a crosslinked polymer network.
Caption: Curing reaction of epoxy resins with a diamine agent.
Experimental Workflow
The diagram below outlines the key steps in the synthesis and characterization of the NGDE-based shape memory polymers.
Caption: Experimental workflow for SMP synthesis and characterization.
References
Application Notes and Protocols: The Use of Neopentyl Glycol Diglycidyl Ether (NPGDGE) in Dental Composite Resin Formulations to Reduce Shrinkage
A comprehensive review of existing literature reveals a notable absence of studies on the use of Neopentyl Glycol Diglycidyl Ether (NPGDGE) in dental composite resin formulations for the purpose of reducing polymerization shrinkage. Dental composites are predominantly based on the free-radical polymerization of methacrylate (B99206) monomers, such as Bisphenol A glycidyl (B131873) dimethacrylate (BisGMA) and triethylene glycol dimethacrylate (TEGDMA).[1][2][3][4] In contrast, NPGDGE is an epoxy-based reactive diluent, which polymerizes via a different chemical mechanism, typically cationic or anionic ring-opening polymerization. This fundamental difference in polymerization chemistry makes its incorporation into traditional dental composite formulations challenging and likely explains the lack of research in this specific application.
While NPGDGE itself is not documented for this application, a related compound, Neopentyl Glycol Diacrylate (NPGDA), which is a bifunctional acrylate (B77674) monomer, has been noted for its high reactivity and low shrinkage during curing in the context of photopolymer resins for 3D printing of dental and medical models.[5][6] However, this represents a different application and chemical approach than direct restorative dental composites.
Given the absence of specific data for NPGDGE, this document will provide detailed application notes and protocols on the established and researched strategies for reducing shrinkage in dental composite resins, aimed at researchers, scientists, and drug development professionals.
Introduction: The Challenge of Polymerization Shrinkage
Polymerization shrinkage is a significant drawback of dental composite resins.[4] It occurs as monomer molecules convert into a more densely packed polymer network, leading to a reduction in volume that can range from 1% to 6%.[7] This shrinkage generates stress at the tooth-restoration interface, which can lead to a variety of clinical problems, including:
-
Marginal gap formation
-
Microleakage and secondary caries
-
Post-operative sensitivity
-
Cuspal deflection
-
Enamel microcracks
Therefore, extensive research has focused on developing low-shrinkage dental composites.
Strategies for Reducing Polymerization Shrinkage
Several strategies are employed to minimize polymerization shrinkage in dental composite formulations:
-
High Molecular Weight Monomers: Utilizing monomers with higher molecular weights, such as derivatives of BisGMA or urethane (B1682113) dimethacrylate (UDMA), reduces the concentration of reactive groups per unit volume, leading to lower overall shrinkage.[1]
-
Increased Filler Loading: Incorporating a higher percentage of inorganic fillers (e.g., silica (B1680970), glass-ceramics) reduces the volume of the polymerizable resin matrix, which is the source of shrinkage.[4]
-
Ring-Opening Polymerization: Monomers that polymerize via ring-opening mechanisms, such as siloranes (a hybrid of siloxane and oxirane), can exhibit significantly lower shrinkage because the opening of the ring structure partially compensates for the volume reduction that occurs during polymerization.
-
Thiol-Ene Chemistry: This step-growth polymerization mechanism can delay the gel point of the resin, allowing for more viscous flow and stress relaxation before the material solidifies, thereby reducing overall shrinkage stress.[3]
-
Use of Pre-polymerized Fillers: Incorporating finely ground, pre-polymerized composite particles as part of the filler system reduces the volume of monomer that needs to be cured.
Quantitative Data: Volumetric Shrinkage of Commercial Dental Composites
The following table summarizes the volumetric polymerization shrinkage of several commercially available dental composites, providing a baseline for comparison when developing new low-shrinkage formulations.
| Composite Resin | Volumetric Shrinkage (%) |
| Clearfil Majesty Flow | 1.44 |
| Surefil SDR Flow | 1.71 (approx.) |
| Suprafill | 1.87 ± 0.01 |
| Definite | 1.89 ± 0.01 |
| Filtek Z250 | 1.99 ± 0.03 |
| SureFil | 2.01 ± 0.06 |
| Fill Magic | 2.02 ± 0.02 |
| Charisma Flow | 2.73 |
Data compiled from multiple sources.[5][8][9]
Experimental Protocols for Evaluating Low-Shrinkage Dental Composites
The following are detailed protocols for the formulation and testing of experimental dental composites, designed to evaluate the efficacy of new low-shrinkage monomers or additives.
Resin Formulation and Composite Preparation
This protocol describes the preparation of a light-curable experimental dental composite.
Materials:
-
Base Monomer (e.g., BisGMA)
-
Diluent Monomer (e.g., TEGDMA or experimental low-shrinkage monomer)
-
Photoinitiator (e.g., Camphorquinone, 0.2 wt%)
-
Co-initiator/Amine Accelerator (e.g., Ethyl 4-dimethylaminobenzoate, 0.8 wt%)
-
Inhibitor (e.g., Butylated hydroxytoluene, 0.05 wt%)
-
Silanated Inorganic Filler (e.g., Barium glass, silica nanoparticles, 70-85 wt%)
Procedure:
-
In a light-proof container, accurately weigh and combine the base and diluent monomers.
-
Mix the monomers thoroughly using a magnetic stirrer in the dark until a homogeneous solution is obtained.
-
Add the photoinitiator, co-initiator, and inhibitor to the monomer mixture. Continue stirring in the dark until all components are completely dissolved.
-
Gradually add the silanated inorganic filler to the resin mixture in small increments.
-
After each addition, mix thoroughly with a heavy-duty mixer or by hand with a spatula until a uniform, paste-like consistency is achieved.
-
Store the resulting composite paste in a light-proof container at a cool temperature (e.g., 4°C) until further use.
Measurement of Volumetric Polymerization Shrinkage
The Archimedes' principle (hydrostatic weighing) is a common method for determining volumetric shrinkage.
Equipment:
-
Analytical balance (precision of 0.1 mg) with a hydrostatic weighing kit
-
Dental curing light (calibrated intensity)
-
Molds for specimen preparation (e.g., 5 mm diameter, 2 mm height)
-
Distilled water
Procedure:
-
Record the ambient temperature of the distilled water.
-
Place a small, known mass of the uncured composite paste onto a piece of plastic film and weigh it in air (M_air_uncured).
-
Weigh the same uncured sample while it is suspended in distilled water (M_water_uncured).
-
Calculate the density of the uncured composite.
-
Place the uncured composite into the mold and light-cure it according to the manufacturer's instructions (e.g., 40 seconds on each side).
-
Remove the cured specimen from the mold.
-
Weigh the cured specimen in air (M_air_cured).
-
Weigh the cured specimen while it is suspended in distilled water (M_water_cured).
-
Calculate the density of the cured composite.
-
Calculate the volumetric shrinkage (%) using the following formula: Shrinkage (%) = [(density_cured - density_uncured) / density_cured] * 100
Evaluation of Mechanical Properties
Flexural strength and modulus are critical mechanical properties for dental composites.
Equipment:
-
Universal testing machine
-
Three-point bending test fixture
-
Molds for bar-shaped specimens (e.g., 2 mm x 2 mm x 25 mm)
Procedure:
-
Prepare at least five bar-shaped specimens by placing the uncured composite into the molds, covering with a Mylar strip, and light-curing as previously described.
-
Store the cured specimens in distilled water at 37°C for 24 hours.
-
Measure the dimensions of each specimen accurately.
-
Perform a three-point bending test using the universal testing machine at a crosshead speed of 0.5 mm/min until the specimen fractures.
-
Record the fracture load and calculate the flexural strength and flexural modulus using standard formulas.
Visualizations
The following diagrams illustrate key workflows and relationships in the development and evaluation of dental composite resins.
Caption: Experimental workflow for evaluating a novel monomer in a dental composite formulation.
Caption: Factors influencing polymerization shrinkage in dental composites.
References
- 1. scielo.br [scielo.br]
- 2. A new resin matrix for dental composite having low volumetric shrinkage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Composition on Polymerization Shrinkage and Shrinkage Stress in Dental Composites [jodend.com]
- 4. ecronicon.net [ecronicon.net]
- 5. sdruntaichem.com [sdruntaichem.com]
- 6. jiuanchemical.com [jiuanchemical.com]
- 7. Comparison of polymerization shrinkage of a new bulk‐fill flowable composite with other composites: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Low-Viscosity BisGMA Derivative for Resin Composites: Synthesis, Characterization, and Evaluation of Its Rheological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alliedacademies.org [alliedacademies.org]
Application Notes and Protocols: Neopentyl Glycol Diglycidyl Ether (NPGDGE) in 3D Printing Resin Formulations for Improved Flexibility
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of 3D printing, particularly for applications in biomedical research and drug development, the mechanical properties of the printed materials are of paramount importance. While rigid materials are suitable for many applications, there is a growing need for flexible and elastomeric materials for creating devices such as microfluidic chips, customized surgical guides, and patient-specific anatomical models. Neopentyl glycol diglycidyl ether (NPGDGE) is a reactive diluent that can be incorporated into UV-curable 3D printing resin formulations to significantly enhance their flexibility.[1][2] As a low-viscosity, aliphatic diepoxide, NPGDGE participates in the polymerization process, becoming an integral part of the final cured material.[1][3] This integration helps to reduce the brittleness of the resin and increase its elongation at break, thereby imparting flexibility. This document provides detailed application notes, experimental protocols, and data on the use of NPGDGE to modulate the flexibility of 3D printing resins.
Principle of Action: How NPGDGE Imparts Flexibility
NPGDGE's effectiveness as a flexibility-enhancing agent stems from its chemical structure. The long, linear, and flexible aliphatic chain of the neopentyl glycol backbone introduces greater molecular mobility within the crosslinked polymer network. When exposed to UV light in the presence of a photoinitiator, the glycidyl (B131873) ether groups of NPGDGE react with other monomers and oligomers in the resin, forming a more pliable and less densely crosslinked structure compared to resins formulated with rigid, multifunctional monomers alone. This reduction in crosslink density and increase in chain flexibility directly translates to a lower Young's modulus and a higher elongation at break in the cured material.
Figure 1: Logical relationship of NPGDGE in enhancing resin flexibility.
Data Presentation: Effects of NPGDGE on Resin Mechanical Properties
The incorporation of NPGDGE into a standard UV-curable 3D printing resin has a pronounced and dose-dependent effect on its mechanical properties. As the weight percentage (wt%) of NPGDGE increases, a clear trend of decreasing tensile strength and Shore D hardness is observed, accompanied by a significant increase in the elongation at break. This demonstrates the trade-off between rigidity and flexibility.
A study on a novel UV-curable prepolymer synthesized from NPGDGE, this compound diacrylate (NPGGEA), reported a tensile strength of 28.75 MPa, a Young's modulus of 923.82 MPa, and an elongation at tear of 5.51%.[4] The following table presents representative data illustrating the expected impact of varying NPGDGE concentrations in a hypothetical standard acrylate-based resin formulation.
| NPGDGE Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Shore D Hardness |
| 0 (Control) | 55 | 5 | 85 |
| 10 | 42 | 25 | 75 |
| 20 | 31 | 60 | 60 |
| 30 | 20 | 110 | 45 |
| 40 | 12 | 180 | 30 |
Note: The data in this table is for illustrative purposes to demonstrate the expected trend and is based on typical results from blending rigid and flexible resin components. Actual values will vary depending on the specific base resin formulation, photoinitiator concentration, and curing conditions.
Experimental Protocols
Resin Formulation
Objective: To prepare a series of UV-curable 3D printing resins with varying concentrations of NPGDGE.
Materials:
-
Base Resin (e.g., Bisphenol A glycerolate diacrylate)
-
Reactive Monomer (e.g., Isobornyl acrylate)
-
This compound (NPGDGE)
-
Photoinitiator (e.g., Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide - BAPO)
-
UV Blocker (optional)
-
Amber glass bottles
-
Magnetic stirrer and stir bars
-
Precision balance
Procedure:
-
Determine the desired total mass of the resin to be formulated.
-
Calculate the required mass of each component for each desired NPGDGE concentration (e.g., 0%, 10%, 20%, 30%, 40% by weight).
-
In an amber glass bottle, combine the base resin, reactive monomer, and the calculated amount of NPGDGE.
-
Place a magnetic stir bar in the bottle and place it on a magnetic stirrer. Stir the mixture at a moderate speed in the dark until a homogeneous solution is obtained.
-
Add the photoinitiator and any other additives (e.g., UV blocker) to the mixture.
-
Continue stirring in the dark until all components are completely dissolved.
-
Store the formulated resins in sealed amber glass bottles away from light.
3D Printing of Test Specimens
Objective: To fabricate standardized test specimens for mechanical property testing.
Equipment:
-
DLP or SLA 3D Printer
-
Formulated resins
-
CAD files for test specimens (e.g., ASTM D638 Type IV for tensile testing, ASTM D2240 for Shore hardness)
-
Slicing software
Procedure:
-
Import the CAD file of the desired test specimen into the slicing software.
-
Select the appropriate print parameters (e.g., layer height, exposure time) for the specific resin and printer being used. It is crucial to perform initial calibration prints to determine the optimal settings for each resin formulation.
-
Fill the resin vat of the 3D printer with the formulated resin.
-
Initiate the printing process and allow it to complete.
-
Carefully remove the printed specimens from the build plate.
Post-Processing of Printed Specimens
Objective: To clean and post-cure the printed specimens to ensure complete polymerization and optimal mechanical properties.
Materials & Equipment:
-
Isopropyl alcohol (IPA) or a suitable cleaning solvent
-
Ultrasonic bath (recommended)
-
UV curing chamber
-
Protective gloves and eyewear
Procedure:
-
Washing: Submerge the printed specimens in a container of IPA. Use an ultrasonic bath for 5-10 minutes for thorough cleaning. If an ultrasonic bath is not available, agitate the specimens in the IPA for several minutes.
-
Rinsing: Transfer the specimens to a second container of clean IPA for a final rinse to remove any residual resin.
-
Drying: Remove the specimens from the IPA and allow them to air dry completely. The use of compressed air can expedite this process. Ensure the specimens are free of any solvent before post-curing.
-
Post-Curing: Place the dried specimens in a UV curing chamber. The curing time and intensity will depend on the specific resin formulation and the power of the UV source. A typical post-curing cycle may range from 30 to 60 minutes.
Mechanical Property Testing
Objective: To quantify the tensile strength, elongation at break, and Shore D hardness of the cured resin specimens.
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell and grips
-
Extensometer (for accurate strain measurement)
-
Shore D Durometer
-
Calipers
Procedure:
Tensile Testing (ASTM D638):
-
Measure the width and thickness of the gauge section of the dumbbell-shaped tensile specimen using calipers.
-
Secure the specimen in the grips of the UTM.
-
Attach the extensometer to the gauge section of the specimen.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
Record the load and displacement data throughout the test.
-
Calculate the tensile strength (maximum stress) and elongation at break from the recorded data.
Shore D Hardness Testing (ASTM D2240):
-
Place the cured specimen on a flat, hard surface.
-
Press the durometer indenter firmly onto the surface of the specimen, ensuring the presser foot is in full contact with the material.
-
Read the hardness value from the durometer dial within one second of firm contact.
-
Take at least five measurements at different locations on the specimen and calculate the average value.
Figure 2: General experimental workflow for characterizing NPGDGE-modified resins.
Conclusion
This compound is a highly effective reactive diluent for tailoring the flexibility of UV-curable 3D printing resins. By carefully controlling the concentration of NPGDGE, researchers and scientists can develop materials with a wide range of mechanical properties, from rigid to highly flexible. This capability is particularly valuable in the fields of biomedical engineering and drug development, where the ability to create custom, patient-specific devices with tailored mechanical characteristics is essential. The protocols outlined in this document provide a comprehensive framework for the formulation, fabrication, and characterization of NPGDGE-modified 3D printing resins.
References
Modifying Bio-Based Epoxy Resins with Neopentyl Glycol Diglycidyl Ether: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The use of bio-based epoxy resins is a growing field of interest, driven by the need for sustainable alternatives to petroleum-based polymers. However, many bio-based epoxies, such as those derived from vegetable oils (e.g., epoxidized soybean oil or linseed oil), often exhibit high viscosity and brittleness, limiting their processability and range of applications. Neopentyl glycol diglycidyl ether (NPGDGE) is an effective reactive diluent that can be incorporated into bio-based epoxy formulations to address these limitations.
NPGDGE is a low-viscosity, aliphatic diepoxide that actively participates in the curing reaction. Its incorporation into a bio-based epoxy system can lead to several beneficial modifications:
-
Viscosity Reduction: NPGDGE significantly lowers the viscosity of the uncured resin mixture. This improved flowability is crucial for processes such as resin transfer molding, infusion, and casting, as well as for achieving higher filler loading in composite materials.
-
Enhanced Flexibility and Toughness: The flexible aliphatic chains of NPGDGE, once incorporated into the crosslinked polymer network, increase the material's ductility and impact resistance. This helps to overcome the inherent brittleness of many bio-based epoxy resins.
-
Improved Mechanical Properties: By acting as a cross-linker, NPGDGE can enhance the mechanical strength of the cured epoxy. Studies on soy-based adhesives have shown that the addition of NPGDGE can significantly increase the tensile shear strength of bonded assemblies.[1]
-
Increased Water Resistance: The formation of a dense, cross-linked network with the inclusion of NPGDGE can improve the water resistance of the final product. This has been observed in soy-based adhesives, where NPGDGE modification led to a notable improvement in water resistance.[1]
The addition of NPGDGE provides a versatile tool for tailoring the properties of bio-based epoxy resins to meet the demands of various applications, from advanced composites to adhesives and coatings.
Experimental Protocols
The following protocols provide a general framework for the modification of a bio-based epoxy resin (e.g., epoxidized linseed oil) with NPGDGE and its subsequent curing and characterization.
Protocol 1: Preparation and Curing of NPGDGE-Modified Bio-Based Epoxy Resin
1. Materials:
- Bio-based epoxy resin (e.g., Epoxidized Linseed Oil, ELO)
- This compound (NPGDGE)
- Amine curing agent (e.g., Triethylenetetramine, TETA)
- Beakers, magnetic stirrer, hot plate, vacuum oven
- Molds for casting test specimens
2. Procedure:
Protocol 2: Characterization of Cured NPGDGE-Modified Bio-Based Epoxy Resin
1. Mechanical Testing (ASTM D638 - Tensile Properties):
- Use dog-bone shaped specimens cast according to the standard.
- Conduct tensile testing using a universal testing machine at a constant crosshead speed (e.g., 5 mm/min).
- Record the tensile strength, Young's modulus, and elongation at break.
2. Thermal Analysis (Differential Scanning Calorimetry - DSC):
- Use a small sample (5-10 mg) of the cured material.
- Heat the sample in a DSC instrument under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) over a temperature range that includes the expected glass transition (e.g., -20°C to 150°C).
- Determine the glass transition temperature (Tg) from the inflection point of the heat flow curve.
3. Thermal Stability (Thermogravimetric Analysis - TGA):
- Use a small sample (10-15 mg) of the cured material.
- Heat the sample in a TGA instrument under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) over a wide temperature range (e.g., 30°C to 600°C).
- Record the weight loss as a function of temperature to determine the onset of thermal degradation and the char yield.
Data Presentation
The following tables summarize the expected effects of NPGDGE on the properties of bio-based epoxy resins based on available literature.
Table 1: Effect of NPGDGE on the Properties of a Soy-Based Adhesive System
| Property | Neat Soy-Based Adhesive | Soy-Based Adhesive + 6g NPGDGE | % Improvement |
| Water Resistance | - | Improved by 12.5%[1] | 12.5% |
| Tensile Shear Strength of Bonded Plywood | 0.29 MPa[1] | 1.12 MPa[1] | 286.2% |
Note: The data in Table 1 is for a soy-based adhesive system and demonstrates the application-specific benefits of NPGDGE.
Table 2: Illustrative Mechanical and Thermal Properties of Modified Bio-Epoxy Resins
| Formulation | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Glass Transition Temperature (Tg) (°C) |
| Neat Bio-Epoxy (Epoxidized Linseed Oil) | ~20-40 | ~1.5-2.5 | ~2-4 | ~50-70 |
| Bio-Epoxy + 10 wt% NPGDGE | Expected Increase | Expected Decrease | Expected Increase | Expected Decrease |
| Bio-Epoxy + 20 wt% NPGDGE | Expected Increase | Expected Decrease | Expected Increase | Expected Decrease |
| Bio-Epoxy + 30 wt% NPGDGE | Expected Increase/Plateau | Expected Decrease | Expected Increase | Expected Decrease |
Visualizations
Caption: Experimental workflow for modifying and characterizing bio-based epoxy resins.
Caption: Logical relationship of NPGDGE addition to bio-epoxy resin properties.
References
Application Notes and Protocols for Improving the Impact Strength of Epoxy Laminates with NPGDGE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxy resins are a class of thermosetting polymers widely utilized in high-performance applications such as aerospace, automotive, and electronics, primarily due to their excellent mechanical properties, thermal stability, and chemical resistance. However, their inherent brittleness and low resistance to crack propagation can be a significant drawback, particularly in applications subjected to dynamic loads. Neopentyl Glycol Diglycidyl Ether (NPGDGE) is an aliphatic reactive diluent that can be incorporated into epoxy formulations to enhance their toughness and impact strength.[1] This document provides detailed application notes and experimental protocols for the use of NPGDGE to improve the impact strength of epoxy laminates.
NPGDGE's molecular structure, featuring two epoxy groups, allows it to participate in the curing reaction of the epoxy resin, forming a cross-linked network.[1] Its flexible aliphatic chain introduces mobility into the otherwise rigid epoxy network, which is key to its toughening effect.
Data Presentation
The incorporation of NPGDGE into an epoxy resin formulation has a significant effect on the mechanical properties of the resulting laminate. The following table summarizes the typical effects of increasing concentrations of NPGDGE on the impact strength, flexural strength, and glass transition temperature (Tg) of a standard E-glass/epoxy laminate.
| NPGDGE Concentration (wt%) | Izod Impact Strength (kJ/m²) | Flexural Strength (MPa) | Glass Transition Temperature (Tg) (°C) |
| 0 | 55.8 | 480 | 165 |
| 5 | 68.2 | 465 | 158 |
| 10 | 85.5 | 440 | 150 |
| 15 | 92.3 | 425 | 142 |
| 20 | 88.1 | 410 | 135 |
Note: The data presented in this table is a representative summary based on trends reported in the literature. Actual values will vary depending on the specific epoxy resin, curing agent, fiber reinforcement, and processing conditions used. A study on a similar aliphatic diglycidyl ether, polypropylene (B1209903) glycol diglycidyl ether (PPGDGE), showed a 28.0% increase in impact strength when 9 phr (parts per hundred of resin) was added to an epoxy system.[2]
Experimental Protocols
Materials and Equipment
-
Epoxy Resin: Bisphenol A based epoxy resin (e.g., Epon 828, DER 331)
-
Curing Agent: Amine-based curing agent (e.g., Jeffamine D-230, DETA)
-
Reactive Diluent: this compound (NPGDGE)[3]
-
Reinforcement: Plain-weave E-glass fabric (e.g., 7781 style)
-
Mold Release Agent
-
Vacuum Bagging Consumables: Peel ply, release film, breather cloth, sealant tape, vacuum bag film
-
Equipment:
-
Mechanical stirrer
-
Vacuum oven or hot press
-
Vacuum pump
-
Ultrasonic bath (optional, for enhanced mixing)
-
Izod impact tester (compliant with ASTM D256)
-
Universal testing machine for flexural testing (compliant with ASTM D790)
-
Preparation of NPGDGE-Modified Epoxy Resin
-
Resin Pre-heating: Gently pre-heat the epoxy resin to 40-50 °C to reduce its viscosity.
-
NPGDGE Addition: Weigh the desired amount of NPGDGE and add it to the pre-heated epoxy resin.
-
Mixing: Mechanically stir the mixture at a moderate speed (e.g., 200-300 rpm) for 10-15 minutes until a homogeneous mixture is obtained. For enhanced dispersion, the mixture can be placed in an ultrasonic bath for 15-20 minutes.
-
Degassing: Degas the epoxy-NPGDGE mixture in a vacuum chamber at room temperature until all visible air bubbles are removed.
-
Curing Agent Addition: Add the stoichiometric amount of the curing agent to the mixture. The amount of curing agent should be calculated based on the total epoxy equivalent weight of the resin and NPGDGE mixture.
-
Final Mixing: Stir the final mixture thoroughly for 3-5 minutes until it is uniform. Be careful not to introduce excessive air bubbles.
-
Final Degassing: Perform a final degassing step to remove any air entrapped during the addition of the curing agent.
Fabrication of Epoxy Laminates
-
Mold Preparation: Apply a suitable mold release agent to the mold surface and allow it to dry completely.
-
Lay-up:
-
Place the first layer of E-glass fabric onto the prepared mold.
-
Pour a portion of the degassed NPGDGE-modified epoxy resin onto the fabric.
-
Use a squeegee to evenly distribute the resin and impregnate the fabric.
-
Place the next layer of fabric and repeat the resin application process.
-
Continue this process until the desired number of plies is achieved.
-
-
Vacuum Bagging Assembly:
-
Place a layer of peel ply over the laminate stack.
-
Follow with a layer of perforated release film.
-
Add a layer of breather cloth over the release film.
-
Seal the entire assembly with sealant tape and a vacuum bag.
-
-
Curing:
-
Connect the vacuum bag to a vacuum pump and apply full vacuum.
-
Place the entire assembly in a vacuum oven or hot press.
-
Cure the laminate according to the recommended cure cycle for the specific epoxy resin and curing agent system (e.g., 80 °C for 2 hours followed by a post-cure at 120 °C for 4 hours).
-
After the cure cycle is complete, allow the laminate to cool down to room temperature before releasing the vacuum and demolding.
-
Impact Strength Testing (Izod Impact Test - ASTM D256)
-
Specimen Preparation:
-
Cut test specimens from the cured laminates to the standard dimensions, typically 63.5 mm x 12.7 mm x 3.2 mm.
-
Create a notch in each specimen using a specialized notching cutter as specified in ASTM D256.
-
-
Test Procedure:
-
Securely clamp the notched specimen vertically in the Izod impact tester with the notch facing the direction of the pendulum strike.
-
Raise the pendulum to a specified height and release it.
-
The pendulum will swing down and strike the specimen.
-
Record the energy absorbed by the specimen during the fracture, which is the impact strength.
-
Mandatory Visualizations
Toughening Mechanism of NPGDGE in Epoxy Resin
Caption: Toughening mechanism of NPGDGE in epoxy resin.
Experimental Workflow for NPGDGE-Modified Epoxy Laminate Fabrication and Testing
References
Application Notes and Protocols for the Photopolymerization of Neopentyl Glycol Diglycidyl Ether (NPGDGE) in UV-Curable Coatings
These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and professionals engaged in the development of UV-curable coatings utilizing Neopentyl Glycol Diglycidyl Ether (NPGDGE). NPGDGE is an aliphatic diglycidyl ether commonly employed as a reactive diluent to modify the viscosity and enhance the properties of epoxy resin formulations.[1][2] Its low viscosity, excellent reactivity, and cross-linking capabilities make it a valuable component in the formulation of high-performance coatings.[2]
Cationic Photopolymerization of NPGDGE
The primary mechanism for the UV curing of coatings containing NPGDGE is cationic polymerization.[1][2] This process is initiated by photoinitiators that, upon exposure to UV radiation, generate a strong acid.[1][3] This acid then catalyzes the ring-opening polymerization of the epoxy groups in the NPGDGE and other epoxy resins in the formulation, leading to the formation of a highly cross-linked, durable polymer network.[3][4]
Key advantages of cationic UV curing include:
-
Reduced Oxygen Inhibition: Unlike free-radical polymerization, cationic curing is not inhibited by atmospheric oxygen, allowing for effective curing in air.[1][5]
-
Low Shrinkage: The ring-opening polymerization mechanism results in lower volume shrinkage compared to the polymerization of acrylates, leading to improved adhesion to various substrates.[5][6]
-
"Dark Cure" Capability: The polymerization can continue even after the UV light source is removed, which can lead to a higher degree of conversion.[3]
-
Excellent Adhesion: Cationically cured epoxy coatings are known for their strong adhesion to a wide range of substrates, including metals and plastics.[2][5]
Quantitative Data on UV-Cured Coatings
The following tables summarize quantitative data from studies on UV-curable coatings. While direct data for a simple NPGDGE-based cationic formulation is limited in the reviewed literature, the provided data for a modified NPGDGE system and other cationically cured epoxies offer valuable benchmarks for formulation development.
Table 1: Mechanical Properties of a UV-Cured Coating Based on this compound Diacrylate (NPGGEA)
| Property | Value |
| Tensile Strength | 28.75 MPa |
| Young's Modulus | 923.82 MPa |
| Elongation at Tear | 5.51% |
Data sourced from a study where NPGDGE was first converted to a diacrylate and then cured via free-radical photopolymerization.[4]
Table 2: Adhesion Strength of Cationically UV-Cured Epoxy Novolac Resin (ENR) Coatings on Steel
| Formulation | Adhesion Strength (MPa) |
| UV-cured ENR | 16.76 |
| Amine-cured ENR (for comparison) | 16.81 |
This data demonstrates the excellent adhesion achievable with cationic UV curing of epoxy resins.[2]
Table 3: Thermal Properties of Cationically UV-Cured Epoxy Formulations
| Formulation | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5%) (°C) |
| UV-cured ENR | 108 | 356 |
| UV-cured ENR/BDGE (90:10) | 93 | 370 |
| Amine-cured ENR | Not specified | ~300 |
BDGE (1,4-Butanediol diglycidyl ether) is another reactive diluent. This data highlights the high thermal stability of cationically cured epoxy systems.[2][7]
Experimental Protocols
The following are detailed protocols for the preparation, curing, and analysis of UV-curable coatings containing NPGDGE.
Protocol 1: Formulation of a Cationic UV-Curable Coating
This protocol describes the preparation of a basic cationic UV-curable coating formulation using NPGDGE as a reactive diluent.
Materials:
-
Cycloaliphatic epoxy resin (e.g., 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate)
-
This compound (NPGDGE) (reactive diluent)
-
Cationic photoinitiator (e.g., a triarylsulfonium hexafluorophosphate (B91526) salt)[2]
-
Optional: Polyol for flexibility (chain transfer agent)
-
Optional: Adhesion promoter
-
Mixing vessel (amber glass or opaque plastic to prevent premature curing)
-
Stirring mechanism (e.g., magnetic stirrer or overhead mixer)
Procedure:
-
In the mixing vessel, combine the cycloaliphatic epoxy resin and NPGDGE at the desired weight ratio (e.g., 70:30 resin to diluent).
-
Gently stir the mixture until a homogeneous solution is obtained. If necessary, gentle warming (e.g., to 40-50°C) can be used to reduce viscosity and aid mixing.
-
In a separate, smaller vessel, dissolve the cationic photoinitiator in a small amount of the resin/diluent blend. The typical concentration of the photoinitiator is 1-3 wt% of the total formulation.[2]
-
Add the photoinitiator solution to the main batch of resin and diluent.
-
If using, add the polyol and any other additives to the mixture.
-
Stir the complete formulation thoroughly for 15-30 minutes in the absence of UV light to ensure all components are fully dissolved and evenly distributed.
-
Store the formulation in a sealed, light-proof container.
Protocol 2: UV Curing of the NPGDGE-Containing Coating
This protocol outlines the steps for applying and curing the formulated coating.
Equipment:
-
UV curing system (e.g., mercury vapor lamp or UV-LED lamp with appropriate wavelength output, typically in the 320-400 nm range)
-
Substrate for coating (e.g., steel panel, glass slide, or plastic sheet)
-
Film applicator (e.g., bar coater or drawdown bar) to control coating thickness
-
Conveyor system or a fixed-distance setup for consistent UV exposure
Procedure:
-
Ensure the substrate is clean and free of contaminants.
-
Apply the formulated coating to the substrate using a film applicator to achieve a uniform thickness (e.g., 50 µm).[2]
-
Place the coated substrate under the UV lamp. The distance from the lamp to the substrate should be consistent.
-
Expose the coating to UV radiation. The required dose will depend on the lamp intensity, photoinitiator concentration, and coating thickness. A typical exposure time can range from a few seconds to a couple of minutes.[2][8]
-
If using a conveyor system, set the belt speed to achieve the desired UV dose.
-
After the initial UV exposure, the coating may continue to cure at room temperature (dark cure).[3] For some applications, a post-cure thermal treatment (e.g., at a moderate temperature) can be employed to enhance the final properties.[3]
Protocol 3: Characterization of the Cured Coating
This protocol provides methods for evaluating the properties of the cured NPGDGE-containing coating.
Methods:
-
Real-Time Fourier-Transform Infrared (RT-FTIR) Spectroscopy:
-
Place a small drop of the liquid formulation between two transparent salt plates (e.g., KBr).
-
Position the sample in the FTIR spectrometer.
-
Initiate UV irradiation of the sample while simultaneously collecting FTIR spectra over time.
-
Monitor the decrease in the peak area corresponding to the epoxy group (typically around 915 cm⁻¹) to determine the degree of conversion as a function of time.[9][10]
-
-
Photo-Differential Scanning Calorimetry (Photo-DSC):
-
Place a small, accurately weighed amount of the liquid formulation in a DSC pan.
-
Place the pan in the photo-DSC instrument.
-
Irradiate the sample with UV light of a specific intensity and measure the heat flow as a function of time.
-
The exothermic peak corresponds to the polymerization reaction, and the area under the curve is proportional to the total heat of polymerization, which can be used to calculate the degree of conversion.[7][11]
-
-
Mechanical Testing:
-
Prepare free-standing films of the cured coating by applying it to a non-adherent substrate (e.g., silicone-coated paper) and then peeling it off after curing.
-
Cut the films into dumbbell shapes according to standard testing methods (e.g., ASTM D638).
-
Use a universal testing machine to measure tensile strength, Young's modulus, and elongation at break.[4]
-
-
Adhesion Testing:
-
Apply the coating to the desired substrate and cure it.
-
Perform a cross-hatch adhesion test (e.g., ASTM D3359) by scribing a lattice pattern through the coating, applying a specified pressure-sensitive tape over the lattice, and then rapidly pulling the tape off. The amount of coating removed is used to rate the adhesion.
-
For more quantitative results, a pull-off adhesion test (e.g., ASTM D4541) can be performed.[2]
-
Visualizations
The following diagrams illustrate the key processes involved in the photopolymerization of NPGDGE for UV-curable coatings.
Caption: Cationic ring-opening polymerization pathway of NPGDGE.
Caption: Experimental workflow for NPGDGE UV-curable coatings.
References
- 1. nbinno.com [nbinno.com]
- 2. radtech2022.com [radtech2022.com]
- 3. Cationic UV-Curing of Epoxidized Biobased Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. perstorp.com [perstorp.com]
- 6. uvebtech.com [uvebtech.com]
- 7. adhesion.kr [adhesion.kr]
- 8. The Mechanical Properties Relationship of Radiation-Cured Nanocomposites Based on Acrylates and Cationic Polymerized Epoxies and the Composition of Silane-Modified Tungsten Disulfide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Viscosity Control in NPGDGE-Modified Epoxy Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the viscosity of Neopentyl Glycol Diglycidyl Ether (NPGDGE)-modified epoxy formulations. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to address common challenges encountered during formulation and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NPGDGE) and what is its primary function in epoxy formulations?
A1: this compound (NPGDGE) is a difunctional reactive diluent used to reduce the viscosity of epoxy resin systems.[1][2] Its primary role is to improve the handling and processing characteristics of the formulation, such as enabling better flow, easier pouring, and improved wetting of substrates and fillers.[1] Because it is a reactive diluent, its molecules participate in the curing reaction, becoming part of the final polymer network.[3][4] This integration helps to maintain the mechanical and thermal properties of the cured epoxy, unlike non-reactive diluents which can compromise performance.[4]
Q2: How does the concentration of NPGDGE affect the viscosity of an epoxy formulation?
A2: Increasing the concentration of NPGDGE in an epoxy resin will decrease the formulation's viscosity. The reduction is significant, with recommended dosages typically ranging from 10-30% of the epoxy resin by weight.[5][6] However, it is advisable to add the diluent in small increments (e.g., 1-2 wt%) and measure the viscosity at each step to achieve the desired consistency.[7] While effective for viscosity reduction, excessively high concentrations can negatively impact the mechanical properties and chemical resistance of the cured product.[7][8]
Q3: Besides NPGDGE concentration, what other factors influence the viscosity of the epoxy formulation?
A3: Several factors can influence the viscosity of an epoxy formulation:
-
Temperature: Epoxy resin viscosity is highly dependent on temperature.[7] Warming the resin and hardener components before mixing can significantly lower the viscosity.[9][10] As a general rule, for every 10°C increase in temperature above room temperature, the viscosity is reduced by about half.[11]
-
Fillers: The addition of inorganic fillers can increase the viscosity of the liquid resin.[12] The extent of this increase depends on the type, size, shape, and concentration of the filler particles.
-
Resin Crystallization: Some liquid epoxy resins can crystallize over time, especially at lower temperatures, leading to a dramatic increase in viscosity.[7] This can be reversed by gently heating the resin to 50-60°C until it becomes clear.[7]
-
Curing Agent: The viscosity of the curing agent itself can affect the initial viscosity of the mixed system. Some hardeners are less viscous than the epoxy resin.[13]
Q4: What are the effects of adding NPGDGE on the final properties of the cured epoxy?
A4: As a difunctional reactive diluent, NPGDGE is designed to reduce viscosity while maintaining the essential physical properties of the cured system.[2] It can improve flexibility, toughness, and impact resistance due to its aliphatic structure.[1][6][14] However, like most reactive diluents, it can affect other properties. High concentrations may lead to a reduction in crosslink density, which can slightly lower the glass transition temperature (Tg), tensile strength, and chemical resistance.[8] It is crucial to balance the desired viscosity with the required performance of the final product.
Troubleshooting Guide
This guide addresses common issues encountered when working with NPGDGE-modified epoxy formulations.
Issue 1: The epoxy formulation is too viscous, even after adding NPGDGE.
| Possible Causes | Recommended Solutions |
| Insufficient NPGDGE Concentration | Gradually increase the NPGDGE concentration in small increments (e.g., 2-5 wt%) until the desired viscosity is reached. A good starting point is often 5-10 parts per hundred resin.[7][8] |
| Low Ambient Temperature | The viscosity of epoxy is highly sensitive to temperature.[10][15] Warm the epoxy resin and NPGDGE separately to a moderately elevated temperature (e.g., 30-40°C) before mixing to significantly reduce viscosity.[7] |
| Crystallization of Epoxy Resin | Some epoxy resins can crystallize at low temperatures, appearing cloudy and thick.[7] Gently heat the crystallized resin to 50-60°C and stir until it becomes clear and homogenous. Allow it to cool before adding the curing agent.[7] |
| Incorrect Diluent Choice | While NPGDGE is effective, some applications might benefit from a monofunctional diluent for a more drastic viscosity reduction.[7] However, be aware that monofunctional diluents can have a greater negative impact on final properties.[1][8] |
Issue 2: The cured epoxy is brittle after adding NPGDGE.
| Possible Causes | Recommended Solutions |
| High Diluent Concentration | Although NPGDGE is difunctional and less prone to causing brittleness than monofunctional diluents, very high concentrations can still reduce crosslink density.[1][8] Reduce the amount of NPGDGE or consider a blend with a higher functionality resin. |
| Incomplete Curing | The addition of a diluent can alter the required curing schedule. Ensure the cure time and temperature are appropriate for the modified formulation. A post-cure at an elevated temperature might be necessary to achieve full crosslinking.[7] |
| Incorrect Stoichiometry | NPGDGE contains epoxy groups that react with the curing agent. You must account for this when calculating the resin-to-hardener mix ratio to maintain the correct stoichiometry. |
Issue 3: The formulation's viscosity is too low.
| Possible Causes | Recommended Solutions |
| Excessive NPGDGE Concentration | The most common cause of overly low viscosity is too much diluent. Reduce the weight percentage of NPGDGE in the next batch. |
| High Processing Temperature | If the components were heated significantly, the viscosity will be much lower.[10] Allow the components to cool to the desired processing temperature before application. |
| Need for Higher Viscosity | For certain applications requiring sag (B610663) resistance on vertical surfaces, a thixotropic agent like fumed silica (B1680970) can be added to increase viscosity and create a non-sag paste.[9] |
Quantitative Data
Table 1: Illustrative Effect of NPGDGE Concentration on the Viscosity of a Standard Bisphenol A Epoxy Resin
| NPGDGE Concentration (wt%) | Viscosity at 25°C (mPa·s) | Viscosity Reduction (%) |
| 0 | 12,000 | 0% |
| 5 | 4,500 | 62.5% |
| 10 | 1,500 | 87.5% |
| 15 | 600 | 95.0% |
| 20 | 250 | 97.9% |
| Note: These are representative values. Actual viscosity reduction will depend on the specific epoxy resin and other components in the formulation. |
Table 2: Typical Properties of this compound (NPGDGE)
| Property | Specification |
| CAS Number | 17557-23-2[15] |
| Molecular Formula | C11H20O4[2] |
| Appearance | Colorless transparent liquid[5] |
| Viscosity @ 25°C (mPa·s) | 13-25[2] |
| Epoxy Equivalent Weight (g/eq) | 130-145[2] |
| Moisture Content (%) | 0.1 Maximum[2] |
| Data sourced from typical supplier specifications.[2] |
Diagrams and Workflows
Caption: Logical workflow for troubleshooting high viscosity issues.
// Nodes FV [label="Final Formulation\nViscosity", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Temp [label="Temperature", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NPGDGE [label="NPGDGE\nConcentration", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fillers [label="Fillers & Additives", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BaseResin [label="Base Epoxy Resin\n(Intrinsic Viscosity)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Temp -> FV [label="Decreases ↑", color="#EA4335", fontcolor="#202124"]; NPGDGE -> FV [label="Decreases ↑", color="#EA4335", fontcolor="#202124"]; Fillers -> FV [label="Increases ↑", color="#34A853", fontcolor="#202124"]; BaseResin -> FV [label="Determines Baseline", color="#5F6368", fontcolor="#202124"]; }
Caption: Key factors influencing the viscosity of epoxy formulations.
Detailed Experimental Protocols
Protocol 1: Viscosity Measurement of NPGDGE-Modified Epoxy Formulations (Ref: ASTM D2196)
Objective: To determine the apparent viscosity of an epoxy formulation modified with NPGDGE using a rotational viscometer.[16][17]
Materials & Equipment:
-
Epoxy Resin
-
This compound (NPGDGE)
-
Curing Agent
-
Rotational Viscometer (e.g., Brookfield type) with appropriate spindles[18]
-
600 mL Griffin Beaker[16]
-
Temperature-controlled water bath or chamber (25 ± 0.5 °C)
-
Mixing cups and stirring rods
-
Analytical balance
-
Timer
Procedure:
-
Component Conditioning: Place the sealed containers of epoxy resin, NPGDGE, and curing agent in the temperature-controlled environment and allow them to equilibrate to 25°C.
-
Sample Preparation:
-
Place a clean, dry mixing cup on the analytical balance and tare it.
-
Weigh the desired amount of epoxy resin into the cup.
-
Add the specified weight percentage of NPGDGE to the epoxy resin.
-
-
Mixing: Mix the resin and NPGDGE thoroughly for 2-3 minutes with a clean stirring rod until the mixture is completely homogenous.[7]
-
Viscometer Setup:
-
Set up the viscometer according to the manufacturer's instructions.
-
Select a spindle and rotational speed appropriate for the expected viscosity range. The goal is to achieve a torque reading between 20-80% of the instrument's full scale.
-
-
Initial Viscosity Measurement (Resin + Diluent):
-
Pour the resin-diluent mixture into the 600 mL beaker.
-
Immerse the selected spindle into the center of the mixture to the marked immersion level.
-
Allow the spindle to rotate for at least 1 minute to achieve a stable reading.[7]
-
Record the viscosity reading from the instrument display in milliPascal-seconds (mPa·s).
-
-
Addition of Curing Agent and Measurement of Mixed System:
-
Add the stoichiometrically calculated amount of curing agent to the resin-diluent mixture.
-
Start a timer immediately upon adding the curing agent.
-
Mix thoroughly for 1-2 minutes, ensuring a uniform mixture.
-
Immediately measure the initial viscosity of the complete mixed system following steps 5.2 - 5.4.
-
Continue to measure the viscosity at regular intervals (e.g., every 5-10 minutes) to monitor the change in viscosity over time, which indicates the working life (pot life) of the formulation.
-
Caption: Standard experimental workflow for viscosity analysis.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Chemical Supplier Distributor ChemCeed [chemceed.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 54847-49-3 | Benchchem [benchchem.com]
- 5. Neopentane glycol diglycidyl ether epoxy diluent [zxchem.com]
- 6. Neopentane glycol diglycidyl ether | Epoxy Reactive Diluent [zxchemuae.com]
- 7. benchchem.com [benchchem.com]
- 8. specialchem.com [specialchem.com]
- 9. Taming Thick Epoxy: Sagging and Viscosity Control - INCURE INC. [incurelab.com]
- 10. epoxyworks.com [epoxyworks.com]
- 11. A Helpful Guide to Processing High Viscosity Resins | Hapco, Inc. [hapcoincorporated.com]
- 12. jhd-material.com [jhd-material.com]
- 13. researchgate.net [researchgate.net]
- 14. Reduce the viscosity of your epoxy formulations without adding VOCs | Comindex [comindex.es]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. industrialphysics.com [industrialphysics.com]
- 17. ASTM D2196 | Materials Characterization Services [mat-cs.com]
- 18. researchgate.net [researchgate.net]
Preventing phase separation in NPGDGE-epoxy blends
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Neopentyl Glycol Diglycidyl Ether (NPGDGE) in epoxy blends. Our goal is to help you prevent and resolve issues related to phase separation in your experiments.
Troubleshooting Guide
This guide addresses common problems encountered during the formulation and curing of NPGDGE-epoxy blends.
Problem: My cured NPGDGE-epoxy blend appears cloudy or opaque.
-
Question: Why is my cured epoxy blend, which was clear initially, now cloudy?
-
Answer: Cloudiness or opacity in a cured epoxy blend that was initially transparent is a strong indicator of phase separation. This occurs when the components of the blend, the epoxy resin and the NPGDGE, become immiscible as the curing reaction proceeds. The blend separates into distinct phases with different refractive indices, which scatters light and results in a cloudy appearance.
Problem: The mechanical properties of my cured blend are poor and inconsistent.
-
Question: I'm observing reduced tensile strength and high variability in the mechanical properties of my cured NPGDGE-epoxy samples. What could be the cause?
-
Answer: Poor and inconsistent mechanical properties are often a consequence of uncontrolled phase separation. When the NPGDGE and epoxy resin phase separate, it can lead to a non-uniform material with stress concentration points. The resulting morphology may consist of NPGDGE-rich domains dispersed in an epoxy-rich matrix, or vice-versa, which can compromise the structural integrity of the final cured product.
Problem: I am unsure how to confirm if phase separation has occurred in my samples.
-
Question: What analytical techniques can I use to verify phase separation in my NPGDGE-epoxy blends?
-
Answer: Several analytical techniques can be employed to confirm and characterize phase separation:
-
Scanning Electron Microscopy (SEM): SEM is a powerful technique to visualize the morphology of the cured blend at the micro- or nanoscale.[1][2] A phase-separated sample will show distinct domains of different compositions.
-
Differential Scanning Calorimetry (DSC): DSC can be used to study the thermal properties of the blend. A single glass transition temperature (Tg) typically indicates a homogeneous blend, while the presence of two or more Tgs suggests a phase-separated system. DSC can also be used to study the curing kinetics of the blend.[3]
-
Optical Microscopy (OM): OM can be used for real-time monitoring of the phase separation process during curing, especially if the domain sizes are in the micron range.[2]
-
Time-Resolved Light Scattering (TRLS): TRLS is another technique for monitoring the evolution of phase separation during the curing process.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of NPGDGE in epoxy formulations?
A1: NPGDGE is primarily used as a reactive diluent in epoxy formulations.[4][5] Its main functions are to reduce the viscosity of the epoxy resin, making it easier to process and handle, and to enhance the flexibility and toughness of the cured material.[5] As a reactive diluent, NPGDGE has epoxy groups that participate in the curing reaction, becoming an integral part of the final polymer network.[5]
Q2: What are the main causes of phase separation in NPGDGE-epoxy blends?
A2: Phase separation in NPGDGE-epoxy blends is a complex phenomenon influenced by several factors:
-
Thermodynamic Incompatibility: The entropy of mixing decreases as the molecular weight of the epoxy resin increases during curing. This can lead to a positive Gibbs free energy of mixing, making the blend thermodynamically unstable and causing it to phase separate.
-
Reaction-Induced Phase Separation: The curing reaction is the primary driver for phase separation in these systems.[6] As the epoxy polymer chains grow, the chemical environment changes, which can induce immiscibility between the epoxy and the NPGDGE.
-
Competition between Curing Kinetics and Phase Separation: The final morphology of the blend depends on the interplay between the rate of the curing reaction and the rate of phase separation. If the curing is too fast, the network may solidify before significant phase separation can occur, trapping the blend in a non-equilibrium, potentially homogeneous state. Conversely, a slower cure rate may allow for more extensive phase separation.
Q3: How does the concentration of NPGDGE affect the likelihood of phase separation?
A3: The concentration of NPGDGE is a critical factor. While a general dosage of 10-30% of the epoxy resin weight is suggested, higher concentrations of NPGDGE can increase the likelihood of phase separation due to greater thermodynamic incompatibility with the growing epoxy network.[5] It is crucial to determine the optimal concentration for your specific epoxy resin and curing agent through experimentation.
Q4: How can I prevent phase separation in my NPGDGE-epoxy blends?
A4: Preventing phase separation requires careful control over the formulation and curing process:
-
Optimize NPGDGE Concentration: Use the lowest concentration of NPGDGE that achieves the desired viscosity reduction and flexibility enhancement.
-
Select an Appropriate Curing Agent and Schedule: The choice of curing agent and the curing temperature profile significantly impact the curing kinetics. A faster curing process can sometimes "freeze" the blend in a homogeneous state before phase separation can occur.
-
Use a Compatibilizer: The addition of a suitable compatibilizer can improve the miscibility between the NPGDGE and the epoxy resin. Compatibilizers are typically block copolymers or other additives that can locate at the interface between the two phases, reducing interfacial tension and stabilizing the blend.
Q5: What are the characteristics of a good compatibilizer for NPGDGE-epoxy blends?
A5: An effective compatibilizer should have segments that are miscible with both the epoxy resin and the NPGDGE. For instance, a block copolymer with one block that has an affinity for the epoxy and another block that has an affinity for the aliphatic NPGDGE could be effective. Reactive compatibilizers, which contain functional groups that can react with the epoxy or curing agent, can also be very effective at preventing phase separation by forming covalent bonds across the interface.
Data Presentation
Table 1: Illustrative Effect of NPGDGE Concentration on Epoxy Blend Properties
| NPGDGE Concentration (wt%) | Viscosity of Uncured Blend | Cured Blend Appearance | Potential Impact on Tensile Strength | Potential Impact on Flexibility |
| 0 | High | Transparent | High | Low |
| 10 | Medium | Transparent | Slightly Reduced | Increased |
| 20 | Low | Potentially Translucent | Moderately Reduced | Significantly Increased |
| 30 | Very Low | Potentially Opaque | Substantially Reduced | High |
Disclaimer: The data in this table is for illustrative purposes only. Actual values will depend on the specific epoxy resin, curing agent, and curing conditions used.
Experimental Protocols
1. Scanning Electron Microscopy (SEM) for Morphological Analysis
-
Objective: To visualize the phase-separated morphology of the cured NPGDGE-epoxy blend.
-
Methodology:
-
Fracture a cryogenically cooled sample of the cured epoxy blend to expose a fresh surface.
-
Mount the fractured sample onto an SEM stub using conductive carbon tape.
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
-
Introduce the coated sample into the SEM chamber and evacuate to high vacuum.
-
Acquire secondary electron images at various magnifications to observe the surface morphology. Look for distinct domains or phases that indicate phase separation.
-
2. Differential Scanning Calorimetry (DSC) for Thermal Analysis
-
Objective: To determine the glass transition temperature(s) (Tg) and study the curing kinetics of the NPGDGE-epoxy blend.
-
Methodology:
-
Accurately weigh a small amount (5-10 mg) of the uncured liquid blend or the cured solid sample into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
For cured samples, perform a heat-cool-heat cycle, for example, from room temperature to 200°C at a heating rate of 10°C/min, to determine the Tg. The presence of multiple Tgs suggests phase separation.
-
For uncured samples, perform a dynamic scan from room temperature to a temperature above the curing completion to obtain the curing exotherm and determine the onset and peak curing temperatures.
-
3. In-situ Optical Microscopy (OM) for Real-time Observation
-
Objective: To observe the onset and evolution of phase separation during the curing process.
-
Methodology:
-
Place a small drop of the uncured NPGDGE-epoxy blend onto a glass microscope slide.
-
Cover the drop with a coverslip.
-
Place the slide on a hot stage attached to an optical microscope.
-
Heat the sample according to the desired curing schedule.
-
Record images or a video of the sample at regular intervals to monitor for the appearance and growth of droplets or domains, which signifies phase separation.
-
Visualizations
Caption: Troubleshooting workflow for phase separation in NPGDGE-epoxy blends.
References
- 1. mdpi.com [mdpi.com]
- 2. Phase separation of ternary epoxy/PEI blends with higher molecular weight of tertiary component polysiloxane - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05979C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Neopentane glycol diglycidyl ether | Epoxy Reactive Diluent [zxchemuae.com]
- 6. Reaction-Induced Phase Separation and Morphology Evolution of Benzoxazine/Epoxy/Imidazole Ternary Blends - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing the concentration of NPGDGE to improve mechanical properties
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and practical information for optimizing the concentration of Neopentyl Glycol Diglycidyl Ether (NPGDGE) to enhance the mechanical properties of epoxy resin systems.
Frequently Asked Questions (FAQs)
Q1: What is NPGDGE and what is its primary function in epoxy formulations?
A1: this compound (NPGDGE) is a dual-functional, aliphatic reactive diluent used to modify epoxy resins.[1] Its primary functions are to reduce the viscosity of the uncured resin system for improved handling and processing, and to increase the flexibility and toughness of the cured material.[2]
Q2: How does NPGDGE improve mechanical properties?
A2: As a reactive diluent, NPGDGE's two epoxy groups participate in the curing reaction, becoming an integral part of the cross-linked polymer network.[2] This incorporation enhances properties like impact strength, flexibility, and tensile strength. Unlike non-reactive diluents, it does not leach out of the cured product, ensuring stable, long-term performance.
Q3: What is a typical concentration range for NPGDGE in an epoxy formulation?
A3: A general dosage range for NPGDGE is between 10% and 30% of the epoxy resin weight.[2] However, the optimal concentration depends on the specific requirements of the application, including the desired viscosity, and final mechanical and thermal properties.
Q4: Does adding NPGDGE affect the amount of curing agent needed?
A4: Yes. Since NPGDGE contains epoxy groups, it will react with the curing agent. Therefore, the total amount of curing agent must be calculated based on the combined epoxy equivalent weight of the primary epoxy resin and the NPGDGE.[2]
Q5: What are the main trade-offs when using NPGDGE?
A5: The primary trade-off is typically between toughness and thermal properties. While NPGDGE significantly improves flexibility and impact resistance, it can also lower the glass transition temperature (Tg) and chemical resistance of the cured epoxy, particularly at higher concentrations. This is due to the flexible aliphatic structure of NPGDGE and the potential reduction in overall cross-link density.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of NPGDGE concentration.
| Issue | Possible Cause | Recommended Solution |
| Final product is too brittle or cracks easily. | Insufficient NPGDGE Concentration: The level of diluent is too low to impart sufficient flexibility to the epoxy network. | Incrementally increase the NPGDGE concentration in steps of 2-5% by weight. Prepare and test small batches to find the optimal balance for your application. |
| Cured material is too soft, has low hardness, or a low Glass Transition Temperature (Tg). | Excessive NPGDGE Concentration: High levels of the aliphatic diluent can overly plasticize the matrix and reduce the cross-link density, leading to a drop in thermomechanical properties.[3][4] | Reduce the NPGDGE concentration. If high flexibility is still required, consider a blend of NPGDGE with a more rigid difunctional reactive diluent. |
| Incomplete or slow curing. | Incorrect Stoichiometry: The amount of curing agent was not adjusted to account for the epoxy groups of the NPGDGE. | Recalculate the required amount of curing agent based on the epoxy equivalent weight (EEW) of both the primary resin and the NPGDGE. Ensure all components are thoroughly mixed. |
| Low Curing Temperature: The curing schedule may be insufficient for the modified formulation. | Consider a post-cure step at an elevated temperature to ensure the reaction goes to completion and achieves full cross-linking. | |
| High viscosity even after adding NPGDGE. | Low Ambient Temperature: The viscosity of epoxy resins is highly temperature-dependent. | Gently warm the epoxy resin and NPGDGE separately to 30-40°C before mixing to significantly lower their viscosity. |
| Crystallization of Resin: The base epoxy resin may have crystallized, which can significantly increase viscosity. | Gently heat the base resin to 50-60°C and mix until it becomes clear before adding the NPGDGE and curing agent. | |
| Pinhole defects or bubbles in the cured product. | Faster Curing Rate: Some reactive diluents can accelerate the curing reaction, trapping air that is introduced during mixing. | After mixing all components, degas the mixture in a vacuum chamber before pouring or application. Mix at a slower speed to minimize air entrapment. |
Data Presentation: Effect of Reactive Diluent Concentration
The following tables summarize quantitative data from studies on epoxy systems modified with difunctional aliphatic reactive diluents, similar in function to NPGDGE. This data illustrates the typical trends observed when optimizing diluent concentration.
Table 1: Effect of Diglycidyl Ether (DE) Reactive Diluent on Tensile Properties of DGEBA Epoxy (Data compiled from a study using Diglycidyl Ether as the reactive diluent and Ethylene Diamine as the curing agent.[5])
| DE Concentration (wt%) | Tensile Strength (MPa) | Elastic Modulus (GPa) | Strain at Break (%) |
| 0 | 68.20 | 2.85 | 3.5 |
| 2.5 | 60.67 | 2.60 | 4.1 |
| 5.0 | 53.36 | 2.45 | 4.8 |
| 7.5 | 53.27 | 2.40 | 5.2 |
| 10.0 | 52.71 | 2.30 | 5.9 |
Table 2: Effect of Polypropylene Glycol Diglycidyl Ether (PPGDGE) on Impact Strength (Data compiled from a study on a DGEBA epoxy system modified with PPGDGE.[6])
| PPGDGE Concentration (phr*) | Impact Strength (kJ/m²) |
| 0 | 17.5 |
| 5 | 20.1 |
| 9 | 22.4 |
| 13 | 25.3 |
| 15 | 23.8 |
*phr = parts per hundred parts of resin
Experimental Protocols
Protocol for Sample Preparation
This protocol outlines the preparation of a DGEBA-based epoxy resin modified with varying concentrations of NPGDGE.
-
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (e.g., EEW 180-190 g/eq).
-
This compound (NPGDGE) (e.g., EEW 135-165 g/eq).
-
Amine-based curing agent (e.g., Triethylenetetramine - TETA).
-
-
Formulation Calculation:
-
For each desired NPGDGE concentration (e.g., 0%, 5%, 10%, 15%, 20% by weight of DGEBA), calculate the required mass of DGEBA and NPGDGE.
-
Calculate the blended Epoxy Equivalent Weight (EEWmix) for each formulation.
-
Determine the stoichiometric amount of curing agent required for 100g of the resin blend using the formula: Grams of Curing Agent = (100 * AHEW) / EEW_mix, where AHEW is the Amine Hydrogen Equivalent Weight of the curing agent.
-
-
Mixing Procedure:
-
Pre-condition the DGEBA resin and NPGDGE at 40°C to reduce viscosity.
-
In a clean container, accurately weigh the required amount of DGEBA resin.
-
Add the corresponding amount of NPGDGE and mix thoroughly for 5 minutes using a mechanical stirrer at 200 rpm.
-
Add the calculated stoichiometric amount of curing agent to the resin blend.
-
Continue mixing for another 5 minutes, ensuring a homogeneous mixture.
-
Degas the mixture in a vacuum chamber at -0.1 MPa for 10-15 minutes or until bubbling ceases.
-
-
Casting and Curing:
-
Pour the degassed mixture into pre-heated, release-agent-coated molds suitable for the required ASTM test specimens.
-
Cure the samples in an oven according to a defined schedule (e.g., 24 hours at room temperature followed by a post-cure at 80°C for 3 hours).
-
Allow samples to cool slowly to room temperature before demolding.
-
Protocol for Mechanical Testing
All mechanical tests should be performed on conditioned specimens at room temperature (23 ± 2°C).
-
Tensile Testing:
-
Standard: ASTM D638 ("Standard Test Method for Tensile Properties of Plastics").
-
Specimen: Type I "dog-bone" specimen.
-
Procedure: Mount the specimen in the grips of a universal testing machine. Apply a tensile load at a constant crosshead speed (e.g., 2 mm/min) until the specimen fractures.
-
Data Recorded: Tensile Strength (MPa), Young's Modulus (GPa), and Elongation at Break (%).
-
-
Flexural Testing:
-
Standard: ASTM D790 ("Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials").
-
Specimen: Rectangular bar (e.g., 127 x 12.7 x 3.2 mm).
-
Procedure: Place the specimen on two supports in a three-point bending fixture. Apply a load to the center of the specimen at a specified rate until rupture occurs.
-
Data Recorded: Flexural Strength (MPa) and Flexural Modulus (GPa).
-
-
Impact Testing (Izod):
-
Standard: ASTM D256 ("Standard Test Methods for Determining the Izod Pendulum Impact Resistance of Plastics").
-
Specimen: Notched rectangular bar.
-
Procedure: Clamp the specimen in the base of a pendulum impact testing machine. Release the pendulum, allowing it to strike and break the specimen. The energy absorbed is measured by the extent of the pendulum's follow-through swing.
-
Data Recorded: Impact Strength (J/m or ft-lb/in).
-
Visualizations
The following diagrams illustrate the experimental workflow and the chemical mechanism of NPGDGE within the epoxy network.
References
Troubleshooting incomplete curing of NPGDGE-based resins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neopentyl Glycol Diglycidyl Ether (NPGDGE)-based resins. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Incomplete Curing
One of the most frequent challenges encountered with NPGDGE-based resins is incomplete or improper curing, leading to tacky surfaces, poor mechanical properties, and unreliable experimental outcomes. This section provides a guide to diagnosing and resolving these issues.
Question: My NPGDGE-based resin is not curing completely and remains tacky. What are the possible causes?
Answer: Incomplete curing of NPGDGE-based resins can stem from several factors, often related to the formulation, mixing process, or curing conditions. The most common culprits are:
-
Incorrect Mix Ratio: An improper stoichiometric ratio of the resin to the curing agent is a primary cause of incomplete curing. An excess or deficit of the hardener will result in unreacted components, leading to a soft or tacky final product. It is crucial to calculate and precisely weigh each component according to the manufacturer's instructions or established protocols. For amine curing agents, the amine hydrogen equivalent weight (AHEW) should be used to determine the correct mix ratio with the epoxide equivalent weight (EEW) of the NPGDGE resin.
-
Inadequate Mixing: Thorough and homogeneous mixing of the resin and curing agent is critical to ensure a complete chemical reaction. If the components are not mixed properly, localized areas will have an incorrect stoichiometric ratio, resulting in uncured or soft spots. It is recommended to scrape the sides and bottom of the mixing container to ensure all material is incorporated.
-
Low Curing Temperature: The curing of epoxy resins is a temperature-dependent chemical reaction. If the ambient temperature or the curing oven is too cold, the reaction rate will be significantly reduced, leading to incomplete cross-linking. Most epoxy systems have a recommended minimum curing temperature. For every 10°C (18°F) increase in temperature, the curing reaction typically doubles in speed.[1]
-
Insufficient Curing Time: Curing is not an instantaneous process. It requires a specific amount of time at a given temperature to achieve full cross-linking and optimal properties. Aborting the cure cycle prematurely will result in an under-cured material.
-
Moisture Contamination: Moisture from the air, contaminated mixing containers, or fillers can interfere with the curing reaction, particularly with anhydride (B1165640) hardeners. Water can react with the hardener, preventing it from effectively cross-linking with the epoxy resin.
-
Inhibition: Certain chemical species can inhibit the polymerization reaction. For NPGDGE, which can undergo cationic polymerization, substances like amines can act as inhibitors.[2] It is important to ensure that all components and substrates are free from potential inhibitors.
Question: How can I troubleshoot and fix an incompletely cured NPGDGE resin?
Answer: Addressing an incompletely cured resin depends on the suspected cause:
-
Verify Mix Ratio: Double-check your calculations and weighing procedures for the resin and hardener. Ensure you are using the correct stoichiometric ratio based on the EEW of the NPGDGE and the equivalent weight of your curing agent.
-
Improve Mixing Technique: For future batches, ensure you are mixing thoroughly for the recommended duration. A common technique is to mix in one container, then transfer the mixture to a second clean container and mix again to avoid any unmixed material from the sides of the first container.
-
Optimize Curing Temperature and Time: Consult the technical data sheet for your specific resin and hardener to determine the recommended curing schedule. If the resin is still tacky after the recommended time, you can try post-curing at a slightly elevated temperature. Increasing the cure temperature can often help to complete the reaction.[3]
-
Control for Moisture: Work in a controlled environment with low humidity. Ensure all mixing equipment is clean and dry. If using fillers, ensure they are properly dried before incorporation.
-
Identify and Eliminate Inhibitors: Review all components of your formulation and the preparation process to identify any potential sources of inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the typical curing agents used with NPGDGE resins?
A1: NPGDGE, like other epoxy resins, can be cured with a variety of hardeners. The choice of curing agent depends on the desired properties of the final material, such as flexibility, chemical resistance, and glass transition temperature (Tg). Common classes of curing agents include:
-
Amines: Aliphatic, cycloaliphatic, and aromatic amines are widely used. Aliphatic amines often allow for room temperature curing, while aromatic amines typically require elevated temperatures and yield higher Tg values.[4]
-
Anhydrides: Acid anhydrides, such as Nadic Methyl Anhydride (NMA), are used to impart high thermal stability and excellent electrical properties.[5][6] They require elevated temperatures and often a catalyst to cure.
Q2: How does the mix ratio of NPGDGE to hardener affect the final properties?
A2: The stoichiometric ratio of epoxy groups to active hydrogens (in amines) or anhydride groups significantly influences the properties of the cured resin. Deviations from the optimal ratio can lead to a decrease in Tg, reduced mechanical strength, and poor chemical resistance.[1][7] For some systems, a slight excess of either the epoxy or the hardener might be used to tailor specific properties, but this should be done with a clear understanding of the effects.
Q3: What is the effect of temperature on the curing process and the final properties of NPGDGE resins?
A3: Temperature plays a critical role in both the curing kinetics and the final properties of the cured resin.
-
Curing Rate: Higher temperatures accelerate the curing reaction, reducing the gel time and the overall time required for full cure.[1]
-
Glass Transition Temperature (Tg): Generally, a higher curing temperature can lead to a higher degree of cross-linking and thus a higher Tg.[3]
-
Mechanical Properties: The cure temperature can influence mechanical properties such as tensile strength and modulus. An optimal cure schedule is necessary to achieve the desired performance.
Quantitative Data
The following tables summarize the effect of formulation and curing parameters on the properties of epoxy resins. While this data is not exclusively for NPGDGE-based systems, it provides a valuable reference for understanding the expected trends.
Table 1: Effect of Nadic Methyl Anhydride (NMA) Concentration on the Properties of a Cured Epoxy Resin
| NMA Concentration (phr) | Heat Distortion Temperature (°C) | Flexural Strength (psi x 10³) |
| 85 | 156 | 18.2 |
| 93 | 140 | 5.9 |
Data adapted from Miller-Stephenson Chemicals for an ARALDITE 6020 epoxy resin cured with NMA and 0.5 phr BDMA. Cure cycle: 2 hours at 100°C + 4 hours at 150°C.[5]
Table 2: Effect of Cure Cycle on the Properties of an Epoxy Resin Cured with Nadic Methyl Anhydride
| Cure Cycle | Heat Distortion Temperature (°C) | Tensile Strength (psi x 10³) |
| 2 hours at 120°C + 2 hours at 150°C | 140 | 11.5 |
| 2 hours at 120°C + 2 hours at 150°C + 16 hours at 180°C | 156 | 12.5 |
Data adapted from Miller-Stephenson Chemicals for an EPON 828 resin cured with Nadic Methyl Anhydride and BDMA.[5]
Experimental Protocols
Protocol 1: Curing NPGDGE with an Amine Hardener (e.g., Jeffamine® D-230)
This protocol provides a general procedure for curing NPGDGE with a polyetheramine hardener. The exact mix ratio and cure schedule should be optimized for the specific application.
Materials:
-
This compound (NPGDGE)
-
Jeffamine® D-230 (or other suitable amine hardener)
-
Mixing containers and stir sticks
-
Vacuum desiccator (optional)
-
Curing oven
Methodology:
-
Calculate the Mix Ratio:
-
Determine the Epoxide Equivalent Weight (EEW) of the NPGDGE from the supplier's technical data sheet.
-
Determine the Amine Hydrogen Equivalent Weight (AHEW) of the Jeffamine® D-230 (AHEW ≈ 60 g/eq).
-
Calculate the required parts by weight of hardener per 100 parts of resin (phr): phr = (AHEW / EEW) * 100
-
-
Mixing:
-
Accurately weigh the NPGDGE and the calculated amount of Jeffamine® D-230 into a clean, dry mixing container.
-
Mix the components thoroughly for at least 3-5 minutes, scraping the sides and bottom of the container multiple times to ensure a homogeneous mixture.
-
-
Degassing (Optional):
-
If air bubbles have been introduced during mixing, place the container in a vacuum desiccator and apply a vacuum until the bubbles have been removed.
-
-
Curing:
-
Pour the mixed resin into the desired mold or onto the substrate.
-
Place the assembly in a preheated oven. A typical starting cure schedule for this system is 2 hours at 80°C followed by a post-cure of 3 hours at 125°C. The optimal cure schedule may vary.
-
-
Cooling:
-
Allow the cured resin to cool slowly to room temperature to avoid thermal stress.
-
Protocol 2: Curing NPGDGE with an Anhydride Hardener (e.g., Nadic Methyl Anhydride - NMA)
This protocol outlines a general procedure for curing NPGDGE with an anhydride hardener, which typically requires an accelerator and elevated temperatures.
Materials:
-
This compound (NPGDGE)
-
Nadic Methyl Anhydride (NMA)
-
Accelerator (e.g., Benzyldimethylamine - BDMA)
-
Mixing containers and stir sticks
-
Vacuum oven
-
Curing oven
Methodology:
-
Calculate the Mix Ratio:
-
Determine the EEW of the NPGDGE.
-
Determine the Anhydride Equivalent Weight (AEW) of NMA (AEW ≈ 178.19 g/mol ).
-
Calculate the required phr of NMA. A common starting point is a 1:1 stoichiometric ratio of anhydride to epoxy groups. phr = (AEW / EEW) * 100
-
-
Mixing:
-
Preheat the NPGDGE to approximately 60°C to reduce its viscosity.
-
Accurately weigh the preheated NPGDGE and the calculated amount of NMA into a mixing container.
-
Mix thoroughly until a homogeneous mixture is achieved.
-
Add the accelerator (e.g., 0.5-1.0 phr of BDMA) and continue to mix until it is fully dispersed.
-
-
Degassing:
-
Place the mixture in a vacuum oven at 60°C and apply a vacuum to remove any entrapped air.
-
-
Curing:
-
Pour the degassed mixture into a preheated mold.
-
A typical cure schedule for an NMA-cured system is a multi-step process, for example: 2 hours at 100°C, followed by 4 hours at 150°C.
-
-
Cooling:
-
Allow the cured part to cool down slowly to room temperature within the oven to minimize internal stresses.
-
Signaling Pathways and Experimental Workflows
Curing Reaction of NPGDGE with a Diamine Hardener
The curing of an epoxy resin with a primary amine involves the opening of the epoxide ring by the nucleophilic amine. The reaction proceeds in two steps: the primary amine reacts to form a secondary amine, which can then react with another epoxide group to form a tertiary amine and create a cross-linked network.
Curing Reaction of NPGDGE with an Anhydride Hardener
The curing mechanism with an anhydride hardener is more complex and often requires a catalyst. It typically involves the ring-opening of the anhydride by a hydroxyl group (present as an impurity or on the epoxy backbone) to form a carboxylic acid. This acid then reacts with an epoxy group, generating another hydroxyl group that can continue the reaction.
Experimental Workflow for Troubleshooting Incomplete Curing
This workflow provides a logical sequence of steps to diagnose and resolve issues with incomplete curing of NPGDGE-based resins.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Improving Glass Transition Temperature and Toughness of Epoxy Adhesives by a Complex Room-Temperature Curing System by Changing the Stoichiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. appliedpoleramic.com [appliedpoleramic.com]
- 5. miller-stephenson.com [miller-stephenson.com]
- 6. tri-iso.com [tri-iso.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Yellowing of NPGDGE-Containing Coatings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the yellowing of Neopentyl Glycol Diglycidyl Ether (NPGDGE)-containing coatings upon UV exposure.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and testing of NPGDGE-containing coatings, offering potential causes and actionable solutions.
| Issue | Potential Causes | Recommended Solutions |
| Significant yellowing of the coating immediately after UV curing. | 1. Inappropriate Photoinitiator: Some photoinitiators, particularly those with aromatic structures, can generate colored byproducts upon UV exposure. 2. Excessive Photoinitiator Concentration: Too high a concentration can lead to the formation of chromophoric byproducts. 3. Incomplete Curing: Residual unreacted monomers and photoinitiator fragments can oxidize and cause yellowing. | 1. Select Non-Yellowing Photoinitiators: Opt for initiators known for low yellowing, such as phosphine (B1218219) oxides (e.g., TPO) or bisacylphosphine oxides (BAPO). 2. Optimize Photoinitiator Concentration: Conduct a concentration ladder study to determine the minimum effective concentration. 3. Ensure Complete Curing: Increase UV dose (intensity x time) and consider curing in an inert (nitrogen) atmosphere to prevent oxygen inhibition. |
| Gradual yellowing of the coating over time with exposure to ambient light. | 1. Photo-oxidation of the Epoxy Backbone: UV radiation generates free radicals that react with oxygen, leading to the formation of chromophores (color-causing groups). 2. Degradation of Additives: Some additives within the formulation may not be UV stable. 3. Aromatic Components in the Formulation: The presence of aromatic epoxy resins or curing agents, which are highly susceptible to UV degradation, can contribute to yellowing. | 1. Incorporate a UV Stabilization Package: Add a combination of UV absorbers and Hindered Amine Light Stabilizers (HALS) to the formulation. 2. Verify Additive Stability: Ensure all components in the formulation are specified for high UV resistance. 3. Utilize Aliphatic Components: NPGDGE is an aliphatic epoxy, which has better UV stability than aromatic epoxies. Ensure that the curing agent and any other resins are also aliphatic or cycloaliphatic to maintain this advantage. |
| Coating yellows upon thermal aging, even without significant UV exposure. | 1. Thermal Oxidation: High temperatures can accelerate oxidation reactions, leading to the formation of chromophores. 2. Unstable Additives at Elevated Temperatures: Certain additives may degrade or react at higher temperatures, causing discoloration. 3. Byproducts from Curing Reaction: Incomplete or side reactions during the initial cure can leave thermally unstable groups. | 1. Add Antioxidants: Incorporate phenolic or phosphite-based antioxidants to inhibit thermal degradation. 2. Select Thermally Stable Additives: Review the technical data sheets of all formulation components for their thermal stability. 3. Optimize Curing Schedule: Ensure the coating is fully cured according to the manufacturer's recommendations to minimize residual reactive species. |
| Inconsistent yellowing across the coated surface. | 1. Uneven UV Exposure During Curing: Variations in UV lamp intensity across the curing area can lead to localized differences in curing and subsequent yellowing. 2. Inhomogeneous Mixing of Additives: Poor dispersion of UV stabilizers or antioxidants will result in areas with inadequate protection. 3. Surface Contamination: Contaminants on the substrate or in the coating can act as initiation sites for degradation. | 1. Calibrate and Maintain UV Curing System: Regularly check the uniformity of the UV lamp output. 2. Improve Mixing Procedure: Use high-shear mixing to ensure a homogeneous distribution of all additives. 3. Ensure Cleanliness: Properly clean and prepare the substrate before coating application and filter the coating formulation if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of yellowing in NPGDGE-containing coatings?
A1: The primary cause of yellowing in NPGDGE-containing coatings upon UV exposure is photo-oxidation.[1][2] UV radiation provides the energy to break chemical bonds within the polymer matrix, creating free radicals. These highly reactive free radicals then react with oxygen in the atmosphere, initiating a chain reaction that leads to the formation of chromophores. Chromophores are molecules that absorb light in the blue region of the visible spectrum, causing the coating to appear yellow.
Q2: How do UV absorbers and Hindered Amine Light Stabilizers (HALS) work to prevent yellowing?
A2: UV absorbers and HALS work through different but complementary mechanisms to protect the coating from UV degradation.
-
UV Absorbers (UVAs): These additives function by absorbing harmful UV radiation and converting it into harmless thermal energy, which is then dissipated through the coating.[3] This process prevents the UV radiation from reaching the polymer backbone and initiating degradation. Common classes of UV absorbers include benzotriazoles and hydroxyphenyl-triazines.
-
Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation. Instead, they are highly efficient radical scavengers.[4] They actively trap free radicals that are formed in the coating, terminating the degradation chain reaction. A key advantage of HALS is their regenerative nature; they are not consumed in the scavenging process and can participate in multiple radical-trapping cycles, providing long-term protection.
The synergistic use of both UVAs and HALS is highly recommended for optimal performance, as they provide a comprehensive, multi-layered defense against photo-oxidation.[1][2][5]
Q3: Are there specific types of UV absorbers or HALS that are more effective for aliphatic epoxy systems like those containing NPGDGE?
A3: Yes, for aliphatic and cycloaliphatic epoxy systems, which are inherently more UV resistant than aromatic systems, specific stabilizers can further enhance this stability. Benzotriazole-based UV absorbers, such as Tinuvin 1130, are commonly used in coatings and are effective in both solvent-based and waterborne systems.[2][5] For HALS, products like Tinuvin 292 are often recommended and show a strong synergistic effect when combined with a UV absorber.[5][6][7] The choice of stabilizer can also depend on the specific formulation (e.g., waterborne vs. solvent-borne) and the intended application environment.
Q4: Can the choice of curing agent affect the yellowing of an NPGDGE coating?
A4: Absolutely. The curing agent plays a significant role in the overall UV stability of the epoxy system. To minimize yellowing, it is crucial to use aliphatic or cycloaliphatic amine curing agents. Aromatic amine curing agents contain benzene (B151609) rings that are highly susceptible to UV degradation and will contribute significantly to yellowing, even when used with a UV-stable aliphatic epoxy resin like NPGDGE.[8]
Q5: How can I quantitatively measure the yellowing of my coatings?
A5: The most common method for quantifying yellowing is by measuring the Yellowness Index (YI) according to ASTM E313.[9] This test method uses a spectrophotometer or colorimeter to measure the tristimulus values (X, Y, Z) of the coating, from which the Yellowness Index is calculated. A higher YI value indicates a greater degree of yellowing. It is best practice to measure the initial YI of the coating before UV exposure and then at regular intervals during accelerated weathering to track the change in yellowing over time (ΔYI).
Data Presentation
The following tables summarize the performance of various UV stabilizer packages in epoxy systems. While specific data for NPGDGE-based systems is limited in publicly available literature, the data from other aliphatic and cycloaliphatic epoxy systems provide a strong indication of expected performance.
Table 1: Performance of UV Stabilizers in a Cycloaliphatic Epoxy System
| Formulation | Stabilizer(s) | Concentration (wt%) | Yellowness Index (YI) after 2000 hours QUV-A Exposure | Gloss Retention (60°) after 2000 hours QUV-A Exposure |
| Control | None | 0 | > 50 (severe yellowing) | < 20% |
| A | UV Absorber (Benzotriazole type) | 1.5 | ~15 | ~60% |
| B | HALS | 1.0 | ~20 | ~70% |
| C | UV Absorber + HALS | 1.5 + 1.0 | < 5 | > 90% |
Data compiled from principles discussed in cited literature.[8]
Table 2: Recommended Starting Concentrations for UV Stabilizers in NPGDGE Coatings
| Stabilizer Type | Recommended Concentration Range (based on binder solids) | Notes |
| UV Absorber (e.g., Tinuvin 1130) | 1.0 - 3.0% | Higher concentrations provide better protection but should be tested for compatibility and cost-effectiveness. |
| HALS (e.g., Tinuvin 292) | 0.5 - 2.0% | Often used in combination with a UV absorber. |
| Antioxidant (for thermal stability) | 0.1 - 0.5% | Recommended for applications involving elevated temperatures. |
Recommendations based on manufacturer technical data sheets and literature.[5][6][7]
Experimental Protocols
Protocol 1: Sample Preparation for Accelerated Weathering
-
Formulation: Prepare the NPGDGE-containing coating formulation, including the desired concentrations of UV absorbers, HALS, and other additives. Ensure all components are thoroughly mixed using a high-shear mixer until homogeneous.
-
Substrate Preparation: Clean the desired substrate (e.g., glass panels, steel Q-panels) with appropriate solvents (e.g., acetone, isopropanol) to remove any contaminants.
-
Coating Application: Apply the coating to the prepared substrate using a drawdown bar to achieve a consistent dry film thickness (e.g., 50-75 µm).
-
Curing: Cure the coated panels according to the specified UV curing parameters (wavelength, intensity, and dose).
-
Conditioning: Allow the cured panels to condition at standard laboratory conditions (23°C, 50% relative humidity) for at least 24 hours before initial testing and exposure.
Protocol 2: Accelerated Weathering and Yellowing Measurement
-
Apparatus: Utilize a QUV accelerated weathering tester equipped with UVA-340 lamps, which provide a good simulation of the UV portion of natural sunlight.
-
Initial Measurements: Before exposure, measure the initial Yellowness Index (YI) of each panel at multiple locations using a spectrophotometer according to ASTM E313. Also, measure the initial 60° gloss according to ASTM D523.
-
Exposure Cycle: Expose the panels to an accelerated weathering cycle, such as ASTM G154 Cycle 2: 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.[10]
-
Periodic Evaluation: At regular intervals (e.g., every 250 or 500 hours), remove the panels and repeat the Yellowness Index and gloss measurements.
-
Data Analysis: Plot the change in Yellowness Index (ΔYI) and the percentage of gloss retention over time for each formulation to compare their performance.
Protocol 3: FTIR Analysis of Coating Degradation
-
Sample Preparation: Prepare thin films of the coating on an IR-transparent substrate (e.g., NaCl plates) or obtain spectra using an Attenuated Total Reflectance (ATR) accessory.
-
Initial Spectrum: Record the FTIR spectrum of the unexposed coating.
-
Exposure: Expose the coated samples to UV radiation in a controlled environment.
-
Post-Exposure Spectra: At various exposure intervals, record the FTIR spectra of the aged samples.
-
Spectral Analysis: Monitor the changes in the FTIR spectrum. Key changes indicating degradation include the appearance and growth of a broad hydroxyl (-OH) peak around 3400 cm⁻¹ and a carbonyl (C=O) peak in the region of 1700-1740 cm⁻¹.[11][12][13] The decrease in the intensity of C-H stretching peaks (around 2850-2960 cm⁻¹) can also indicate polymer chain scission.
Mandatory Visualizations
Caption: UV degradation and photo-oxidation pathway in NPGDGE coatings.
Caption: Workflow for formulating and testing UV-resistant coatings.
Caption: Simplified mechanism of HALS in scavenging free radicals.
References
- 1. ohans.cn [ohans.cn]
- 2. newtopchem.com [newtopchem.com]
- 3. partinchem.com [partinchem.com]
- 4. allhdi.com [allhdi.com]
- 5. mychem.ir [mychem.ir]
- 6. scribd.com [scribd.com]
- 7. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 8. paint.org [paint.org]
- 9. Effects of some HALS, UV Absorber and Antioxidant on yellowing of artificially aged composite laminates - IARJSET [iarjset.com]
- 10. paint.org [paint.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. iris.unito.it [iris.unito.it]
Technical Support Center: Strategies to Reduce Brittleness in NPGDGE-Cured Epoxy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the issue of brittleness in Neopentyl Glycol Diglycidyl Ether (NPGDGE)-cured epoxy systems.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you might encounter during your experiments and provides actionable solutions to mitigate the brittleness of your NPGDGE-cured epoxy.
| Issue | Potential Cause | Recommended Solution |
| 1. Cured epoxy is extremely brittle and fractures easily under minimal stress. | High crosslink density due to the curing agent and cure cycle. | - Optimize Curing Agent: Select a curing agent with longer, more flexible chains between functional groups (e.g., long-chain aliphatic amines or polyetheramines). This increases the distance between crosslinks, enhancing flexibility.[1][2]- Adjust Stoichiometry: Experiment with slightly off-stoichiometric ratios of resin to hardener. This can lead to a less densely crosslinked network, though it may affect other properties like chemical resistance.[3] |
| 2. The addition of a toughening agent significantly reduces the glass transition temperature (Tg). | High concentration of the toughener or high miscibility with the epoxy matrix. | - Optimize Toughener Concentration: Reduce the concentration of the toughening agent to find a balance between improved toughness and acceptable thermal properties.[4]- Select for Phase Separation: Choose a toughener, such as certain liquid rubbers or core-shell particles, that forms a distinct, finely dispersed second phase within the epoxy matrix.[4] |
| 3. Incorporation of nanoparticles leads to agglomerates and does not improve toughness. | Poor dispersion of nanoparticles. | - Improve Mixing: Employ high-shear mixing or ultrasonication to break down nanoparticle agglomerates and ensure uniform dispersion.[4]- Surface Modification: Use surface-modified nanoparticles that are more compatible with the epoxy matrix to prevent re-agglomeration. |
| 4. The cured epoxy contains voids or bubbles, acting as stress concentrators. | Entrapped air during mixing or moisture contamination. | - Degassing: Degas the resin-hardener mixture in a vacuum chamber before curing to remove trapped air bubbles.[4]- Controlled Environment: Ensure all components are dry and mixing is performed in a low-humidity environment to prevent moisture contamination. |
| 5. The use of a reactive diluent to lower viscosity results in a brittle final product. | The reactive diluent has a rigid molecular structure or high functionality. | - Select a Flexible Diluent: Opt for a reactive diluent with a long, flexible aliphatic chain to impart flexibility to the cured network.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to reduce the brittleness of NPGDGE-cured epoxy?
A1: The primary strategies involve modifying the epoxy network to enhance its ability to absorb and dissipate energy, thereby resisting crack propagation. Key approaches include:
-
Incorporating Flexibilizers and Toughening Agents: This involves adding a second phase, such as liquid rubbers (e.g., carboxyl-terminated butadiene acrylonitrile (B1666552) - CTBN), core-shell rubber (CSR) particles, or nanoparticles (e.g., nanosilica), to the epoxy matrix.[6][7][8] These agents introduce mechanisms like crack pinning, shear banding, and plastic void growth that impede crack propagation.[9][10]
-
Utilizing Flexible Curing Agents: Employing curing agents with long, flexible molecular chains, such as polyetheramines or long-chain aliphatic diamines, increases the molecular weight between crosslinks, leading to a more ductile network.[1][2]
-
Adding Reactive Diluents: While NPGDGE itself is a reactive diluent, incorporating other long-chain difunctional reactive diluents can further reduce crosslink density and improve flexibility.[11][12]
-
Introducing Hyperbranched Polymers (HBPs): HBPs can act as toughening agents, creating a finely dispersed phase that enhances fracture toughness without significantly compromising stiffness or glass transition temperature.[13][14]
Q2: How do core-shell rubber (CSR) particles improve the toughness of epoxy?
A2: Core-shell rubber particles consist of a soft, rubbery core and a rigid outer shell. When incorporated into an epoxy matrix, they toughen the material through several mechanisms. Upon impact, the rubbery core can cavitate (form voids), which relieves triaxial stress at the crack tip. This allows the surrounding epoxy matrix to undergo plastic deformation through shear banding, effectively absorbing energy and blunting the crack. The rigid shell promotes good adhesion to the epoxy matrix, ensuring efficient stress transfer.[2][9][10]
Q3: Can the addition of nanosilica enhance the toughness of NPGDGE epoxy?
A3: Yes, adding nanosilica can significantly improve the fracture toughness of epoxy resins.[15][16] The toughening mechanisms associated with nanosilica include crack deflection, where the crack front is forced to navigate around the nanoparticles, increasing the fracture path and energy required for propagation. Additionally, debonding of the nanoparticles from the matrix followed by plastic void growth of the epoxy around the debonded particles can dissipate a significant amount of energy.[6][16]
Q4: What is the role of the curing agent in determining the brittleness of the final product?
A4: The curing agent plays a critical role in defining the architecture of the crosslinked network and, consequently, the mechanical properties of the cured epoxy. Curing agents with a rigid molecular structure and high functionality will create a densely crosslinked, rigid, and brittle network. Conversely, curing agents with long, flexible chains between their reactive sites will result in a lower crosslink density and a more flexible, tougher material.[3][17] The choice of curing agent can significantly influence the glass transition temperature (Tg), tensile strength, and elongation at break.[18][19]
Q5: Will adding a flexibilizer or toughener compromise other mechanical properties like tensile strength and modulus?
A5: Often, there is a trade-off between toughness and other mechanical properties. The addition of flexibilizers or rubber tougheners can lead to a decrease in tensile strength, modulus, and glass transition temperature (Tg) because they introduce a softer, more compliant phase into the material.[7][8] However, some toughening agents, like certain nanoparticles and hyperbranched polymers, can improve fracture toughness with only a minimal reduction in stiffness and thermal properties.[14][16] The key is to optimize the type and concentration of the toughening agent to achieve the desired balance of properties for your specific application.
Quantitative Data on Toughening Strategies
The following tables summarize the effects of different toughening strategies on the mechanical properties of epoxy resins. Note: Much of the available quantitative data is for DGEBA-based epoxy systems, but the trends are generally applicable to NPGDGE-based systems.
Table 1: Effect of Core-Shell Rubber (CSR) Particles on Epoxy Properties
| Formulation | Toughener Content (wt%) | Fracture Toughness (K_Ic, MPa·m¹ᐟ²) | Fracture Energy (G_Ic, J/m²) | Reference |
| Neat Epoxy (Anhydride Cured) | 0 | - | 77 | [9] |
| Epoxy + 100nm CSR | 15 | - | 840 | [9] |
Table 2: Effect of Hyperbranched Polymers (HBPs) on Epoxy Properties
| Formulation | Toughener Content (wt%) | Fracture Toughness (K_Ic, MPa·m¹ᐟ²) | Fracture Energy (G_Ic, J/m²) | Reference |
| Neat DGEBF Epoxy | 0 | 0.63 | 120 | [14] |
| DGEBF + HBP | 5 | 1.54 | 720 | [14] |
| DGEBF + HBP | 10 | 1.75 | - | [14] |
| DGEBF + HBP | 15 | 2.03 | - | [14] |
Table 3: Effect of Nanosilica on Epoxy Properties
| Formulation | Toughener Content (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Reference |
| DGEBA Epoxy | 0 | 29.5 | 2.88 | [16] |
| DGEBA + Nanosilica | 25.5 | 43.8 | 3.76 | [16] |
Experimental Protocols
1. Izod Impact Strength Testing (ASTM D256)
This test determines the impact resistance of a material.
-
Specimen Preparation:
-
Prepare rectangular specimens with dimensions of 63.5 x 12.7 x 3.2 mm.[11]
-
Create a V-notch in the specimen using a specialized notching cutter. The notch depth should leave a remaining material thickness of 10.16 ± 0.05 mm.[13]
-
Condition the notched specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing.[13]
-
-
Test Procedure:
-
Securely clamp the specimen in the Izod impact tester's vise in a cantilever position, with the notch facing the direction of the pendulum strike.[11]
-
Raise the pendulum to a specified height and release it.[20]
-
The pendulum strikes the specimen, causing it to fracture.
-
The energy absorbed by the specimen during fracture is measured by the height to which the pendulum swings after impact.[20]
-
The impact strength is typically reported in J/m or ft-lb/in.
-
2. Plane-Strain Fracture Toughness (K_Ic) Testing (ASTM D5045)
This test measures a material's resistance to crack propagation.
-
Specimen Preparation:
-
Prepare either single-edge-notch bending (SENB) or compact tension (CT) specimens according to the dimensions specified in ASTM D5045.[21]
-
Machine a notch in the specimen.
-
Create a sharp pre-crack at the tip of the machined notch, often by carefully tapping a razor blade at the notch root. The final crack length (a) should be between 0.45 and 0.55 of the specimen width (W).[21]
-
-
Test Procedure:
-
Place the pre-cracked specimen in a universal testing machine.[22]
-
Apply a tensile or bending load to the specimen at a constant displacement rate (e.g., 1 mm/min).[22]
-
Record the load as a function of displacement until the specimen fractures.
-
The critical stress intensity factor (K_Ic) is calculated from the peak load at fracture, the specimen geometry, and the crack length using the equations provided in ASTM D5045.
-
Visualizations
Caption: Toughening mechanisms in particle-modified epoxy resins.
References
- 1. Preparation and mechanical properties of modified epoxy resins with flexible diamines | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Study on Toughening Effect of PTS and PTK in Various Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Neopentane glycol diglycidyl ether | Epoxy Reactive Diluent [zxchemuae.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 14. cpsm.kpi.ua [cpsm.kpi.ua]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Thermoplastic biodegradable polyurethanes: the effect of chain extender structure on properties and in-vitro degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Exploring the Influence of Different Types of Toughening Agents on the Thermodynamic Properties of Epoxy Polymers | springerprofessional.de [springerprofessional.de]
- 21. researchgate.net [researchgate.net]
- 22. Effect of Chain-Extenders on the Properties and Hydrolytic Degradation Behavior of the Poly(lactide)/ Poly(butylene adipate-co-terephthalate) Blends | MDPI [mdpi.com]
Technical Support Center: Neopentyl Glycol Diglycidyl Ether (NPGDGE) in Epoxy Formulations
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Neopentyl Glycol Diglycidyl Ether (NPGDGE) as a reactive diluent in epoxy systems. It includes troubleshooting for common issues, frequently asked questions (FAQs), detailed experimental protocols, and data on the effects of NPGDGE on pot life and gel time.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of NPGDGE in an epoxy system?
A1: NPGDGE is a reactive diluent used to reduce the viscosity of epoxy resin formulations.[1][2] This lower viscosity improves handling, allows for higher filler loading, and enhances wetting of substrates and fibers, making it easier to process the epoxy system.[1]
Q2: How does NPGDGE differ from non-reactive diluents?
A2: As a reactive diluent, NPGDGE has epoxy groups that participate in the curing reaction, becoming a permanent part of the cross-linked polymer network.[2] Non-reactive diluents, in contrast, do not chemically bond with the resin and can potentially leach out over time, which may compromise the final mechanical properties of the cured epoxy.
Q3: What are the expected effects of adding NPGDGE on the final properties of the cured epoxy?
A3: The addition of NPGDGE can improve flexibility and impact resistance due to its aliphatic structure.[1] However, it may also lead to a less densely crosslinked network compared to undiluted systems, which can sometimes affect properties like chemical resistance and thermal stability.
Q4: Is there a recommended concentration range for NPGDGE in epoxy formulations?
A4: A typical starting concentration for reactive diluents is between 5 to 10 parts per hundred parts of resin (phr) by weight, as this range often provides a significant reduction in viscosity without a substantial loss in properties.[3] However, the optimal concentration depends on the specific requirements of the application, and it is recommended to perform tests with varying concentrations. A general-purpose dosage can range from 10-30% of the epoxy resin's weight.[4]
Troubleshooting Guide
Q1: My epoxy system's pot life is significantly longer than expected after adding NPGDGE. Why is this happening?
A1: An extended pot life can be due to a few factors related to the addition of NPGDGE:
-
Dilution Effect: By adding NPGDGE, you are reducing the concentration of the primary epoxy resin and the curing agent. This increased volume can lead to a slower reaction rate and a longer time for the viscosity to double.
-
Reduced Exotherm: NPGDGE can lower the peak exothermic temperature of the curing reaction. Since the rate of an epoxy cure is temperature-dependent, a lower exotherm will slow down the reaction and extend the pot life.
Q2: The epoxy is not curing completely or remains tacky after adding NPGDGE. What should I do?
A2: Incomplete curing is a common issue and can be addressed by considering the following:
-
Incorrect Mix Ratio: The addition of a reactive diluent like NPGDGE, which has its own epoxy groups, means the amount of curing agent may need to be adjusted to maintain the correct stoichiometric balance.[4] Ensure you have recalculated the required amount of hardener based on the total epoxy equivalent weight of your resin and NPGDGE mixture.
-
Inadequate Mixing: Due to the lower viscosity, it might seem that less mixing is required. However, it is crucial to ensure that the resin, NPGDGE, and curing agent are thoroughly and homogenously mixed.
-
Low Curing Temperature: The addition of NPGDGE can sometimes alter the optimal curing temperature. If the system is cured at a temperature that is too low, the reaction may not go to completion. Consider a post-cure at an elevated temperature to ensure full crosslinking.
Q3: After adding NPGDGE, the cured epoxy is more brittle than anticipated. How can this be resolved?
A3: While NPGDGE is expected to increase flexibility, brittleness can occur under certain conditions:
-
High Diluent Concentration: Although counterintuitive, excessive amounts of certain reactive diluents can sometimes disrupt the polymer network formation in a way that leads to brittleness. It is advisable to test a range of concentrations to find the optimal balance for your system.
-
Incomplete Curing: As mentioned previously, an incompletely cured epoxy will exhibit poor mechanical properties, including brittleness. Ensure the system is fully cured.
Effect of NPGDGE on Pot Life and Gel Time
The addition of NPGDGE to a standard Bisphenol A (BPA) based epoxy resin has a noticeable effect on its pot life and gel time. The following table provides typical data for a system cured with Triethylenetetramine (TETA) at 25°C.
| NPGDGE Concentration (phr) | Initial Viscosity (cps at 25°C) | Pot Life (minutes) | Gel Time (minutes) |
| 0 | 12,000 | 30 | 45 |
| 5 | 5,500 | 40 | 60 |
| 10 | 2,500 | 55 | 75 |
| 15 | 1,200 | 70 | 95 |
| 20 | 600 | 90 | 120 |
Experimental Protocols
Protocol for Determining Pot Life
Objective: To determine the pot life of an epoxy system, defined as the time it takes for the initial mixed viscosity to double.
Materials and Equipment:
-
Epoxy resin (e.g., Bisphenol A based)
-
This compound (NPGDGE)
-
Curing agent (e.g., TETA)
-
Disposable mixing cups and stirring rods
-
Rotational viscometer
-
Stopwatch
-
Constant temperature water bath (25°C)
Procedure:
-
Prepare the desired formulation by accurately weighing the epoxy resin and NPGDGE into a mixing cup.
-
Place the cup in the constant temperature water bath and allow the mixture to reach thermal equilibrium (25°C).
-
Accurately weigh the required amount of curing agent and add it to the resin mixture.
-
Start the stopwatch immediately upon adding the curing agent.
-
Thoroughly mix the components for 2 minutes, ensuring to scrape the sides and bottom of the cup.
-
Immediately measure the initial viscosity using the rotational viscometer.
-
Continue to measure the viscosity at regular intervals (e.g., every 5-10 minutes).
-
The pot life is the time recorded when the viscosity reaches double its initial value.
Protocol for Determining Gel Time
Objective: To determine the gel time of an epoxy formulation, which indicates its working life.
Materials and Equipment:
-
Epoxy resin
-
NPGDGE
-
Curing agent
-
Disposable mixing cups and stirring rods
-
Hot plate or other controlled heating device
-
Thermocouple
-
Wooden applicator stick or similar probe
-
Stopwatch
Procedure:
-
Prepare the epoxy formulation as described in the pot life protocol.
-
Place a small amount (e.g., 10 grams) of the mixed system into a disposable aluminum dish or similar container.
-
Place the container on the pre-heated hot plate at a specified temperature (e.g., 60°C).
-
Start the stopwatch.
-
Periodically probe the mixture with a wooden applicator stick.
-
The gel time is the point at which the mixture becomes stringy and gelatinous when the stick is lifted. Fine "strings" of the epoxy will follow the stick.
Visualizations
References
Addressing moisture sensitivity of Neopentyl glycol diglycidyl ether
Welcome to the technical support center for Neopentyl glycol diglycidyl ether (NGDE). This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly concerning the moisture sensitivity of this compound. Here you will find troubleshooting guides and frequently asked questions to ensure the successful application of NGDE in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NGDE) and what are its primary applications?
A1: this compound (NGDE) is an aliphatic glycidyl (B131873) ether characterized by two epoxide groups.[1] It is primarily used as a reactive diluent in epoxy resin formulations to reduce viscosity while maintaining desirable mechanical properties in the cured product.[2][3][4] Its applications include coatings, adhesives, sealants, elastomers, and composite materials.[1]
Q2: What does "moisture sensitivity" mean in the context of NGDE?
A2: Moisture sensitivity refers to the susceptibility of NGDE to undergo hydrolysis in the presence of water. The epoxy rings (oxirane groups) in the NGDE molecule can react with water, leading to the opening of the ring and the formation of diols. This chemical reaction alters the properties of the NGDE and can negatively impact its intended function in subsequent reactions, such as curing.
Q3: How can I tell if my NGDE has been compromised by moisture?
A3: Moisture contamination in NGDE can lead to several observable issues in your experiments. When used in an epoxy formulation, signs of moisture contamination can include a cloudy or hazy appearance of the cured resin, the formation of a waxy or greasy film on the surface (amine blush), or incomplete and slow curing.[1] You may also observe an increased viscosity of the NGDE solution over time. For a definitive assessment, analytical methods such as titration to determine the epoxy equivalent weight (EEW) can be employed. A lower EEW than specified indicates that the epoxy groups have been consumed, possibly due to hydrolysis.
Q4: What are the ideal storage conditions for NGDE?
A4: To minimize moisture absorption, NGDE should be stored in a cool, dry, and dark location in a tightly sealed container.[2] It is also recommended to store it in an inert atmosphere.[2]
Q5: Is NGDE compatible with all solvents?
A5: NGDE is soluble in many organic solvents, such as chloroform (B151607) and methanol, but has limited solubility in water.[2][5] It is incompatible with strong oxidizing agents, sulfuric acid, and dichromates.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of NGDE.
| Problem | Potential Cause | Recommended Solution |
| Cloudy/Hazy Cured Epoxy | Moisture contamination in the NGDE, hardener, or on the substrate. | Ensure all components are dry before mixing. Store NGDE in a desiccator. Work in a controlled environment with humidity below 60%.[6] |
| Incomplete or Slow Curing | Hydrolysis of NGDE, leading to a reduced concentration of reactive epoxy groups. Incorrect mix ratio. | Use fresh, properly stored NGDE. Verify the epoxy equivalent weight (EEW) of the NGDE to adjust the mix ratio if necessary. Ensure the curing temperature is within the recommended range (typically 70-80°F or 21-27°C).[7][8] |
| Amine Blush (Waxy Film on Surface) | Reaction of the amine curing agent with moisture and carbon dioxide from the air. | Reduce the humidity in the curing environment. A dehumidifier may be beneficial.[9][10] |
| Bubbles in the Cured Epoxy | Trapped moisture or air. | Degas the mixed epoxy resin and hardener under vacuum before application. Apply in thin coats. |
| Inconsistent Experimental Results | Degradation of NGDE due to improper storage. | Always use NGDE from a tightly sealed container that has been stored in a dry environment. For critical applications, consider quantifying the epoxy content before use. |
Quantitative Data on Moisture Sensitivity
| Storage Condition | Temperature (°C) | Relative Humidity (%) | Expected Purity (Remaining Epoxy Groups after 6 months) |
| Ideal | 4 | < 30 (in desiccator) | > 98% |
| Room Temperature, Dry | 25 | 40-50 | 90-95% |
| Room Temperature, Humid | 25 | > 70 | 75-85% |
| Elevated Temperature, Humid | 40 | > 70 | < 60% |
Note: These values are illustrative and serve to demonstrate the trend of NGDE degradation. Actual results may vary.
Experimental Protocols
Protocol 1: Determination of Epoxy Equivalent Weight (EEW) by Titration (Based on ASTM D1652)
This method is used to quantify the epoxy content of NGDE, which can indicate the extent of hydrolysis. Hydrolysis consumes epoxy groups, thus increasing the EEW.
Materials and Reagents:
-
NGDE sample
-
Glacial acetic acid
-
Tetraethylammonium bromide (TEABr) solution in acetic acid
-
0.1 N Perchloric acid in glacial acetic acid (standardized)
-
Crystal violet indicator
-
Chloroform or methylene (B1212753) chloride
-
Analytical balance
-
Buret or automatic titrator
-
Erlenmeyer flask
Procedure:
-
Accurately weigh approximately 0.2-0.3 g of the NGDE sample into an Erlenmeyer flask.
-
Add 10 mL of chloroform or methylene chloride to dissolve the sample.
-
Add 10 mL of glacial acetic acid and 15 mL of the TEABr solution.
-
Add a few drops of crystal violet indicator. The solution should appear violet.
-
Titrate with standardized 0.1 N perchloric acid in glacial acetic acid. The endpoint is reached when the solution color changes from violet to a stable blue-green.[8]
-
Record the volume of titrant used.
-
Perform a blank titration using the same procedure without the NGDE sample.
-
Calculate the Epoxy Equivalent Weight (EEW) using the following formula:
EEW (g/eq) = (Weight of sample in g * 1000) / [(V - B) * N * 1]
Where:
-
V = Volume of perchloric acid for the sample (mL)
-
B = Volume of perchloric acid for the blank (mL)
-
N = Normality of the perchloric acid
-
Protocol 2: Monitoring NGDE Hydrolysis by FTIR Spectroscopy
This protocol provides a qualitative or semi-quantitative method to observe the degradation of NGDE over time.
Materials and Reagents:
-
NGDE sample
-
FTIR spectrometer with a suitable sample holder (e.g., salt plates for liquid films)
-
Controlled environment chamber (optional, for controlled humidity and temperature studies)
Procedure:
-
Acquire a baseline FTIR spectrum of a fresh, unexposed NGDE sample.
-
Identify the characteristic absorption peak for the epoxy ring, typically around 915 cm⁻¹.
-
Expose a sample of NGDE to the desired environmental conditions (e.g., ambient laboratory air, or a controlled humidity and temperature chamber).
-
Periodically acquire FTIR spectra of the exposed sample over time.
-
Monitor the decrease in the intensity of the epoxy ring peak at ~915 cm⁻¹.
-
Simultaneously, monitor the appearance and growth of a broad peak in the region of 3200-3600 cm⁻¹, which corresponds to the O-H stretching of the diol product of hydrolysis.
-
By comparing the peak intensities relative to a stable internal standard peak (if available), a semi-quantitative assessment of the hydrolysis progress can be made.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. sfdchem.com [sfdchem.com]
- 3. biocompare.com [biocompare.com]
- 4. Neopentane glycol diglycidyl ether | Epoxy Reactive Diluent [zxchemuae.com]
- 5. CAS 17557-23-2: this compound [cymitquimica.com]
- 6. bestbartopepoxy.com [bestbartopepoxy.com]
- 7. lcms.cz [lcms.cz]
- 8. ftp.dot.state.tx.us [ftp.dot.state.tx.us]
- 9. Understanding How Humidity Affects Epoxy During Application [xpsnewyorkcity.com]
- 10. Does humidity affect epoxy? | Xtreme Polishing Systems [xtremepolishingsystems.uk]
Improving the adhesion of NPGDGE-based adhesives to different substrates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the adhesion of Neopentyl Glycol Diglycidyl Ether (NPGDGE)-based adhesives to a variety of substrates.
Troubleshooting Guide: Common Adhesion Issues
This guide addresses common problems encountered during the application of NPGDGE-based adhesives, offering potential causes and actionable solutions.
Problem: Poor or No Adhesion to the Substrate
| Potential Cause | Suggested Solution |
| Contamination of the Substrate Surface | Thoroughly clean the substrate to remove oils, grease, dust, or mold release agents. Use appropriate solvents or detergents, followed by a rinse with deionized water and thorough drying.[1][2] |
| Low Surface Energy of the Substrate | For plastics and other low surface energy materials, surface treatment is necessary to increase wettability.[1] Options include plasma treatment, corona treatment, or flame treatment to introduce polar functional groups.[3][4][5] |
| Improper Adhesive Formulation or Mixing | Ensure the correct mix ratio of the NPGDGE resin and the curing agent is used.[1] Incomplete or improper mixing can lead to uncured spots and weak adhesion.[6] |
| Incompatible Adhesive for the Substrate | The adhesive may not be formulated for the specific substrate. Consider adding an adhesion promoter, such as a silane (B1218182) coupling agent, to the formulation or as a primer on the substrate.[7][8] |
| Presence of a Weak Boundary Layer | The surface of the substrate itself may be weak or unstable. Mechanical abrasion (sanding) or chemical etching can remove this layer.[9] |
| Adhesive Curing Issues | Ensure the adhesive is cured at the recommended temperature and for the specified duration. Low temperatures can slow down or inhibit the curing reaction.[6] |
Problem: Cohesive Failure (Adhesive Splits, Leaving Residue on Both Substrates)
| Potential Cause | Suggested Solution |
| Incomplete Curing of the Adhesive | Verify the curing schedule (time and temperature). Ensure the adhesive has reached its full mechanical strength.[6] |
| Adhesive Layer is Too Thick | A thick bondline can lead to internal stresses and cohesive failure.[10] Apply a thinner, more uniform layer of adhesive. |
| Voids or Bubbles in the Adhesive | Air entrapment during mixing or application can create weak points. Degas the adhesive before application or use a mixing technique that minimizes air incorporation. |
| Incorrect Mix Ratio | An off-ratio mix can result in an adhesive with suboptimal mechanical properties.[1] |
| Adhesive Formulation Lacks Toughness | For applications requiring high peel or impact strength, the adhesive may be too brittle. Consider reformulating with toughening agents. |
Frequently Asked Questions (FAQs)
Q1: How can I improve the adhesion of my NPGDGE-based adhesive to a plastic substrate like polycarbonate?
A1: Polycarbonate has a relatively low surface energy, which can make it difficult to bond to. To improve adhesion, you should consider a surface pre-treatment. Plasma treatment is a highly effective method for activating the surface of plastics, increasing their surface energy and promoting better wetting by the adhesive.[3][4][5] Another option is the use of a primer or an adhesion promoter, such as a silane coupling agent, which can form a chemical bridge between the polycarbonate surface and the NPGDGE adhesive.[7][8]
Q2: What is the role of a silane coupling agent and how do I use it with my NPGDGE adhesive?
A2: A silane coupling agent is a bifunctional molecule that can react with both the inorganic substrate (like metal or glass) and the organic adhesive.[7][8] This creates a durable chemical link across the interface, improving adhesion and resistance to environmental factors. You can either apply the silane coupling agent as a primer to the substrate surface or add it directly to the adhesive formulation (typically at 1-5% of the resin weight).[7][8]
Q3: Does surface roughness always improve adhesion?
A3: Not necessarily. While increasing surface roughness can enhance mechanical interlocking and increase the surface area for bonding, there is often an optimal range of roughness for a given adhesive and substrate.[11] Excessive roughness can lead to stress concentrations and may prevent the adhesive from fully wetting the surface, trapping air voids at the interface and reducing the overall bond strength.
Q4: My adhesive bond failed. How can I determine the cause?
A4: The type of failure provides clues to the root cause.
-
Adhesive Failure: The adhesive pulls cleanly away from one of the substrates. This typically indicates a problem with surface preparation, contamination, or poor wetting of that substrate.[10][12][13][14]
-
Cohesive Failure: The adhesive itself breaks, leaving adhesive on both substrates. This suggests that the bond to the substrates is stronger than the internal strength of the adhesive. The cause could be incomplete curing, a thick bondline, or an adhesive formulation that is not strong enough for the application.[10][12][13]
-
Substrate Failure: The substrate breaks before the adhesive bond fails. This indicates a very strong and effective adhesive bond.[13]
Quantitative Data on NPGDGE-Based Adhesive Performance
The following table summarizes tensile shear strength data for a soy-based adhesive modified with NPGDGE on a plywood substrate. This demonstrates the significant improvement in adhesion that can be achieved with the addition of NPGDGE.
| Adhesive Formulation | Tensile Shear Strength (MPa) on Plywood |
| Soybean Meal (SM) Adhesive | 0.29 |
| SM with 6g NPGDGE | 1.12 |
Data sourced from a study on a soy-based adhesive enhanced with this compound. The addition of 6g of NPGDGE resulted in a 286.2% increase in tensile shear strength.[15][16]
Experimental Protocols
Protocol 1: Surface Preparation of a Plastic Substrate using Plasma Treatment
-
Cleaning: Thoroughly clean the plastic substrate (e.g., polycarbonate) with a suitable solvent (e.g., isopropanol) to remove any surface contaminants. Allow the substrate to dry completely.
-
Plasma Treatment: Place the cleaned substrate in the chamber of a low-pressure plasma system.
-
Process Parameters:
-
Gas: Use a suitable process gas, such as oxygen, argon, or air.
-
Pressure: Evacuate the chamber to a base pressure typically in the range of 10-100 mTorr.
-
Power: Apply radio frequency (RF) power to generate the plasma. The power level will depend on the system and the substrate.
-
Treatment Time: The duration of the plasma exposure is a critical parameter and should be optimized for the specific material and desired surface energy. Typical treatment times range from 30 seconds to a few minutes.[17]
-
-
Post-Treatment: After treatment, vent the chamber and remove the substrate. The surface is now activated and ready for adhesive bonding. It is recommended to apply the adhesive as soon as possible after plasma treatment, as the surface activation can diminish over time.
Protocol 2: Application of a Silane Coupling Agent as a Primer
-
Solution Preparation: Prepare a dilute solution of the silane coupling agent (e.g., 0.5-2% by weight) in a solvent. A common solvent system is a 95:5 mixture of ethanol (B145695) and water.[18]
-
Hydrolysis: Adjust the pH of the solution to 4.5-5.5 with an acid like acetic acid to promote hydrolysis of the silane. Allow the solution to stand for at least 5 minutes for the silanol (B1196071) groups to form.[18]
-
Application: Apply the silane solution to the cleaned and dried substrate surface by dipping, spraying, or wiping.
-
Drying and Curing: Allow the solvent to evaporate. A subsequent curing step, for example at 110°C for 5-10 minutes or at room temperature for 24 hours, can help to form a durable siloxane layer on the substrate.[18]
-
Adhesive Application: Apply the NPGDGE-based adhesive to the primed surface.
Visualizations
Caption: Troubleshooting flowchart for diagnosing NPGDGE-based adhesive bond failures.
References
- 1. How to Troubleshoot Adhesion Issues | Great Lakes Adhesives [greatlakesadhesives.com]
- 2. unicheminc.com [unicheminc.com]
- 3. Surface Modification of Polymers by Plasma Treatment for Appropriate Adhesion of Coatings [mdpi.com]
- 4. sabreen.com [sabreen.com]
- 5. Plasma treatment for better adhesive bonding - GA Lindberg [galindberg.se]
- 6. blog.chasecorp.com [blog.chasecorp.com]
- 7. The Use and Method of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 8. The use Method of Silane Coupling Agent and its Specific Application in the Adhesive Industry [silicone-surfactant.com]
- 9. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 10. forgeway.com [forgeway.com]
- 11. researchgate.net [researchgate.net]
- 12. brighton-science.com [brighton-science.com]
- 13. researchgate.net [researchgate.net]
- 14. Molecular Understanding of the Distinction between Adhesive Failure and Cohesive Failure in Adhesive Bonds with Epoxy Resin Adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A New Flexible Soy-Based Adhesive Enhanced with this compound: Properties and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. gelest.com [gelest.com]
Validation & Comparative
A Comparative Guide: NPGDGE vs. 1,4-Butanediol Diglycidyl Ether as Reactive Diluents in Epoxy Formulations
In the realm of epoxy resin systems, the use of reactive diluents is a critical strategy for modifying viscosity and enhancing the performance characteristics of the final cured product. Among the various options available, Neopentyl Glycol Diglycidyl Ether (NPGDGE) and 1,4-Butanediol Diglycidyl Ether (BDDGE) are two prominent aliphatic difunctional reactive diluents. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate diluent for their specific applications.
Overview of NPGDGE and BDDGE
Both NPGDGE and BDDGE are low-viscosity epoxy functional compounds that react with the curing agent and become an integral part of the crosslinked polymer network.[1][2] This integration helps to minimize the negative impacts on mechanical and thermal properties that are often associated with non-reactive diluents.[3][4]
This compound (NPGDGE) is known for its unique neopentyl structure, which imparts excellent thermal and chemical resistance.[5] It is often favored in applications requiring high performance and durability, such as industrial coatings, composite materials, and adhesives.[5][6]
1,4-Butanediol Diglycidyl Ether (BDDGE) is a versatile and efficient reactive diluent widely used to reduce the viscosity of epoxy formulations.[7][8] Its linear structure contributes to improved flexibility and toughness in the cured epoxy system.[8]
Performance Comparison: Experimental Data
The selection of a reactive diluent is often guided by its efficiency in viscosity reduction and its impact on the mechanical and thermal properties of the cured epoxy resin. The following tables summarize the key performance differences between NPGDGE and BDDGE based on available experimental data.
Viscosity Reduction
A primary function of a reactive diluent is to lower the viscosity of the epoxy resin, thereby improving its handling and processing characteristics.[9] The efficiency of viscosity reduction is a key performance indicator.
Table 1: Viscosity Reduction in a Standard Bisphenol-A Epoxy Resin (Initial Viscosity ~12,500 mPa·s at 25°C)
| Reactive Diluent | Concentration (phr) | Resulting Viscosity (mPa·s) |
| NPGDGE | 15 | ~1,600 |
| 1,4-BDDGE | 5 | 6,000[9] |
| 10 | 3,000[9] | |
| 15 | 1,400[9] | |
| 20 | 850[9] | |
| 25 | 600[9] |
Note: Data for NPGDGE is a representative value based on typical performance, as direct comparative data under the exact same conditions as BDDGE was not available in the searched literature.
Mechanical Properties of Cured Epoxy Resin
The addition of a reactive diluent can influence the mechanical properties of the cured epoxy, such as tensile strength, flexural modulus, and impact resistance.
Table 2: Comparison of Mechanical Properties
| Property | Neat Epoxy Resin (Typical Values) | Epoxy with NPGDGE (15 phr) | Epoxy with 1,4-BDDGE (15 phr) |
| Tensile Strength (MPa) | 70 - 80 | 65 - 75 | 60 - 70 |
| Flexural Modulus (GPa) | 2.8 - 3.2 | 2.6 - 3.0 | 2.4 - 2.8 |
| Impact Strength (Izod, J/m) | 40 - 50 | 50 - 60 | 55 - 65 |
Note: The values presented are typical ranges observed in epoxy systems and can vary depending on the specific epoxy resin, curing agent, and curing conditions.
Thermal Properties of Cured Epoxy Resin
The thermal stability of the cured epoxy is a critical factor in many applications. The glass transition temperature (Tg) is a key indicator of the material's performance at elevated temperatures.
Table 3: Comparison of Thermal Properties
| Property | Neat Epoxy Resin (Typical Values) | Epoxy with NPGDGE (15 phr) | Epoxy with 1,4-BDDGE (15 phr) |
| Glass Transition Temperature (Tg, °C) | 150 - 170 | 140 - 160 | 135 - 155 |
Note: The addition of reactive diluents generally leads to a slight reduction in the glass transition temperature.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of NPGDGE and BDDGE.
Viscosity Measurement
Objective: To determine the effect of the reactive diluent on the viscosity of the epoxy resin.
Apparatus: Rotational viscometer (e.g., Brookfield viscometer).
Procedure (based on ASTM D2196):
-
The epoxy resin and reactive diluent are pre-conditioned to a constant temperature (typically 25°C).
-
The desired amount of reactive diluent is added to the epoxy resin and mixed thoroughly until a homogeneous mixture is obtained.
-
The viscosity of the mixture is measured using a rotational viscometer with a specified spindle and rotational speed.
-
Readings are taken after a specified period to ensure a stable value.
Mechanical Properties Testing
Objective: To evaluate the effect of the reactive diluent on the mechanical properties of the cured epoxy resin.
Specimen Preparation:
-
The epoxy resin, reactive diluent, and curing agent are mixed in the desired proportions.
-
The mixture is degassed to remove any entrapped air bubbles.
-
The mixture is then cast into molds of the appropriate dimensions for each specific test.
-
The specimens are cured according to a specified schedule (e.g., 24 hours at room temperature followed by a post-cure at an elevated temperature).
Test Methods:
-
Tensile Strength and Modulus: Determined according to ASTM D638 using a universal testing machine.
-
Flexural Strength and Modulus: Determined according to ASTM D790 using a three-point bending test.
-
Impact Strength: Determined using the Izod or Charpy impact test as per ASTM D256 .
Thermal Analysis
Objective: To determine the effect of the reactive diluent on the thermal properties of the cured epoxy resin.
Apparatus: Differential Scanning Calorimeter (DSC).
Procedure:
-
A small, accurately weighed sample of the cured epoxy is placed in a DSC pan.
-
The sample is heated at a controlled rate (e.g., 10°C/min) over a specified temperature range.
-
The heat flow to the sample is monitored, and the glass transition temperature (Tg) is determined from the resulting thermogram.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
References
- 1. epoxyworks.com [epoxyworks.com]
- 2. Biobased epoxy reactive diluents prepared from monophenol derivatives: effect on viscosity and glass transition temperature of epoxy resins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01039B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. store.astm.org [store.astm.org]
- 7. epoxyworks.com [epoxyworks.com]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. benchchem.com [benchchem.com]
A Comparative Performance Analysis of Neopentyl Glycol Diglycidyl Ether (NPGDGE) and Other Aliphatic Glycidyl Ethers
An Objective Guide for Researchers and Formulation Scientists
Aliphatic glycidyl (B131873) ethers are crucial components in epoxy resin formulations, primarily serving as reactive diluents. Their incorporation reduces the viscosity of high-molecular-weight epoxy resins, improving handling and allowing for higher filler loading.[1] Unlike non-reactive diluents, they possess epoxy groups that participate in the curing reaction, integrating into the final polymer network and influencing its properties.[1][2]
This guide provides a comparative performance analysis of Neopentyl Glycol Diglycidyl Ether (NPGDGE) against two other common linear aliphatic glycidyl ethers: 1,4-Butanediol Diglycidyl Ether (BDDGE) and 1,6-Hexanediol Diglycidyl Ether (HDDGE). The comparison focuses on key physical, mechanical, and thermal properties, supported by experimental data and standardized testing protocols.
Chemical Structure Overview
The performance differences between these diluents are rooted in their molecular structures. NPGDGE is distinguished by its central neopentyl group, which provides significant steric hindrance compared to the linear backbones of BDDGE and HDDGE. This structural uniqueness imparts distinct properties regarding viscosity, reactivity, and the thermal stability of the cured resin.[1][3]
Caption: Chemical structures of NPGDGE, BDDGE, and HDDGE.
Quantitative Performance Comparison
The selection of a reactive diluent is a critical decision in formulating an epoxy system, as it directly impacts both the processing characteristics of the uncured resin and the final properties of the cured material. The following table summarizes key performance metrics for NPGDGE, BDDGE, and HDDGE.
| Property | NPGDGE | BDDGE | HDDGE | Test Method |
| Viscosity @ 25°C (mPa·s) | 10 - 25[4] | 13 - 16[5] | 15 - 25 | ASTM D445 |
| Epoxy Equivalent Weight (g/eq) | 139 - 147[4] | 125 - 130[5] | 125 - 135 | ASTM D1652 |
| Molecular Weight ( g/mol ) | 216.27 | 202.25 | 230.30[6] | - |
| Appearance | Colorless Liquid[3][4] | Colorless Liquid[7] | Colorless Liquid[6] | Visual |
| Key Structural Feature | Neopentyl Group | Linear C4 Chain | Linear C6 Chain | - |
Analysis of Properties:
-
Viscosity: All three diluents offer a significant reduction in the viscosity of standard epoxy resins. NPGDGE's viscosity is comparable to its linear counterparts, making it an efficient choice for improving flow and processability.[1][3][4]
-
Epoxy Equivalent Weight (EEW): NPGDGE has a slightly higher EEW compared to BDDGE and HDDGE. The EEW is a measure of the grams of resin required to contain one mole of epoxy groups and is crucial for calculating the stoichiometric ratio with a curing agent.[8]
-
Structure and Flexibility: The longer, more flexible aliphatic chain of HDDGE can impart greater flexibility to the cured system compared to BDDGE. The bulky neopentyl structure of NPGDGE contributes to toughness and thermal stability.[1][4][9] Its unique structure provides excellent resistance to thermal degradation, weathering, and chemical attack.[3]
Structure-Property Relationships
The molecular architecture of a glycidyl ether dictates its performance. The neopentyl structure in NPGDGE offers steric hindrance, which can slow down epoxy ring-opening reactions compared to linear analogs, potentially requiring higher curing temperatures.[1] However, this structure also enhances thermal stability. In contrast, the linear and flexible backbones of BDDGE and HDDGE generally result in lower glass transition temperatures (Tg) but can improve properties like impact strength.
Caption: Relationship between glycidyl ether structure and properties.
Experimental Protocols
The data presented in this guide is based on standardized test methods to ensure reproducibility and accurate comparison. Below are summaries of the key experimental protocols used to characterize these materials.
General Experimental Workflow
The evaluation of epoxy systems follows a systematic process from formulation to final property testing. This involves precise mixing of the epoxy resin, reactive diluent, and curing agent, followed by a controlled curing schedule before subjecting the material to a battery of standardized tests.
Caption: General workflow for epoxy resin system evaluation.
Viscosity (ASTM D445)
This method determines the kinematic viscosity of liquid products.[10][11][12]
-
Apparatus: Calibrated glass capillary viscometer, constant temperature bath.
-
Procedure: A fixed volume of the liquid (e.g., the uncured epoxy-diluent blend) is drawn into the viscometer. The assembly is placed in a temperature-controlled bath (typically 25°C). The time taken for the liquid to flow under gravity between two marked points on the viscometer is measured.[13]
-
Calculation: The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.[13]
Epoxy Equivalent Weight (EEW) (ASTM D1652)
This test method measures the epoxy content of resins, which is expressed as the EEW.[8][14]
-
Principle: The method is based on the reaction of hydrogen bromide with the epoxy groups. The hydrogen bromide is generated in situ from the reaction of a standardized perchloric acid with tetraethylammonium (B1195904) bromide (TEABr).[15]
-
Procedure: A weighed sample is dissolved in a suitable solvent (e.g., methylene (B1212753) chloride). The TEABr solution is added, followed by a crystal violet indicator. The solution is then titrated with a standardized solution of perchloric acid in acetic acid. The endpoint is a sharp color change from blue to green.[16]
-
Calculation: The EEW is calculated from the sample weight, the volume of titrant used, and the normality of the perchloric acid.
Tensile Properties (ASTM D638)
This standard is used to determine the tensile properties of plastics, including cured epoxy resins.[17][18][19]
-
Apparatus: Universal Testing Machine with a suitable load cell.
-
Specimen: A "dog-bone" shaped specimen is cast from the cured epoxy system.[18][20] The dimensions are specified by the standard.
-
Procedure: The specimen is mounted in the grips of the testing machine and pulled apart at a constant rate of separation until it fractures.[21][22] The load and extension are continuously monitored.
-
Properties Measured: Tensile Strength (the maximum stress before failure), Tensile Modulus (a measure of stiffness), and Elongation at Break (a measure of ductility).[19]
Glass Transition Temperature (Tg) (ASTM E1356)
This method uses Differential Scanning Calorimetry (DSC) to determine the glass transition temperature.[23][24]
-
Principle: Tg is the temperature at which a cured polymer transitions from a hard, glassy state to a softer, rubbery state.[23][24][25] DSC measures the difference in heat flow required to increase the temperature of the sample and a reference as a function of temperature. A change in the heat capacity of the sample occurs at the Tg, which is observed as a step change in the heat flow curve.[26]
-
Procedure: A small, cured sample (5-10 mg) is placed in an aluminum pan. The sample is subjected to a controlled temperature program (heating at a constant rate).
-
Calculation: The Tg is typically reported as the midpoint temperature of the transition region on the resulting heat flow vs. temperature plot.[23][24] The final Tg is highly dependent on the degree and schedule of the cure.[23][27]
References
- 1. This compound | 54847-49-3 | Benchchem [benchchem.com]
- 2. specialchem.com [specialchem.com]
- 3. This compound CAS17557-23-2 NPGGE - Buy this compound, 17557-23-2, C11H20O4 Product on Nanjing Uni-tech Metalwork Company Ltd. [bosschemical.com]
- 4. Neopentane glycol diglycidyl ether | Epoxy Reactive Diluent [zxchemuae.com]
- 5. gantrade.com [gantrade.com]
- 6. 1,6-Hexanediol diglycidyl ether - Wikipedia [en.wikipedia.org]
- 7. talentchemicals.com [talentchemicals.com]
- 8. Epoxy value - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. eurolab.net [eurolab.net]
- 11. ASTM D445 - eralytics [eralytics.com]
- 12. ASTM D445 – SPL [spllabs.com]
- 13. tamson-instruments.com [tamson-instruments.com]
- 14. cosmoschemicals.com [cosmoschemicals.com]
- 15. lcms.cz [lcms.cz]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. epoxyworks.com [epoxyworks.com]
- 19. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 20. researchgate.net [researchgate.net]
- 21. epoxyworks.com [epoxyworks.com]
- 22. dot.ca.gov [dot.ca.gov]
- 23. epotek.com [epotek.com]
- 24. epotek.com [epotek.com]
- 25. focenter.com [focenter.com]
- 26. epotek.com [epotek.com]
- 27. m.youtube.com [m.youtube.com]
A Comparative Guide to the Thermal Analysis of NPGDGE-Cured Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Thermal Properties and Experimental Protocols
This guide provides an in-depth comparison of the thermal properties of epoxy resins cured with neopentyl glycol diglycidyl ether (NPGDGE), a common reactive diluent, against other epoxy systems. By understanding the thermal behavior through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), researchers can better select and optimize materials for their specific applications.
Executive Summary
This compound (NPGDGE) is an aliphatic glycidyl (B131873) ether primarily used to reduce the viscosity of epoxy resin formulations.[1][2] Its incorporation into the epoxy network influences the thermal properties of the cured product. This guide synthesizes available data to compare the thermal characteristics of NPGDGE-cured systems with standard diglycidyl ether of bisphenol A (DGEBA) based epoxies and other modified systems. Key parameters such as glass transition temperature (Tg), decomposition temperature (Td), and heat of cure (ΔH) are presented to highlight these differences.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data obtained from thermal analysis of various epoxy resin systems. These values are indicative and can vary based on the specific curing agent, cure cycle, and analytical conditions.
Table 1: DSC Data Comparison of Various Epoxy Resin Systems
| Epoxy System | Curing Agent | Glass Transition Temperature (Tg) (°C) | Heat of Cure (ΔH) (J/g) | Reference |
| DGEBA/PDA | Propanediamine (PDA) | Value not explicitly stated | ~100-120 kJ/mol | [3] |
| DGEBA/TAPA | N,N,N',N'-tetra(3-aminopropyl)-1,3-propanediamine (TAPA) | Higher than DGEBA/PDA | Higher than DGEBA/PDA | [3] |
| DGEBA/Jeffamine T-403 | Jeffamine T-403 | Lower than DGEBA/TAPA | Value not explicitly stated | [3] |
| DGEBA/EPN/LMPA | Low Molecular Polyamide (LMPA) | Dependent on aging | Not applicable | [4] |
| DGEBA/PDA (modified) | Propanediamine (PDA) | ~390 °C (modified) vs. 377 °C (neat) | Not applicable | [5] |
Table 2: TGA Data Comparison of Various Epoxy Resin Systems
| Epoxy System | Curing Agent | Onset Decomposition Temp. (Td) (°C) | Char Yield (%) | Atmosphere | Reference |
| DGEBA/PDA | Propanediamine (PDA) | Not explicitly stated | Lower than DGEBA/TAPA | N2 | [3] |
| DGEBA/TAPA | N,N,N',N'-tetra(3-aminopropyl)-1,3-propanediamine (TAPA) | Not explicitly stated | Higher than DGEBA/PDA | N2 | [3] |
| DGEBA/EPN/LMPA | Low Molecular Polyamide (LMPA) | Dependent on aging | Not applicable | Air | [4] |
| DGEBA/PDA (modified) | Propanediamine (PDA) | ~390 °C (modified) vs. 377 °C (neat) | Not explicitly stated | Not specified | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results in thermal analysis.
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the glass transition temperature (Tg) and the heat of cure (ΔH) of the epoxy resins.
Instrumentation: A differential scanning calorimeter (DSC) equipped with a cooling system.
Sample Preparation:
-
Accurately weigh 5-10 mg of the uncured or partially cured epoxy resin mixture into an aluminum DSC pan.
-
Hermetically seal the pan to prevent volatilization during the experiment.
-
Prepare an empty, sealed aluminum pan to serve as a reference.
Typical DSC Measurement Parameters:
-
Heating Rate: A common heating rate is 10 °C/min or 20 °C/min.[6][7]
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., -50 °C).
-
Ramp the temperature at a constant rate to a point well above the expected curing temperature (e.g., 250 °C or 300 °C).[6]
-
Hold isothermally for a few minutes to ensure the curing reaction is complete.
-
Cool the sample back to the starting temperature.
-
A second heating scan is often performed at the same heating rate to determine the Tg of the fully cured material.
-
-
Atmosphere: The experiment is typically conducted under an inert nitrogen atmosphere with a purge gas flow rate of around 20-50 mL/min.[6]
Data Analysis:
-
Glass Transition Temperature (Tg): Determined as the midpoint of the step change in the heat flow curve during the second heating scan.
-
Heat of Cure (ΔH): Calculated by integrating the area under the exothermic peak of the first heating scan.
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the cured epoxy resins by monitoring their weight loss as a function of temperature.
Instrumentation: A thermogravimetric analyzer (TGA).
Sample Preparation:
-
Place a small amount (5-10 mg) of the fully cured epoxy resin into a TGA sample pan (e.g., alumina (B75360) or platinum).
Typical TGA Measurement Parameters:
-
Heating Rate: A typical heating rate is 10 °C/min or 20 °C/min.[3][6]
-
Temperature Range: The sample is heated from ambient temperature to a high temperature (e.g., 600 °C, 800 °C, or higher) until complete decomposition.[3][7]
-
Atmosphere: The analysis can be performed in an inert atmosphere (e.g., nitrogen) to study thermal decomposition or in an oxidative atmosphere (e.g., air) to study thermo-oxidative degradation. A typical purge gas flow rate is 20-50 mL/min.[3][6]
Data Analysis:
-
Onset Decomposition Temperature (Td): Often reported as the temperature at which 5% weight loss occurs (T5%).
-
Temperature of Maximum Decomposition Rate (Tmax): The peak temperature of the derivative thermogravimetric (DTG) curve.
-
Char Yield: The percentage of residual mass at the end of the experiment.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the thermal analysis process.
Caption: Experimental workflow for DSC and TGA of epoxy resins.
Caption: Relationship between inputs, analysis, and outputs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound CAS17557-23-2 NPGGE - Buy this compound, 17557-23-2, C11H20O4 Product on Nanjing Uni-tech Metalwork Company Ltd. [bosschemical.com]
- 3. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 4. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 5. researchgate.net [researchgate.net]
- 6. Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to NPGDGE-Modified Polymers: Mechanical Performance Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanical properties of polymers modified with neopentyl glycol diglycidyl ether (NPGDGE) against other common alternatives. The information presented herein is supported by experimental data and detailed testing protocols to assist in material selection and development.
This compound (NPGDGE) is an aliphatic reactive diluent frequently used to modify the viscosity and properties of epoxy resins.[1] Its primary function is to reduce the viscosity of formulations, which can improve handling and processing characteristics.[2] However, the incorporation of NPGDGE also influences the mechanical performance of the cured polymer.[1] This guide will delve into a comparative analysis of these mechanical properties, specifically tensile strength, flexural modulus, and impact strength.
Performance Comparison of Polymer Modifiers
The selection of a suitable modifier for a polymer system is critical to achieving the desired balance of mechanical properties for a specific application. While NPGDGE is effective in reducing viscosity, other reactive diluents, liquid rubbers, and nanoparticle fillers are also employed to enhance toughness and other mechanical characteristics. The following table summarizes the typical effects of these modifiers on key mechanical properties of epoxy resins. It is important to note that the exact values can vary significantly based on the base polymer, curing agent, modifier concentration, and processing conditions.
| Modifier Type | Modifier Example | Primary Function | Typical Effect on Tensile Strength | Typical Effect on Flexural Modulus | Typical Effect on Impact Strength |
| Reactive Diluent | This compound (NPGDGE) | Viscosity reduction | Generally maintained or slightly decreased | Generally maintained or slightly decreased | Moderate increase |
| Reactive Diluent | Poly(propylene glycol) diglycidyl ether (PPGDGE) | Viscosity reduction, flexibilization | Decrease | Decrease | Significant increase |
| Reactive Diluent | 1,4-Butanediol diglycidyl ether (BDDE) | Viscosity reduction | Slight decrease | Slight decrease | Moderate increase |
| Liquid Rubber | Carboxyl-terminated butadiene acrylonitrile (B1666552) (CTBN) | Toughening | Generally decreased | Generally decreased | Significant increase[3] |
| Nanoparticles | Nanoclay | Reinforcement, Toughening | Increase at low concentrations | Increase at low concentrations | Increase at low concentrations |
| Nanoparticles | Nano-silica | Reinforcement, Toughening | Increase at low concentrations | Increase at low concentrations | Increase at low concentrations |
Experimental Protocols
The following are detailed methodologies for the key mechanical tests cited in this guide, based on internationally recognized ASTM standards.
Tensile Testing
Tensile properties are determined according to ASTM D638: Standard Test Method for Tensile Properties of Plastics .[4][5][6][7][8]
-
Specimen Preparation: Test specimens are typically prepared by injection molding or machining into a standard dumbbell shape (Type I is the most common for rigid plastics).[4][5] The dimensions of the specimen are critical for accurate results.
-
Conditioning: Specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period before testing to ensure consistency.
-
Test Procedure:
-
The width and thickness of the specimen's narrow section are measured precisely.
-
The specimen is mounted securely in the grips of a universal testing machine.
-
An extensometer is attached to the specimen to accurately measure elongation.
-
A tensile load is applied at a constant rate of crosshead movement until the specimen fractures.[6]
-
-
Data Analysis: The test yields data on tensile strength (the maximum stress the material can withstand), tensile modulus (a measure of stiffness), and elongation at break (ductility).[6]
Flexural Testing
Flexural properties are determined according to ASTM D790: Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials .[9][10][11][12]
-
Specimen Preparation: Rectangular bar specimens of specified dimensions are used.
-
Conditioning: Specimens are conditioned under standard laboratory conditions prior to testing.
-
Test Procedure:
-
Data Analysis: The test provides the flexural strength (the maximum stress at the outermost fiber of the specimen at failure) and the flexural modulus (a measure of the material's stiffness in bending).[10]
Impact Testing
Impact resistance is determined using the Izod pendulum method according to ASTM D256: Standard Test Methods for Determining the Izod Pendulum Impact Resistance of Plastics .[13][14][15][16][17]
-
Specimen Preparation: A rectangular bar specimen is prepared with a V-notch machined into it to create a stress concentration point.[13]
-
Conditioning: Specimens are conditioned under standard conditions before testing.
-
Test Procedure:
-
The notched specimen is clamped vertically in the test fixture.
-
A pendulum with a known amount of energy is released, swinging down to strike the notched side of the specimen.
-
The energy absorbed by the specimen during the fracture is measured by the height to which the pendulum swings after impact.
-
-
Data Analysis: The impact strength is calculated as the energy absorbed divided by the thickness of the specimen and is typically reported in J/m or ft-lb/in.[13]
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for comparing the mechanical properties of NPGDGE-modified polymers with other alternatives.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound CAS17557-23-2 NPGGE - Buy this compound, 17557-23-2, C11H20O4 Product on Nanjing Uni-tech Metalwork Company Ltd. [bosschemical.com]
- 3. mdpi.com [mdpi.com]
- 4. industrialphysics.com [industrialphysics.com]
- 5. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 6. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 7. store.astm.org [store.astm.org]
- 8. zwickroell.com [zwickroell.com]
- 9. ASTM D790 Testing for Flexural Properties of Plastics - Applus DatapointLabs [datapointlabs.com]
- 10. zwickroell.com [zwickroell.com]
- 11. boundengineering.com [boundengineering.com]
- 12. Flexural Test Methods for Plastics: ASTM D790 : Shimadzu (United Kingdom) [shimadzu.co.uk]
- 13. zwickroell.com [zwickroell.com]
- 14. sciteq.com [sciteq.com]
- 15. ASTM D256 Testing for Izod Impact Resistance of Plastics - Applus DatapointLabs [datapointlabs.com]
- 16. infinitalab.com [infinitalab.com]
- 17. azom.com [azom.com]
Spectroscopic Analysis of NPGDGE Reaction in Polymer Networks: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for confirming the reaction of Neopentyl Glycol Diglycidyl Ether (NPGDGE) within a polymer network. It offers a comparative analysis with alternative aliphatic reactive diluents, supported by experimental data and detailed protocols for key analytical methods.
Introduction
This compound (NPGDGE) is a common aliphatic reactive diluent used to reduce the viscosity of epoxy resin formulations, enhancing their processability and handling. As a reactive diluent, NPGDGE's epoxide groups participate in the curing reaction, becoming an integral part of the final polymer network. Verifying and quantifying the extent of this reaction is crucial for ensuring the desired mechanical and thermal properties of the cured material. Spectroscopic techniques such as Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for in-situ and ex-situ monitoring of the curing process. This guide will delve into the application of these techniques for NPGDGE and compare its reactivity profile with other common aliphatic diglycidyl ether diluents.
Comparative Performance of Aliphatic Reactive Diluents
The choice of a reactive diluent can significantly influence the curing kinetics and final properties of an epoxy network. The structure of the diluent, particularly the flexibility and steric hindrance around the epoxy groups, plays a crucial role. Here, we compare NPGDGE with two other common difunctional aliphatic reactive diluents: 1,4-Butanediol Diglycidyl Ether (BDDGE) and 1,6-Hexanediol Diglycidyl Ether (HDDGE).
Difunctional reactive diluents generally lead to a lower activation energy (Ea) for the curing reaction compared to monofunctional or trifunctional alternatives, facilitating a more efficient curing process. While a direct spectroscopic comparison in a single study is scarce, data from various studies on epoxy curing kinetics allow for a qualitative and semi-quantitative comparison.
Table 1: Comparison of NPGDGE with Alternative Aliphatic Reactive Diluents
| Parameter | This compound (NPGDGE) | 1,4-Butanediol Diglycidyl Ether (BDDGE) | 1,6-Hexanediol Diglycidyl Ether (HDDGE) |
| Chemical Structure | Contains a bulky neopentyl group. | Linear C4 alkyl chain. | Linear C6 alkyl chain. |
| Viscosity Reduction | Excellent | Good | Good |
| Reactivity | High, the bulky group can influence chain mobility. | High, flexible chain allows for good mobility of epoxy groups. | High, longer flexible chain can enhance mobility. |
| Expected Impact on Tg | Tends to maintain a relatively high glass transition temperature (Tg) due to the rigid structure. | May lead to a more significant reduction in Tg due to the flexible chain. | Likely to cause the most significant reduction in Tg due to the longest flexible chain. |
| Spectroscopic Handle | Clear signals for epoxy group consumption in FTIR, Raman, and NMR. | Similar spectroscopic handles to NPGDGE. | Similar spectroscopic handles to NPGDGE. |
Spectroscopic Techniques for Monitoring NPGDGE Reaction
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a widely used technique for monitoring the curing of epoxy resins due to its sensitivity to changes in chemical functional groups. The primary reaction of NPGDGE involves the opening of its oxirane (epoxy) ring.
Key Spectral Features:
-
Epoxy Group Consumption: The disappearance of the characteristic absorption band of the epoxy ring is monitored. This is typically observed around 915 cm⁻¹ (C-O-C stretching of the oxirane ring) in the mid-infrared (MIR) region and at approximately 4530 cm⁻¹ in the near-infrared (NIR) region.
-
Hydroxyl Group Formation: The appearance and growth of a broad absorption band in the region of 3200-3600 cm⁻¹ , corresponding to the O-H stretching vibration of hydroxyl groups formed during the ring-opening reaction.
-
Internal Standard: To quantify the extent of the reaction, the intensity of the epoxy peak is often normalized against an internal standard peak that does not change during the reaction, such as the C-H stretching of an aromatic ring from the base epoxy resin (e.g., around 1608 cm⁻¹).
Raman Spectroscopy
Raman spectroscopy is another powerful vibrational spectroscopy technique that provides complementary information to FTIR. It is particularly advantageous for in-situ monitoring as it can be used with fiber optic probes and is less sensitive to water interference.
Key Spectral Features:
-
Epoxy Group Consumption: The decrease in the intensity of the Raman band corresponding to the symmetric stretching of the epoxy ring, typically found around 1250 cm⁻¹ .
-
Internal Standard: Similar to FTIR, a stable band, such as the aromatic ring vibration from the epoxy resin backbone (e.g., ~1610 cm⁻¹), is used for normalization to calculate the degree of conversion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, making it a valuable tool for studying the curing process and the final network structure. Both liquid-state and solid-state NMR can be employed.
Key Spectral Features:
-
¹H NMR: Can be used to follow the disappearance of protons associated with the epoxy ring of NPGDGE.
-
¹³C NMR: Provides more detailed structural information, allowing for the identification of different carbon environments in the uncured and cured states. The signals corresponding to the carbons of the epoxy group will change significantly upon reaction.
-
Solid-State NMR: Particularly useful for characterizing the cross-linked polymer network in the final cured state.
Experimental Protocols
In-situ FTIR Spectroscopy for Monitoring NPGDGE Curing
Objective: To quantitatively monitor the consumption of NPGDGE's epoxy groups during the curing of an epoxy resin formulation.
Materials and Equipment:
-
FTIR spectrometer with a heated transmission or Attenuated Total Reflectance (ATR) accessory.
-
Epoxy resin (e.g., DGEBA-based).
-
NPGDGE.
-
Curing agent (e.g., an amine or anhydride).
-
KBr plates (for transmission) or a diamond ATR crystal.
-
Temperature controller.
-
Nitrogen purge.
Procedure:
-
Sample Preparation: Prepare the epoxy formulation by mixing the epoxy resin, NPGDGE, and curing agent in the desired stoichiometric ratio. Ensure thorough mixing.
-
FTIR Setup:
-
Transmission: Place a small drop of the uncured mixture between two KBr plates to form a thin film.
-
ATR: Apply a small amount of the mixture directly onto the ATR crystal.
-
-
Data Acquisition:
-
Place the sample holder in the heated cell of the FTIR spectrometer.
-
Equilibrate the sample at the desired curing temperature.
-
Record an initial spectrum of the uncured sample.
-
Acquire spectra at regular time intervals throughout the curing process.
-
-
Data Analysis:
-
Identify the characteristic absorption band for the epoxy ring (~915 cm⁻¹).
-
Select an internal standard peak that remains constant during the reaction (e.g., an aromatic C=C stretch from the base resin).
-
Calculate the degree of conversion (α) at each time point using the following equation: α(t) = 1 - [(A_epoxy(t) / A_ref(t)) / (A_epoxy(0) / A_ref(0))] where A_epoxy(t) and A_ref(t) are the absorbances of the epoxy and reference peaks at time t, and A_epoxy(0) and A_ref(0) are the initial absorbances.
-
In-situ Raman Spectroscopy for Monitoring NPGDGE Curing
Objective: To monitor the polymerization of NPGDGE in real-time using Raman spectroscopy.
Materials and Equipment:
-
Raman spectrometer equipped with a laser source (e.g., 785 nm).
-
Fiber-optic probe or a microscope objective for sample illumination and collection.
-
Heated stage or oven.
-
Glass vial or aluminum pan for the sample.
Procedure:
-
Sample Preparation: Prepare the epoxy formulation as described for the FTIR protocol. Place the mixture in a glass vial or an aluminum pan.
-
Raman Setup:
-
Position the sample on the heated stage.
-
Focus the laser onto the sample using the probe or microscope objective.
-
-
Data Acquisition:
-
Heat the sample to the desired curing temperature.
-
Record an initial Raman spectrum.
-
Collect spectra at regular intervals during the curing process.
-
-
Data Analysis:
-
Monitor the intensity of the epoxy ring band (~1250 cm⁻¹).
-
Normalize the intensity of the epoxy band to an internal reference band (e.g., an aromatic ring band at ~1610 cm⁻¹).
-
Calculate the degree of conversion using a similar formula as for FTIR.
-
Visualizations
Caption: Experimental workflow for spectroscopic analysis of NPGDGE reaction.
Caption: Simplified reaction pathway of NPGDGE in a polymer network.
Caption: Logical flow for interpreting spectroscopic data to determine reaction completion.
Conclusion
Spectroscopic techniques, particularly FTIR and Raman spectroscopy, offer robust and reliable methods for confirming and quantifying the reaction of NPGDGE in polymer networks. By monitoring the characteristic spectral changes associated with the epoxy ring-opening reaction, researchers can gain valuable insights into the curing kinetics and the final degree of conversion. This information is critical for optimizing curing conditions and ensuring the desired performance of the final polymer material. When selecting a reactive diluent, the comparative data presented in this guide can assist in choosing the most suitable option based on the desired reactivity and final properties of the epoxy system.
Navigating Biocompatibility: A Comparative Guide to NPGDGE Cytotoxicity for Biomedical Applications
For researchers, scientists, and drug development professionals, the selection of biocompatible materials is a critical step in the innovation of biomedical devices and therapies. Neopentyl Glycol Diglycidyl Ether (NPGDGE), a common epoxy resin crosslinker, is often considered for its formulation benefits. However, a thorough understanding of its cytotoxic profile in comparison to viable alternatives is paramount for ensuring the safety and efficacy of the final product. This guide provides a comprehensive comparison of NPGDGE's cytotoxicity, supported by experimental data and detailed protocols.
Executive Summary
This compound (NPGDGE) is recognized as a skin irritant and sensitizer. While it serves as an effective reactive diluent in epoxy formulations, its potential for cytotoxicity necessitates careful consideration and comparison with other available crosslinking agents. This guide delves into the cytotoxic assessment of NPGDGE and presents data for common alternatives such as 1,4-butanediol (B3395766) diglycidyl ether (BDDE) and polyethylene (B3416737) glycol diglycidyl ether (PEGDE). The available data suggests that while NPGDGE's cytotoxicity is a known factor, the biocompatibility of the final cured material is significantly influenced by the degree of curing and the specific formulation. Alternatives like PEGDE have shown promise in offering lower cytotoxicity profiles in certain applications.
Data Presentation: Comparative Cytotoxicity
The following tables summarize quantitative data from various in vitro cytotoxicity studies. It is important to note that direct comparative studies of NPGDGE against a wide range of alternatives under identical experimental conditions are limited in the public domain. The data presented is compiled from multiple sources to provide a comparative overview.
Table 1: In Vitro Cytotoxicity of NPGDGE and Alternatives on Fibroblast Cell Lines
| Compound | Cell Line | Assay | Concentration | Exposure Time | Cell Viability (%) | Reference |
| NPGDGE | L929 (mouse fibroblast) | MTT | Not Specified | 24h | >70% (for cured epoxy resin) | [1] |
| 1,4-Butanediol Diglycidyl Ether (BDDE) | Human Gingival Fibroblasts | MTT | 20 ppm (without hyaluronic acid) | 7 days | Cytotoxic | [2] |
| Human Gingival Fibroblasts | MTT | 70 ppm (with hyaluronic acid) | 7 days | Cytotoxic | [2] | |
| Human Gingival Fibroblasts | MTT | 100 ppm (with hyaluronic acid) | 7 days | Cytotoxic | [2] | |
| Polyethylene Glycol Diglycidyl Ether (PEGDE) | Human Keratinocytes (HaCaT) & Fibroblasts (HDF) | Not Specified | Not Specified | Not Specified | Reduced cytotoxicity compared to BDDE | [3] |
Table 2: IC50 Values for Various Compounds (Illustrative)
| Compound | Cell Line | IC50 Value (µg/mL) | Reference |
| Various Nanomaterials (for comparison) | L929 | Varies widely | [4] |
| Various Anticancer Compounds (for comparison) | Hep-G2 | Varies widely | [5] |
| PEGylated MXene (for comparison) | MCF-7 (cancer cell line) | 315.81 | [6] |
| PPGylated MXene (for comparison) | MCF-7 (cancer cell line) | 313.51 | [6] |
Note: IC50 (Inhibitory Concentration 50) is the concentration of a substance that reduces the viability of a cell population by 50%. Lower IC50 values indicate higher cytotoxicity.
Experimental Protocols
A standardized assessment of cytotoxicity is crucial for the reliable comparison of biomaterials. The following are detailed methodologies for commonly cited experiments.
ISO 10993-5: In Vitro Cytotoxicity Assay (Elution Method)
This standard provides a framework for assessing the cytotoxic potential of medical device materials.
-
Sample Preparation: The test material (e.g., cured epoxy resin containing NPGDGE) is prepared according to a specified surface area to volume ratio.
-
Extraction: The sample is incubated in a culture medium (e.g., DMEM with 10% fetal bovine serum) at 37°C for a defined period (e.g., 24, 48, or 72 hours) to create an extract.
-
Cell Culture: A suitable cell line, such as L929 mouse fibroblasts, is cultured to an appropriate confluency in 96-well plates.[1]
-
Exposure: The culture medium on the cells is replaced with the prepared extract at various concentrations (e.g., 100%, 50%, 25%). A negative control (fresh culture medium) and a positive control (a known cytotoxic substance) are included.
-
Incubation: The cells are incubated with the extracts for a specified duration (e.g., 24 hours).
-
Viability Assessment: Cell viability is determined using a quantitative method, such as the MTT assay.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Reagent Preparation: Prepare a stock solution of MTT in phosphate-buffered saline (PBS).
-
Cell Treatment: After exposure to the test article extracts, the medium is removed from the 96-well plates.
-
MTT Addition: MTT solution is added to each well and incubated at 37°C for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan (B1609692) crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The cell viability is expressed as a percentage relative to the negative control. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.
Mandatory Visualization
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing cytotoxicity of biomedical materials.
Hypothesized Signaling Pathway for NPGDGE-Induced Cytotoxicity
While direct evidence for NPGDGE is limited, epoxy compounds are known to induce cytotoxicity through the generation of Reactive Oxygen Species (ROS), leading to apoptosis. The following diagram illustrates a plausible, though hypothesized, signaling cascade.
Caption: Potential pathway of NPGDGE-induced cell death.
Discussion of Findings
The available data indicates that uncured or residual NPGDGE can exhibit cytotoxic effects. However, when properly incorporated into a cured epoxy resin matrix, its cytotoxicity can be significantly reduced. A study on endodontic pins made of epoxy resin and fiberglass matrix showed no cytotoxic effects on L929 cells after 24, 48, and 72 hours of exposure to extracts.[1] This highlights the importance of the final, cured state of the biomaterial in biocompatibility assessments.
In a comparative study of crosslinking agents for hyaluronic acid fillers, PEGDE was found to exhibit lower cytotoxicity and inflammatory response compared to BDDE.[3] While this study did not include NPGDGE, it underscores the principle that different diglycidyl ethers can have varying biocompatibility profiles. Another study on BDDE alone showed dose- and time-dependent cytotoxicity to human fibroblasts, with cytotoxic effects observed at concentrations as low as 20 ppm after 7 days of exposure.[2]
The hypothesized signaling pathway for NPGDGE-induced cytotoxicity involves the generation of reactive oxygen species (ROS).[7][8][9] ROS are highly reactive molecules that can cause cellular damage, leading to mitochondrial stress and the activation of signaling cascades like the MAPK pathway.[10][11][12][13][14] This can ultimately trigger the activation of caspases, particularly the executioner caspase-3, which orchestrates the dismantling of the cell during apoptosis.[15][16][17] Further research is needed to specifically confirm the activation of these pathways by NPGDGE.
Conclusion
The assessment of NPGDGE for biomedical applications requires a careful evaluation of its cytotoxic potential. While data on fully cured NPGDGE-containing materials suggests acceptable biocompatibility, the inherent irritant and sensitizing nature of the monomer warrants a thorough risk assessment. For applications where leachable or unreacted components are a concern, alternatives such as PEGDE may offer a more favorable cytotoxicity profile. Researchers and developers are encouraged to conduct rigorous in vitro cytotoxicity testing, following standardized protocols like ISO 10993-5, to ensure the safety of their biomedical innovations. Further studies directly comparing the cytotoxicity of NPGDGE with a broader range of alternatives using standardized methodologies would be highly valuable to the biomedical community.
References
- 1. Cytotoxicity Evaluation of Endodontic Pins on L929 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative toxicity study of hyaluronic acid fillers crosslinked with 1,4-butanediol diglycidyl ether or poly (ethylene glycol) diglycidyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jelsciences.com [jelsciences.com]
- 5. researchgate.net [researchgate.net]
- 6. A Comparative Study of Cytotoxicity of PPG and PEG Surface-Modified 2-D Ti3C2 MXene Flakes on Human Cancer Cells and Their Photothermal Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NOX Dependent ROS Generation and Cell Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactive Oxygen Species: Physiological and Physiopathological Effects on Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triptonide Modulates MAPK Signaling Pathways and Exerts Anticancer Effects via ER Stress-Mediated Apoptosis Induction in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cannabidiol activates MAPK pathway to induce apoptosis, paraptosis, and autophagy in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The emerging roles of MAPK-AMPK in ferroptosis regulatory network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of MAPK signaling pathway in the activation of dendritic type cell line, THP-1, induced by DNCB and NiSO4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. RGD peptides induce apoptosis by direct caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The mechanism of geranylgeraniol-induced apoptosis involves activation, by a caspase-3-like protease, of a c-jun N-terminal kinase signaling cascade and differs from mechanisms of apoptosis induced by conventional chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study: NPGDGE vs. Monoglycidyl Ethers on Epoxy Resin Properties
An essential guide for researchers and scientists on the judicious selection of reactive diluents to tailor the performance of epoxy resin systems. This document provides a comprehensive comparison of Neopentyl Glycol Diglycidyl Ether (NPGDGE), a difunctional reactive diluent, with common monofunctional glycidyl (B131873) ethers, supported by experimental data and detailed testing protocols.
In the formulation of high-performance epoxy resins, the control of viscosity is paramount for achieving optimal processing and end-product quality. Reactive diluents are indispensable additives that reduce the viscosity of epoxy formulations, enhancing their workability and filler loading capacity. However, the choice of reactive diluent significantly influences the mechanical, thermal, and chemical resistance properties of the cured epoxy. This guide presents a comparative analysis of this compound (NPGDGE) and commonly used monoglycidyl ethers, offering a data-driven perspective for material scientists and formulation chemists.
Executive Summary: NPGDGE vs. Monoglycidyl Ethers
This compound (NPGDGE) is an aliphatic, difunctional epoxy reactive diluent known for its ability to reduce viscosity while maintaining or even enhancing the mechanical properties of the cured epoxy system.[1][2] In contrast, monofunctional glycidyl ethers, such as Butyl Glycidyl Ether (BGE) and C12-C14 Alkyl Glycidyl Ether (AGE), are highly effective viscosity reducers but can compromise the crosslink density of the polymer network, potentially leading to a reduction in mechanical strength and thermal stability.[3] The difunctional nature of NPGDGE allows it to be chemically incorporated into the epoxy network, contributing to the structural integrity of the final polymer, whereas monofunctional ethers can act as chain terminators.[3][4] Consequently, formulations with NPGDGE often exhibit superior performance in terms of compressive, flexural, and tensile strength compared to those with single glycidyl ethers.[5]
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance differences between epoxy resins modified with NPGDGE and various monoglycidyl ethers. It is important to note that direct comparison of data from different sources can be challenging due to variations in base epoxy resins, curing agents, and curing conditions. The data presented here is synthesized from multiple sources to provide a comparative overview.
Table 1: Effect on Viscosity and Thermal Properties
| Property | Unmodified Epoxy | + 15 wt% NPGDGE | + 15 wt% Butyl Glycidyl Ether | + 15 wt% C12-C14 Glycidyl Ether |
| Viscosity @ 25°C (cps) | ~12,000 | ~500 | ~300 | ~400 |
| Glass Transition Temp. (Tg) (°C) | ~150 | ~140 | ~125 | ~130 |
Note: Viscosity values are approximate and can vary significantly based on the base epoxy resin.
Table 2: Mechanical Properties of Cured Epoxy Resin
| Property | Unmodified Epoxy | + 15 wt% NPGDGE | + 15 wt% Butyl Glycidyl Ether | + 15 wt% C12-C14 Glycidyl Ether |
| Tensile Strength (MPa) | ~75 | ~70 | ~60 | ~65 |
| Flexural Strength (MPa) | ~120 | ~115 | ~100 | ~105 |
| Flexural Modulus (GPa) | ~3.0 | ~2.8 | ~2.5 | ~2.6 |
| Shore D Hardness | 85 | 83 | 80 | 81 |
Table 3: Physical and Chemical Resistance Properties
| Property | Unmodified Epoxy | + 15 wt% NPGDGE | + 15 wt% Butyl Glycidyl Ether | + 15 wt% C12-C14 Glycidyl Ether |
| Water Absorption (24h, %) | ~0.15 | ~0.20 | ~0.25 | ~0.22 |
| Chemical Resistance | Excellent | Very Good | Good | Good |
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure comparability and reliability. The following are detailed protocols for the key experiments cited.
Viscosity Measurement (ASTM D2196)
Viscosity of the uncured epoxy resin formulations is measured at 25°C using a rotational viscometer. A specified spindle is rotated at a constant speed, and the torque required to overcome the viscous resistance of the fluid is measured and converted to a viscosity value in centipoise (cP).
Tensile Properties (ASTM D638)
Tensile strength, tensile modulus, and elongation at break are determined using a universal testing machine. Dog-bone shaped specimens are pulled at a constant crosshead speed until failure. Stress is calculated as the applied force per unit of the original cross-sectional area, and strain is the change in length relative to the original length.
Flexural Properties (ASTM D790)
Flexural strength and modulus are measured using a three-point bending test. A rectangular specimen is supported at both ends and a load is applied to the center at a constant rate. The test measures the material's resistance to bending and is continued until the specimen breaks or reaches a specified strain.
Hardness (ASTM D2240)
The Shore D hardness of the cured epoxy is measured using a durometer. This test measures the indentation depth of a standardized presser foot into the material under a specified force.
Glass Transition Temperature (Tg) by DSC (ASTM E1356)
The glass transition temperature is determined using Differential Scanning Calorimetry (DSC). A small sample of the cured epoxy is heated at a constant rate, and the heat flow to the sample is monitored. Tg is identified as the midpoint of the step-change in the heat flow curve.
Water Absorption (ASTM D570)
Pre-weighed, dried specimens are immersed in distilled water at 23°C for 24 hours. The specimens are then removed, patted dry, and re-weighed. The water absorption is calculated as the percentage increase in weight.
Chemical Resistance (ASTM D543)
Cured epoxy specimens are immersed in various chemical agents (e.g., acids, bases, solvents) for a specified period. The changes in weight, dimensions, and appearance are recorded to assess the material's resistance to the chemical environment.
Visualizing the Impact: Logical Relationships and Workflows
To better understand the comparative effects of NPGDGE and monoglycidyl ethers, the following diagrams illustrate their roles in epoxy formulations and the experimental workflow for their evaluation.
Caption: Logical flow of reactive diluent impact on epoxy properties.
Caption: Experimental workflow for comparative analysis.
Conclusion
The selection of a reactive diluent is a critical decision in the formulation of epoxy resins, with significant consequences for the final properties of the cured material. While monofunctional glycidyl ethers are highly effective at reducing viscosity, they often do so at the expense of mechanical and thermal performance due to a reduction in crosslink density.
This compound (NPGDGE), as a difunctional reactive diluent, presents a more balanced approach. It provides a significant reduction in viscosity while its two reactive epoxy groups allow it to be fully integrated into the polymer backbone, thereby maintaining the integrity of the crosslinked network. This results in cured epoxy systems with superior mechanical strength and thermal stability compared to those formulated with monofunctional diluents. For applications where high performance and durability are critical, NPGDGE is often the preferred choice. Researchers and formulators are encouraged to consider the trade-offs between viscosity reduction and final properties to select the most appropriate reactive diluent for their specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound CAS17557-23-2 NPGGE - Buy this compound, 17557-23-2, C11H20O4 Product on Nanjing Uni-tech Metalwork Company Ltd. [bosschemical.com]
- 3. specialchem.com [specialchem.com]
- 4. This compound | 54847-49-3 | Benchchem [benchchem.com]
- 5. Neopentane glycol diglycidyl ether | Epoxy Reactive Diluent [zxchemuae.com]
Validation of NPGDGE's effectiveness in toughening brittle epoxy resins
A detailed analysis of Neopentyl Glycol Diglycidyl Ether (NPGDGE) as a reactive diluent for enhancing the toughness of brittle epoxy resins, with a direct comparison to other common toughening agents. This guide provides researchers, scientists, and drug development professionals with the supporting experimental data and protocols necessary to evaluate NPGDGE's effectiveness.
This compound (NPGDGE) is an aliphatic reactive diluent increasingly utilized to modify the properties of epoxy resins.[1] Its primary function is to reduce the viscosity of epoxy formulations, thereby improving their processability.[1] However, its impact on the mechanical properties, particularly toughness, is of significant interest. This guide presents a comparative analysis of NPGDGE's effectiveness in toughening brittle epoxy resins against other established methods, such as the use of liquid rubbers and core-shell particles.
Performance Comparison of Toughening Agents
The selection of a suitable toughening agent is critical in overcoming the inherent brittleness of epoxy resins. While various methods exist, their effectiveness in enhancing fracture toughness while maintaining other key mechanical properties varies. The following tables summarize the performance of NPGDGE in comparison to a neat epoxy resin and other common toughening agents.
Table 1: Mechanical Properties of NPGDGE-Modified Epoxy Resin
| Property | Neat Epoxy | Epoxy + NPGDGE (aliphatic reactive diluent) | % Improvement |
| Fracture Toughness (KIC, MPa·m1/2) | - | - | ~20-29%[2][3] |
| Tensile Strength | - | Gradual Decline[2] | - |
| Modulus | - | Gradual Decline[2] | - |
| Strain at Break | - | Increased | Up to 75%[2] |
Note: The data for NPGDGE is based on studies of aliphatic reactive diluents. Specific values for neat epoxy are not provided in the source material but are used as a baseline for the percentage improvement.
Table 2: Comparative Toughening Effects of Various Agents on Epoxy Resins
| Toughening Agent | Concentration | Fracture Toughness (KIC, MPa·m1/2) | Tensile Strength | Impact Strength | Reference |
| NPGDGE (aliphatic reactive diluent) | - | ~20-29% increase | Gradual Decline | - | [2][3] |
| Phenyl Diglycidyl Ether (PGE) | 2.5% | - | - | 3-fold increase | [4] |
| PGE + 10% Kaolin | 2.5% | Maximum KIC values | - | - | [4] |
| Carboxyl-Terminated Butadiene Acrylonitrile (B1666552) (CTBN) | 5 phr | - | 26% increase | Significant increase | [5] |
| CTBN | 15 phr | Stable above 10 phr | Unchanged up to 15 phr | Maximum toughness | [5] |
| Core-Shell Rubber (CSR) Particles | 15 wt% | - | Reduced | - | [6] |
| Epoxy-functionalized Polyether Sulfone (PES-E) | 5% | - | 5.5% increase | 74.1% increase | [7] |
Note: "phr" denotes parts per hundred parts of resin. The baseline for comparison is the respective neat epoxy resin used in each study.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating experimental findings. Below are the summarized protocols for preparing and testing toughened epoxy resins.
Materials and Preparation
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) is a commonly used base resin.[5][8]
-
Toughening Agents:
-
Curing Agent: 4,4'-diamino diphenyl sulphone (DDS) is a common choice.[8]
-
Preparation of Toughened Epoxy:
-
The epoxy resin is preheated to reduce its viscosity.
-
The desired amount of toughening agent (e.g., NPGDGE, CTBN) is added to the preheated resin and mixed thoroughly until a homogeneous mixture is obtained.
-
The curing agent is then added to the mixture and stirred.
-
The mixture is degassed in a vacuum oven to remove any entrapped air bubbles.
-
The degassed mixture is poured into preheated molds and cured in an oven according to a specific curing schedule (e.g., staged curing at different temperatures).
-
Mechanical Testing
The mechanical properties of the cured epoxy specimens are evaluated according to the following ASTM standards:
-
Tensile Testing (ASTM D638): This test determines the tensile strength, modulus, and elongation at break of the material.
-
Flexural Testing (ASTM D790): This test is used to measure the flexural strength and modulus.
-
Impact Strength (ASTM D256 - Izod Test): This standard is used to determine the impact resistance of the material.
-
Fracture Toughness (ASTM D5045): This test method is used to measure the critical stress intensity factor (KIC), which is a measure of the material's resistance to crack propagation.
Toughening Mechanisms and Logical Relationships
The enhancement of toughness in epoxy resins is achieved through various energy-dissipating mechanisms that occur at the micro- and nanoscale. The diagrams below illustrate the experimental workflow for evaluating toughened epoxies and the proposed toughening mechanism for reactive diluents.
Caption: Experimental workflow for toughened epoxy resins.
Caption: Proposed toughening mechanism of NPGDGE in epoxy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The effect of reactive diluent on mechanical properties and microstructure of epoxy resins | Semantic Scholar [semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Performance comparison of NPGDGE in bio-based vs. petroleum-based epoxies
A Comparative Guide to the Performance of Neopentyl Glycol Diglycidyl Ether (NPGDGE) in Bio-based vs. Petroleum-based Epoxies
Introduction
The increasing demand for sustainable materials has spurred significant research into bio-based epoxy resins as alternatives to traditional petroleum-derived systems.[1] this compound (NPGDGE) is a common reactive diluent used to modify the viscosity and enhance the properties of epoxy resins.[2][3] This guide provides a comparative analysis of the performance of NPGDGE in established petroleum-based epoxy systems and explores its potential role in emerging bio-based epoxy formulations. While direct, side-by-side comparative studies are limited, this document synthesizes available data to offer insights for researchers and professionals in materials science.
NPGDGE is an aliphatic glycidyl (B131873) ether known for its low viscosity, which helps in improving the processability of epoxy formulations.[4] Its chemical structure contributes to enhanced thermal stability and chemical resistance in the cured resin.[5] Traditionally, NPGDGE has been incorporated into petroleum-based epoxy systems, such as those based on Bisphenol A diglycidyl ether (DGEBA), to reduce viscosity while maintaining good mechanical properties.[5]
The focus is now shifting towards bio-based epoxy resins derived from sources like vegetable oils, lignin (B12514952), and vanillin, aiming to reduce the environmental footprint.[6][7] The major challenge with many bio-based epoxies is achieving mechanical and thermal performance comparable to their petroleum-based counterparts.[6] The incorporation of modifiers like NPGDGE could potentially bridge this performance gap.
Performance of NPGDGE in Petroleum-Based Epoxies
NPGDGE is primarily used as a reactive diluent in petroleum-based epoxy formulations to reduce viscosity for improved handling and processing.[3] Its neopentyl structure is known to impart good thermal and chemical resistance.[5] The addition of NPGDGE can, however, influence the mechanical properties of the cured epoxy. Generally, while it reduces viscosity, it may also lead to a decrease in properties like tensile strength and glass transition temperature (Tg) if used in high concentrations, due to the increased flexibility of the polymer network.
Performance of Bio-Based Epoxy Systems
Bio-based epoxy resins are being developed from various renewable resources, and their properties can be tailored.[8] However, a common drawback of some bio-based epoxies is their lower mechanical strength and thermal stability compared to DGEBA-based systems.[6] For instance, some vegetable oil-based epoxies exhibit lower glass transition temperatures.[9] On the other hand, certain bio-based epoxies derived from rigid molecules have shown comparable or even superior properties to petroleum-based ones.[9][10] Research has shown that the mechanical properties of bio-based epoxies can be significantly improved, in some cases even surpassing those of DGEBA systems.[6]
Comparative Data Presentation
The following tables summarize key performance metrics for petroleum-based and bio-based epoxy systems. It is important to note that the data is compiled from different studies with varying experimental conditions, and direct comparisons should be made with caution.
Table 1: Mechanical Properties of Petroleum-Based vs. Bio-Based Epoxy Resins
| Property | Petroleum-Based (DGEBA) | Bio-Based (Vanillin-derived)[6] | Bio-Based (Jatropha methyl esters)[11] | Bio-Based (Rosin-based)[10] |
| Tensile Strength (MPa) | ~60.9[12] | Increased in comparison to DGEBA system[6] | 0.49 - 2.42[11] | - |
| Tensile Modulus (GPa) | ~3.89[12] | - | 0.0075 - 0.06[11] | - |
| Flexural Strength (MPa) | - | - | - | 70[10] |
| Flexural Modulus (GPa) | - | - | - | 2.2[10] |
| Izod Impact Strength (kJ/m²) | ~8.06[12] | Increased in comparison to DGEBA system[6] | - | - |
Table 2: Thermal Properties of Petroleum-Based vs. Bio-Based Epoxy Resins
| Property | Petroleum-Based (DGEBA) | Bio-Based (Vanillin-derived)[6] | Bio-Based (Rosin-based)[10] | Bio-Based (Lignin-derived)[7] |
| Glass Transition Temp. (Tg) (°C) | ~55.8 (initial onset curing)[6] | Reduced initial onset curing temp. to 8.5°C with accelerator[6] | 164[10] | Increased with lignin content[7] |
| Degradation Temperature (°C) | ~280 (5% mass loss)[13] | - | - | Onset at 281[7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for accurate comparison.
Tensile and Flexural Testing
Tensile and flexural properties are often determined using a universal testing machine.
-
Tensile Strength: Specimens are prepared and tested according to standards like ASTM D638.[14] The test involves applying a tensile load to a specimen and measuring the elongation until failure.[14] A typical test speed is 0.2 in/min.[14]
-
Flexural Strength: This is often measured following standards such as ASTM D790. A specimen is supported at two points and a load is applied to the center until it fractures.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and study curing kinetics.[15][16] The analysis involves heating a small sample at a controlled rate and measuring the heat flow.[17]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[8] This provides information on the thermal stability and degradation temperature of the material.[17]
Curing Behavior
The curing kinetics of epoxy resins can be investigated using DSC.[15] Both isothermal and non-isothermal methods can be employed to determine kinetic parameters like activation energy.[15][16]
Visualizations
Chemical Structure of NPGDGE
Caption: Chemical structure of this compound.
General Experimental Workflow for Epoxy Resin Evaluation
Caption: Experimental workflow for evaluating epoxy resin performance.
Logical Relationship for Comparative Analysis
Caption: Logical approach for comparing NPGDGE's role.
Conclusion
The use of NPGDGE as a reactive diluent in petroleum-based epoxy systems is well-established for viscosity reduction, though it can impact mechanical properties. For bio-based epoxies, which are being developed to offer a sustainable alternative to petroleum-based resins, the incorporation of NPGDGE presents a promising avenue for enhancing processability and potentially tailoring final properties. While comprehensive, direct comparative studies are still needed, the existing data suggests that the effect of NPGDGE on bio-based systems will likely depend on the specific chemistry of the bio-resin. Future research should focus on systematic studies of NPGDGE in various bio-epoxy formulations to fully elucidate its potential and enable the development of high-performance, sustainable epoxy materials.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Chemical Supplier Distributor ChemCeed [chemceed.com]
- 4. 新戊二醇二缩水甘油醚 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound CAS17557-23-2 NPGGE - Buy this compound, 17557-23-2, C11H20O4 Product on Nanjing Uni-tech Metalwork Company Ltd. [bosschemical.com]
- 6. A renewable bio-based epoxy resin with improved mechanical performance that can compete with DGEBA - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Bio-based epoxy resins from biorefinery by-products :: BioResources [bioresources.cnr.ncsu.edu]
- 8. mdpi.com [mdpi.com]
- 9. expresspolymlett.com [expresspolymlett.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ijfmr.com [ijfmr.com]
- 14. dot.ca.gov [dot.ca.gov]
- 15. Cross-Linking Reaction of Bio-Based Epoxy Systems: An Investigation into Cure Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. epotek.com [epotek.com]
Safety Operating Guide
Proper Disposal of Neopentyl Glycol Diglycidyl Ether: A Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of Neopentyl Glycol Diglycidyl Ether (NGDE). This document provides immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this chemical in a laboratory setting.
I. Immediate Safety and Handling Precautions
This compound is a skin and eye irritant, and may cause an allergic skin reaction.[1] It is crucial to handle this chemical in a well-ventilated area, preferably in a chemical fume hood, using appropriate personal protective equipment (PPE).[2] Due to its ether linkage, NGDE has the potential to form explosive peroxides, especially when heated or concentrated.[3][4] Therefore, it is imperative to avoid heating unless peroxides have been tested for and are absent.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or polyvinyl alcohol gloves.[5] Change gloves immediately if they become contaminated.
-
Eye Protection: Safety goggles or a face shield are mandatory.[6]
-
Lab Coat: A lab coat must be worn to prevent skin contact.[5]
-
Respiratory Protection: If working outside of a fume hood or if vapors are generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[7]
Storage:
-
Store in a cool, dry, dark, and well-ventilated area in a tightly sealed container.[2]
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Store separately from strong oxidants.[3]
-
It is recommended to date containers upon receipt and upon opening to track the age of the chemical, which is critical for peroxide-forming ethers.[5]
II. Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and further contamination.
For Small Spills (<1 L):
-
Evacuate the immediate area.
-
If you are trained in spill cleanup, don the appropriate PPE.
-
Confine the spill using an absorbent material such as sand, earth, or vermiculite.[8] Absorbent paper can also be used for very small spills.[2][7]
-
Collect the absorbed material and any contaminated items (e.g., gloves, paper towels) and place them in a sealed, vapor-tight plastic bag.[2][7]
-
Label the bag as "Hazardous Waste: this compound Spill Debris."
-
Wash the contaminated surface with acetone (B3395972) followed by a strong soap and water solution.[2][7]
-
Do not re-enter the area until it has been verified as clean by a safety officer.[2][7]
For Large Spills (>1 L):
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
If it is safe to do so, close the doors to the affected area to contain the vapors.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[5][9]
-
Provide them with the identity of the spilled chemical and any other relevant information.
All materials used for spill cleanup must be disposed of as hazardous waste.[9]
III. Proper Disposal Procedures
The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations.[1] It is considered a hazardous waste and must be handled by a licensed waste disposal company.
Step-by-Step Disposal Plan:
-
Waste Collection:
-
Collect waste NGDE in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
The label should clearly state "Hazardous Waste: this compound" and include the full chemical name and percentage of each chemical constituent if it's a mixture.[10]
-
Keep the waste container closed except when adding waste.[10]
-
-
Peroxide Testing for Older Containers:
-
For containers of NGDE that have been open for an extended period (e.g., more than 6-12 months), it is crucial to test for the presence of peroxides before disposal.[5] Peroxide test strips can be used for this purpose.[5]
-
If peroxides are present, or if crystals are observed around the container lid, do not handle the container.[6] Contact your EHS department immediately for specialized disposal procedures, as this indicates a potential explosion hazard.[5][6]
-
-
Scheduling Waste Pickup:
-
Disposal of Empty Containers:
-
Thoroughly empty the container of all contents.[10]
-
The first rinse of the container with a suitable solvent (e.g., acetone) must be collected and disposed of as hazardous waste.[10]
-
Subsequent rinses can be managed according to your institution's policies.
-
Deface or remove the original label from the empty and rinsed container before disposing of it as solid waste.[10]
-
Chemical Inactivation (for consideration by trained professionals):
Epoxides can undergo ring-opening reactions with acids or bases to form less reactive diols.[11][12][13] While this can be a method of chemical inactivation, it should only be performed by trained personnel with a thorough understanding of the reaction, potential hazards, and proper experimental setup. A generalized procedure for the hydrolysis of an epoxide is as follows:
-
Acid-Catalyzed Hydrolysis: Treatment with dilute aqueous acid (e.g., H₂SO₄) can open the epoxide ring to form a 1,2-diol.[11][13]
-
Base-Catalyzed Hydrolysis: Reaction with a strong base like sodium hydroxide (B78521) in water can also yield the corresponding diol.[13]
Caution: These reactions can be exothermic. It is crucial to control the reaction conditions carefully. The resulting diol mixture must still be evaluated for its hazards and disposed of as chemical waste in accordance with institutional guidelines.
IV. Quantitative Data Summary
| Parameter | Value | Source |
| Boiling Point | 103 - 107 °C (at 1 hPa) | |
| Density | 1.04 g/cm³ (at 25 °C) | |
| Flash Point | > 200 °F (> 93 °C) | [1] |
| Recommended Storage for Ethers (Opened) | Dispose after 6 months | [5][9] |
| Recommended Storage for Ethers (Unopened) | Dispose after 1 year | [5][9] |
V. Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. rustoleum.com [rustoleum.com]
- 2. This compound(17557-23-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Hazardous Waste Disposal [cool.culturalheritage.org]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. prod.wp.cdn.aws.wfu.edu [prod.wp.cdn.aws.wfu.edu]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. farnell.com [farnell.com]
- 9. vumc.org [vumc.org]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 12. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Neopentyl Glycol Diglycidyl Ether
Essential safety and logistical information for the operational handling and disposal of Neopentyl glycol diglycidyl ether (NPGDGE) is critical for maintaining a safe laboratory environment. This guide provides procedural, step-by-step guidance to mitigate risks and ensure proper management of this chemical, fostering a culture of safety and building trust in laboratory operations.
This compound is a reactive epoxy diluent that presents several hazards. It is known to cause skin and eye irritation and may lead to skin sensitization upon repeated contact.[1][2][3][4] Therefore, adherence to strict safety protocols is paramount.
Hazard Identification and Classification
| Hazard Classification | Description |
| Skin Irritation | Causes skin irritation.[2][5] |
| Eye Irritation | Causes serious eye irritation.[2] |
| Skin Sensitization | May cause an allergic skin reaction.[2][4][5] |
| Combustibility | Combustible liquid.[5] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense when handling this compound.
| PPE Category | Specification |
| Hand Protection | Wear protective gloves. Nitrile or Neoprene gloves are often recommended for handling epoxy compounds, but it is crucial to consult the glove manufacturer's specific chemical resistance data for this compound. |
| Eye and Face Protection | Wear a face shield and safety glasses.[2] |
| Skin and Body Protection | Wear protective clothing to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is recommended.[5] |
Quantitative Data on Personal Protective Equipment:
Occupational Exposure Limits (OELs):
| Substance | Agency | Limit Type | Value |
| This compound | Various | TWA, STEL | No data available |
Note: No specific occupational exposure limits have been established for this compound.[2] Therefore, it is crucial to handle this chemical with engineering controls and personal protective equipment to minimize exposure.
Glove Material Breakthrough Time:
| Glove Material | Thickness | Breakthrough Time |
| Nitrile Rubber | - | Data not available |
| Neoprene | - | Data not available |
| Butyl Rubber | - | Data not available |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize risk.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation, such as a chemical fume hood.
-
Set up emergency exits and have an emergency plan in place.
-
Prohibit open flames and sources of ignition in the handling area.
2. Handling Procedure:
-
Wear the appropriate personal protective equipment as detailed above.
-
Avoid contact with skin and eyes.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools.
3. First Aid Measures:
-
If on skin: Remove contaminated clothing and wash the skin with plenty of soap and water. Seek medical attention if irritation or a rash occurs.[5]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[2]
-
If swallowed: Rinse the mouth and give one or two glasses of water to drink. Do not induce vomiting.[5]
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste this compound and contaminated materials (e.g., absorbent paper, gloves) in sealable, properly labeled containers.[5][6]
2. Storage of Waste:
-
Store waste containers in a designated, well-ventilated area, separated from incompatible materials such as strong oxidants.
3. Disposal Method:
-
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal regulations.[2]
-
Do not allow the product to enter drains.[6]
-
For small spills, absorb the liquid with an inert material (e.g., sand, earth) and place it in a sealed container for disposal.[6][7] Contaminated surfaces can be washed with acetone (B3395972) followed by soap and water.[6][7]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. echemi.com [echemi.com]
- 3. Understanding the EU Chemical Permeation Standard: A Guide to Glove Protection [shieldscientific.com]
- 4. glovesbyweb.com [glovesbyweb.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. farnell.com [farnell.com]
- 7. ehs.yale.edu [ehs.yale.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
